3-(2-Iodoacetamido)-PROXYL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFOUJKRORWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL: A Versatile Spin Label for Probing Biomolecular Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Iodoacetamido)-PROXYL is a stable nitroxide radical that serves as a crucial tool in the field of molecular biology and biophysics. Its paramount application lies in site-directed spin labeling (SDSL) in conjunction with electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the precise measurement of distances, dynamics, and solvent accessibility within proteins, nucleic acids, and their complexes. The iodoacetamido functional group of this spin label exhibits high reactivity and specificity towards thiol groups, particularly those of cysteine residues, enabling the targeted introduction of a paramagnetic center into a biomolecule of interest. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Properties and Synthesis
This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) nitroxide. The presence of the stable nitroxide free radical is the basis for its utility in EPR spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈IN₂O₂ | [1] |
| Molecular Weight | 325.17 g/mol | [1] |
| CAS Number | 27048-01-7 | [1] |
| Appearance | Off-white to yellow powder/solid | [2][3] |
| Melting Point | 162-164 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |
| Storage Conditions | 2-8 °C, protect from light. | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 3-amino-PROXYL. The key transformation is the acylation of the amino group with an iodoacetyl moiety.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-amino-PROXYL
-
Iodoacetic anhydride (B1165640) (or iodoacetyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-PROXYL in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (typically 1.1 to 1.5 equivalents).
-
Acylation: Slowly add a solution of iodoacetic anhydride (or iodoacetyl chloride) in anhydrous DCM (typically 1.0 to 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy (after reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) to enable sharp NMR signals).
Logical Relationship: Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Mechanism of Action and Reaction with Thiols
The utility of this compound as a spin label stems from the specific and efficient reaction of its iodoacetamido group with the thiol side chain of cysteine residues in proteins. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Mechanism: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamido group. This leads to the displacement of the iodide ion, which is a good leaving group, and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol group.
Signaling Pathway: Covalent Labeling of Cysteine
References
An In-depth Technical Guide to the Mechanism and Application of 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Iodoacetamido)-PROXYL (IPSL) is a sulfhydryl-reactive nitroxide spin label pivotal for investigating the structure, dynamics, and conformational changes of biomolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of its core mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, it illustrates the utility of IPSL in elucidating complex biological processes, such as the enzymatic cycle of Ca²⁺-ATPase and the gating mechanism of ion channels, through detailed signaling pathway diagrams.
Core Mechanism of Action
The primary function of this compound is to serve as a paramagnetic probe that can be covalently attached to a specific site within a biological macromolecule, most commonly a protein.[1][2][3][4] The mechanism of action is centered on the selective reaction of its iodoacetamide (B48618) functional group with the sulfhydryl side chain of cysteine residues.
This reaction proceeds via a bimolecular nucleophilic substitution (S₂N) mechanism.[5] The deprotonated thiol group of a cysteine residue (thiolate anion, Cys-S⁻), acting as a nucleophile, attacks the electrophilic carbon atom of the iodoacetamide moiety. This results in the displacement of the iodide ion as a leaving group and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue.
The specificity of this reaction for cysteine is enhanced under slightly alkaline conditions (pH 8-9), which favors the formation of the more nucleophilic thiolate anion.[5] Once covalently attached, the nitroxide radical of the PROXYL group, which contains a stable unpaired electron, allows the labeled protein to be studied by EPR spectroscopy. The spectral line shape of the EPR signal is highly sensitive to the local environment and motional dynamics of the spin label, providing invaluable insights into the structure and function of the protein.[6][7][8][9]
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound and related iodoacetamide spin labels.
| Parameter | Value | Conditions | Reference(s) |
| Reaction Kinetics | |||
| Second-Order Rate Constant | 36 M⁻¹ min⁻¹ | with free cysteine at pH 7 | |
| Physical Properties | |||
| Molecular Weight | 325.17 g/mol | [3][4][10][11] | |
| Melting Point | 162-164 °C | [3][4][11] | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), limited in water | [5] | |
| Storage Conditions | 2-8 °C, protected from light | [3][4] |
| Parameter | Representative Value (PROXYL Nitroxide) | Description | Reference(s) |
| EPR Spectroscopic Parameters | |||
| g-value (isotropic) | ~2.006 | A measure of the magnetic moment of the unpaired electron. For organic radicals like nitroxides, this value is close to that of a free electron. | [12] |
| Hyperfine Coupling Constant (A_iso) | 14-16 G | Describes the interaction between the electron spin and the nuclear spin of the nitrogen atom in the nitroxide group. | [13][14] |
| Rotational Correlation Time (τc) | 1.15 - 1.25 ns | For iodoacetamidoproxyl labeled annexins, this indicates the motional freedom of the spin label. | [15] |
Experimental Protocols
Site-Directed Spin Labeling of Sarcoplasmic Reticulum Ca²⁺-ATPase
This protocol is adapted from studies investigating the conformational changes of the sarcoplasmic reticulum Ca²⁺-ATPase.[16]
Materials:
-
Sarcoplasmic Reticulum (SR) vesicles
-
Labeling Buffer: 80 mM KCl, 10 mM MOPS, pH 7.0
-
This compound (IPSL) stock solution (e.g., 100 mM in DMSO)
-
Dithiothreitol (DTT)
-
Quenching Solution: 10 mM DTT in Labeling Buffer
-
Washing Buffer: Labeling Buffer
-
Centrifuge and appropriate tubes
-
EPR spectrometer
Procedure:
-
Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle according to established protocols. Resuspend the purified vesicles in Labeling Buffer to a final protein concentration of 10-20 mg/mL.
-
Reduction of Cysteine Residues (Optional): If necessary to ensure all target cysteines are in a reduced state, incubate the SR vesicles with a 2-5 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT by pelleting the vesicles via ultracentrifugation and resuspending in fresh, DTT-free Labeling Buffer. Repeat this washing step twice.
-
Spin Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the IPSL stock solution to the SR vesicle suspension.
-
Incubate the reaction mixture in the dark with gentle agitation for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be performed in the dark as iodoacetamide is light-sensitive.
-
-
Quenching of Unreacted Label: Add an excess of the Quenching Solution to the reaction mixture to react with any unreacted IPSL. Incubate for 30 minutes.
-
Removal of Unreacted Label:
-
Pellet the spin-labeled SR vesicles by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully remove the supernatant containing the unreacted label and quenching agent.
-
Resuspend the pellet in fresh Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of free spin label.
-
-
EPR Sample Preparation and Spectroscopy:
-
Resuspend the final pellet of spin-labeled SR vesicles in a minimal volume of Labeling Buffer.
-
Load the concentrated sample into a quartz capillary tube suitable for EPR measurements.
-
Record the EPR spectrum at room temperature using an X-band EPR spectrometer. Typical settings include a microwave frequency of ~9.5 GHz, microwave power of 10-20 mW, modulation amplitude of 1-2 G, and a scan range of 100-150 G.
-
Spin Labeling of the KcsA Potassium Channel
This protocol provides a general workflow for spin labeling the KcsA potassium channel, a model for studying ion channel gating.[17][18][19]
Materials:
-
Purified KcsA protein with a single cysteine mutation at the desired labeling site.
-
Labeling Buffer: e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5.
-
Detergent (e.g., n-Dodecyl β-D-maltoside, DDM) at a concentration above the critical micelle concentration.
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (IPSL) stock solution (e.g., 100 mM in DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50).
Procedure:
-
Protein Preparation and Reduction:
-
Concentrate the purified KcsA protein to approximately 5-10 mg/mL in Labeling Buffer containing detergent.
-
Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature to ensure the target cysteine is reduced.
-
-
Spin Labeling Reaction:
-
Add a 10-fold molar excess of the IPSL stock solution to the reduced KcsA protein.
-
Incubate the reaction mixture in the dark with gentle mixing for 4-12 hours at 4°C.
-
-
Removal of Unreacted Label:
-
Load the labeling reaction mixture onto an SEC column pre-equilibrated with Labeling Buffer containing detergent.
-
Elute the protein and collect fractions. The spin-labeled protein will elute in the void volume, while the smaller, unreacted spin label will be retained on the column.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Confirmation of Labeling (Optional):
-
Assess the extent of labeling using mass spectrometry to detect the mass shift corresponding to the addition of the spin label.
-
Alternatively, perform a control EPR measurement on a cysteine-free KcsA mutant subjected to the same labeling protocol to ensure no non-specific labeling has occurred.[6]
-
-
EPR Spectroscopy:
-
Pool and concentrate the fractions containing the spin-labeled KcsA.
-
Prepare the sample for EPR analysis as described in the previous protocol. The sample can be reconstituted into liposomes to mimic a native membrane environment if desired.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Site-Directed Spin Labeling
Caption: Workflow for site-directed spin labeling using this compound.
Ca²⁺-ATPase Enzymatic Cycle
Caption: Conformational states of the Ca²⁺-ATPase enzymatic cycle studied by spin labeling.
KcsA Potassium Channel Gating Mechanism
Caption: Gating mechanism of the KcsA potassium channel as revealed by EPR studies.[1][2][17][18][19][20][21][22]
References
- 1. Mechanism of activation gating in the full-length KcsA K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational dynamics of the KcsA potassium channel governs gating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound (EVT-370863) | 27048-01-7 [evitachem.com]
- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound free radical 27048-01-7 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. Spin labeling of calcium-dependent phospholipid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spin Labeling of Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of the KcsA potassium channel from Streptomyces lividans: a site-directed spin labeling study of the second transmembrane segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KcsA potassium channel - Wikipedia [en.wikipedia.org]
- 21. pnas.org [pnas.org]
- 22. Mechanism of activation at the selectivity filter of the KcsA K+ channel | eLife [elifesciences.org]
An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL, a key reagent in molecular biology and biophysics. Its primary application is as a spin label for Site-Directed Spin Labeling (SDSL) studies, offering profound insights into the structure, dynamics, and interactions of biomolecules.
Core Properties and Specifications
This compound, with the CAS number 27048-01-7 , is a stable nitroxide radical.[1][2][3] Its utility in research is underscored by its specific reactivity and the stability of the incorporated radical, which is essential for Electron Paramagnetic Resonance (EPR) spectroscopy.[1]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 27048-01-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][2][3] |
| Molecular Weight | 325.17 g/mol | [1][2][3] |
| Appearance | Off-white to yellow powder/solid | [1][4] |
| Melting Point | 162 - 164 °C | [1][2] |
| Purity | ≥ 95% | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | |
| Storage Conditions | 2 - 8 °C, protect from light. | [1][2] |
| MDL Number | MFCD00010161 | [1][2] |
| PubChem ID | 4339884 | [1] |
Key Applications in Research and Development
This compound is a versatile tool with broad applications in several scientific domains:
-
Biochemical and Biophysical Research : It serves as a spin label in EPR spectroscopy to elucidate protein dynamics, conformational changes, and molecular interactions.[1] This is particularly valuable for studying protein folding, membrane dynamics, and enzyme kinetics.[1]
-
Drug Development : The compound is instrumental in understanding drug-receptor interactions. By labeling proteins, researchers can monitor structural changes upon drug binding, which aids in optimizing drug efficacy.[1]
-
Cell Biology : It is employed to investigate cellular processes, including membrane fluidity and the localization of proteins within the cellular environment.[1]
-
Nucleic Acid Research : This spin label can be attached to RNA and DNA, for instance by coupling to a 4-thiouridine (B1664626) residue in RNA, enabling the study of nucleic acid-protein complexes.[3]
Experimental Protocols
The primary experimental use of this compound is for the site-directed spin labeling of cysteine residues in proteins. The iodoacetamide (B48618) group reacts specifically with the sulfhydryl group of cysteine residues under controlled pH conditions.
Protocol for Site-Directed Spin Labeling of a Protein
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.
1. Protein Preparation:
- The protein of interest must have a cysteine residue at the desired labeling site. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is used to introduce one. Any other accessible, non-essential cysteine residues should be mutated to a non-reactive amino acid like alanine (B10760859) or serine to ensure labeling specificity.
- Purify the protein and ensure it is in a buffer that does not contain any thiol-containing reagents (e.g., DTT or β-mercaptoethanol). A buffer exchange step (e.g., dialysis or gel filtration) is often necessary.
2. Reduction of Cysteine Residues (Optional but Recommended):
- To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
- Incubate at room temperature for 1 hour.
- Remove the TCEP using a desalting column, as it can react with the spin label.
3. Labeling Reaction:
- Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. The spin label is light-sensitive, so protect the solution from light.
- Add a 10- to 20-fold molar excess of the spin label to the protein solution. The reaction should be performed at a pH between 7.0 and 8.0.
- Incubate the reaction mixture in the dark with gentle stirring. Incubation can be for 1-2 hours at 37°C or overnight at 4°C. The optimal time and temperature should be determined empirically.
4. Quenching the Reaction:
- To stop the labeling reaction, add a quenching reagent to consume any unreacted spin label. A common choice is a 50- to 100-fold molar excess of L-cysteine or DTT.
- Incubate for an additional 30-60 minutes.
5. Removal of Excess Spin Label:
- It is crucial to remove the unreacted spin label as it can interfere with EPR measurements. This is typically achieved by:
- Gel Filtration Chromatography : Using a desalting column (e.g., Sephadex G-25).
- Dialysis : Extensive dialysis against the desired buffer.
- Centrifugal Concentrators : Repeated concentration and dilution cycles.
6. Verification of Labeling:
- The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the addition of the spin label.
- The concentration of the attached spin label can be quantified by EPR spectroscopy and compared to the protein concentration.
7. Sample Preparation for EPR Spectroscopy:
- The final labeled protein sample should be concentrated to a suitable level for EPR measurements (typically in the range of 50-200 µM).
- The sample is then loaded into a quartz capillary tube or a specialized EPR sample tube.
- For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound.
References
- 1. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acif.ucr.edu [acif.ucr.edu]
An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-specific nitroxide spin label that is extensively utilized in the field of molecular biology and biophysics. Its paramount application lies in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful combination allows for the precise measurement of distances in biomolecules, the characterization of local protein dynamics, and the elucidation of conformational changes that are central to biological function. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its utility in studying protein dynamics.
Core Structure and Properties
This compound, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a stable free radical. The nitroxide radical (N-O•) is the paramagnetic center that is detected by EPR spectroscopy. The iodoacetamido functional group provides specificity for the thiol group of cysteine residues, forming a stable covalent thioether bond.
Chemical Structure:
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][2][3][4] |
| Molecular Weight | 325.17 g/mol | [1][2][3][4] |
| Appearance | Off-white to yellow powder | [1] |
| Melting Point | 162-164 °C | [1][2][3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | [5] |
| Storage Conditions | 2-8 °C, protected from light and heat. | [1][2][3][6] |
| Functional Group | Iodoacetamide (B48618) (reacts with sulfhydryl groups) | [1][2][4] |
Quantitative Data
Reaction Kinetics
The reaction of iodoacetamide derivatives with cysteine is highly dependent on pH, as the reactive species is the thiolate anion (S⁻). The second-order rate constant for the reaction of iodoacetamide with the sulfhydryl group of cysteine has been reported to be significantly higher than that of iodoacetate.
| pH | Second-Order Rate Constant (k) for Iodoacetamide with Cysteine (M⁻¹s⁻¹) | Reference |
| 7.2 | 107 | [7] |
Note: This value is for iodoacetamide. The rate constant for this compound is expected to be of a similar order of magnitude. More specific kinetic data for this compound would be beneficial for precise experimental design.
EPR Spectral Parameters
The EPR spectrum of a nitroxide spin label is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor) with the ¹⁴N nucleus. These parameters are sensitive to the polarity of the local environment and the motional freedom of the spin label.
| Parameter | Typical Value Range for PROXYL Nitroxides | Notes |
| g-tensor (principal values) | g_xx ≈ 2.008, g_yy ≈ 2.006, g_zz ≈ 2.002 | The exact values are sensitive to the local environment. |
| ¹⁴N Hyperfine Tensor (principal values) | A_xx ≈ 6-8 G, A_yy ≈ 6-8 G, A_zz ≈ 32-36 G | A_zz is particularly sensitive to the polarity of the environment. |
Note: These are general ranges for PROXYL radicals. The precise tensor values for this compound covalently attached to a specific protein site would need to be determined experimentally or through high-level computational modeling.
Experimental Protocols
Site-Directed Spin Labeling (SDSL) of a Protein
This protocol outlines the general steps for labeling a cysteine-containing protein with this compound. T4 Lysozyme (B549824) is a commonly used model protein for such studies.[4][5][6][8][9][10][11]
Detailed Methodology:
-
Protein Preparation:
-
Express and purify the protein of interest containing a single cysteine residue at the desired labeling site. If the wild-type protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine).
-
Reduce any existing disulfide bonds by incubating the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the reducing agent by buffer exchange into a degassed labeling buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). Gel filtration or a spin desalting column is effective for this step.[5][7]
-
-
Spin Labeling Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 50-100 mM) in a minimal amount of a compatible organic solvent such as DMSO or DMF.
-
Add a 10-fold molar excess of the spin label solution to the protein solution.
-
Incubate the reaction mixture. Typical conditions are overnight at 4°C or for 1-4 hours at room temperature. The optimal time should be determined empirically. The reaction should be carried out in the dark to prevent potential degradation of the light-sensitive iodoacetamide group.
-
-
Removal of Unreacted Spin Label:
-
Quench the labeling reaction by adding a 5-fold molar excess of free L-cysteine or DTT relative to the initial amount of spin label.
-
It is crucial to remove all non-covalently bound spin label as it can interfere with the EPR measurements.[12] This is typically achieved by:
-
Gel Filtration Chromatography: Using a column such as a PD-10 desalting column.[5][12]
-
Dialysis: Dialyze the sample against a large volume of buffer with several buffer changes over 24-48 hours.[5]
-
Spin Desalting Columns: For smaller sample volumes, spin columns provide a rapid and efficient method for removing small molecules.[5][7][8]
-
-
-
EPR Spectroscopy:
-
Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically in the range of 50-200 µM).
-
Load the sample into an appropriate EPR sample tube or capillary.
-
Acquire the EPR spectrum. For continuous wave (CW) EPR, the spectrum provides information about the mobility and solvent accessibility of the spin label. For pulsed EPR techniques like Double Electron-Electron Resonance (DEER), distance measurements between two spin labels can be performed.
-
Application in Studying Biomolecular Systems: The Bacteriorhodopsin Photocycle
Site-directed spin labeling with reagents like this compound has been instrumental in elucidating the conformational changes that occur in membrane proteins during their functional cycles. A classic example is the study of the light-driven proton pump, bacteriorhodopsin.[1][2][3][12][13] The photocycle of bacteriorhodopsin involves a series of spectrally distinct intermediate states (K, L, M, N, O), which are coupled to conformational changes that facilitate proton transport across the membrane.
EPR studies on bacteriorhodopsin with spin labels introduced at specific sites, particularly in the cytoplasmic loops, have revealed significant changes in spin label mobility during the M to N transition.[1][2] This indicates a conformational change in this region of the protein, which is believed to be crucial for the proton uptake from the cytoplasm. The ability to track these structural rearrangements in real-time provides invaluable insights into the mechanism of ion transport.
Conclusion
This compound is a versatile and powerful tool for investigating the structure and dynamics of biomolecules. Its specificity for cysteine residues allows for targeted introduction of a paramagnetic probe, enabling detailed analysis of local environments and conformational changes using EPR spectroscopy. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this spin label in their studies of complex biological systems. The continued application of site-directed spin labeling with probes like this compound will undoubtedly continue to provide critical insights into the fundamental mechanisms of life.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Time-resolved site-directed spin-labeling studies of bacteriorhodopsin: loop-specific conformational changes in M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-field EPR studies of the structure and conformational changes of site-directed spin labeled bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combining EPR spectroscopy and X-ray crystallography to elucidate the structure and dynamics of conformationally constrained spin labels in T4 lysozyme single crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. High-pressure EPR reveals conformational equilibria and volumetric properties of spin-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the Orientation of T4 Lysozyme Vectorially Bound to a Planar-Supported Lipid Bilayer Using Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motion of spin-labeled side chains in T4 lysozyme. Correlation with protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spin-labeling studies of the conformational changes in the vicinity of D36, D38, T46, and E161 of bacteriorhodopsin during the photocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-directed spin-labeling reveals the orientation of the amino acid side-chains in the E-F loop of bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROXYL Spin Labels for Researchers, Scientists, and Drug Development Professionals
Introduction to PROXYL Spin Labels
PROXYL spin labels are a class of stable nitroxide free radicals built upon a five-membered pyrrolidine (B122466) ring.[1] These paramagnetic molecules are instrumental in the field of molecular biology and drug discovery, primarily serving as reporter groups for investigating the structure, dynamics, and conformational changes of biomolecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] The core of the PROXYL spin label is the 2,2,5,5-tetramethylpyrrolidin-1-oxyl moiety, which contains an unpaired electron localized in the N-O bond. This unpaired electron is the source of the EPR signal. The pyrrolidine ring is less conformationally flexible than the six-membered piperidine (B6355638) ring of the more common TEMPO spin labels, which can be advantageous in certain applications. Furthermore, the five-membered ring structure of PROXYL labels has been shown to be more stable in reducing cellular environments.
Functionally, PROXYL spin labels are derivatized with reactive groups that allow for their covalent attachment to specific amino acid residues in proteins, a technique known as Site-Directed Spin Labeling (SDSL).[2][3] The most common target for labeling is the thiol group of cysteine residues, for which PROXYL labels are functionalized with maleimide (B117702), iodoacetamide (B48618), or methanethiosulfonate (B1239399) groups.[1] Once attached to a protein, the EPR spectrum of the PROXYL label is exquisitely sensitive to its local environment, including the polarity of the surrounding milieu and the motional freedom of the label.[1] This sensitivity allows researchers to probe solvent accessibility, secondary and tertiary structure, and dynamic processes such as protein folding and ligand binding.
A key application of PROXYL spin labels is in pulsed EPR techniques like Double Electron-Electron Resonance (DEER), which enables the measurement of nanometer-scale distances between two spin labels attached to a biomolecule.[4] These distance measurements provide crucial constraints for determining the three-dimensional structure of proteins and protein complexes, and for characterizing conformational changes that are central to biological function.
Core Structure and Common Derivatives
The foundational structure of all PROXYL spin labels is 2,2,5,5-tetramethyl-1-pyrrolidinyloxy. This core is then functionalized at the 3-position to create a reactive handle for covalent attachment to biomolecules. Some of the most frequently utilized PROXYL derivatives include:
-
3-Maleimido-PROXYL (5-MSL): This is one of the most common PROXYL derivatives. The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[3]
-
3-(2-Iodoacetamido)-PROXYL (IAP): The iodoacetamide group also reacts with cysteine thiols through nucleophilic substitution.[3]
-
3-Carboxy-PROXYL: This derivative can be coupled to primary amines on a protein, for example, the ε-amino group of lysine, using carbodiimide (B86325) chemistry.
-
3-Amino-PROXYL: The amino group can be used as a point of attachment for various other functionalities or can be reacted with other molecules of interest.
Quantitative Data on PROXYL Spin Labels
The interpretation of EPR spectra from PROXYL-labeled biomolecules relies on the analysis of several key parameters. These parameters provide quantitative insights into the local environment and dynamics of the spin label.
EPR Spectral Parameters
The continuous-wave (CW) EPR spectrum of a nitroxide spin label is characterized by its g-factor and hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the spin label with respect to the external magnetic field. In a rigid, immobilized sample (powder spectrum), the anisotropy of these interactions can be resolved. In solution, the motional averaging of these tensors provides information about the rotational dynamics of the label.
| Parameter | Description | Typical Values for PROXYL |
| g-factor (isotropic) | A dimensionless constant that is a measure of the magnetic moment of the unpaired electron. It is sensitive to the electronic environment of the nitroxide. | ~2.006 |
| Aiso (Hyperfine Coupling Constant) | The isotropic hyperfine coupling constant, which describes the interaction between the unpaired electron and the 14N nucleus. It is sensitive to the polarity of the solvent. | 14 - 16 G (in Gauss) |
| Amax | The maximal hyperfine splitting in a powder spectrum, which is related to the Azz component of the hyperfine tensor. It is a key parameter for determining the rotational correlation time in the slow-motional regime. | Varies with environment |
| ΔH0 | The width of the central line in the EPR spectrum, which is also sensitive to the mobility of the spin label. | Varies with environment |
Note: The exact values of these parameters can vary depending on the specific PROXYL derivative, the solvent, and the local environment at the labeling site.
Rotational Correlation Time (τc)
The rotational correlation time is a measure of the speed of tumbling of the spin label.[5][6] It is a critical parameter for understanding the dynamics of the labeled protein region. In the fast-motional regime (τc < 1 ns), the EPR spectrum consists of three sharp lines of equal height. As the motion slows down, the lines broaden asymmetrically. In the slow-motional regime (1 ns < τc < 100 ns), τc can be estimated from the EPR lineshape, particularly from the Amax value. For very slow motions (τc > 100 ns), more advanced EPR techniques are required.
| Environment | Typical τc for PROXYL |
| Free in water | < 0.1 ns |
| On a solvent-exposed, flexible loop of a protein | 0.5 - 2 ns |
| In a more restricted environment within a folded protein | 2 - 20 ns |
| Rigidly attached to a large, slowly tumbling protein | > 20 ns |
DEER Distance Measurements
DEER spectroscopy measures the dipolar coupling between two spin labels, which is dependent on the distance between them. This technique provides a distribution of distances between the two labeled sites. Below are example distance measurements obtained for a PROXYL-labeled protein.
| Protein System | Labeled Residues | Mean Distance (nm) | Distance Distribution Width (nm) |
| T4 Lysozyme | 8C / 44C | ~2.5 | ~0.5 |
| T4 Lysozyme | 65C / 135C | ~4.0 | ~0.8 |
Note: These are representative values, and the actual measured distances and distribution widths will depend on the specific protein, the labeling sites, and the conformational state of the protein.[7]
Experimental Protocols
Synthesis of 3-Maleimido-PROXYL
A common route for the synthesis of 3-Maleimido-PROXYL involves the reaction of 3-Amino-PROXYL with maleic anhydride (B1165640).
Materials:
-
3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-Amino-PROXYL)
-
Maleic anhydride
-
Triethylamine
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Formation of the Maleamic Acid: Dissolve 3-Amino-PROXYL in anhydrous DCM. To this solution, add a solution of maleic anhydride in anhydrous DCM dropwise at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cyclization to the Maleimide: To the solution from step 1, add triethylamine, acetic anhydride, and a catalytic amount of sodium acetate. Heat the mixture to reflux and stir for 4-6 hours.
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield 3-Maleimido-PROXYL as a stable solid.
Protocol for Labeling a Protein with 3-Maleimido-PROXYL
This protocol provides a general guideline for labeling a cysteine-containing protein with 3-Maleimido-PROXYL. Optimization may be required for specific proteins.
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5, degassed)
-
3-Maleimido-PROXYL
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Gel filtration column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any thiol-containing reagents from the purification process.
-
If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling.
-
Adjust the protein concentration to 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[8]
-
-
Spin Label Preparation:
-
Prepare a 100 mM stock solution of 3-Maleimido-PROXYL in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the 3-Maleimido-PROXYL stock solution to the protein solution to achieve a 10-20 fold molar excess of the spin label over the protein.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
-
Removal of Unreacted Spin Label:
-
To remove the excess, unreacted spin label, pass the reaction mixture through a gel filtration column (e.g., a desalting column) equilibrated with the desired storage buffer.[9]
-
Alternatively, dialyze the sample against a large volume of buffer.
-
-
Confirmation of Labeling:
-
Labeling efficiency can be assessed by EPR spectroscopy by comparing the integrated signal intensity to a standard of known concentration. Mass spectrometry can also be used to confirm the covalent modification of the protein.
-
Visualizations of Workflows and Pathways
General Workflow for Site-Directed Spin Labeling (SDSL)-EPR
The following diagram illustrates the typical experimental workflow for an SDSL-EPR study.
Caption: A flowchart of the Site-Directed Spin Labeling (SDSL)-EPR experimental workflow.
G-Protein Coupled Receptor (GPCR) Activation Pathway
PROXYL spin labels are valuable tools for studying the conformational changes that underlie the activation of GPCRs. The following diagram outlines the key steps in a canonical GPCR signaling pathway.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 6. Protein Dynamics. COrrelation Times [imserc.northwestern.edu]
- 7. Effect of Freezing Conditions on Distances and Their Distributions Derived from Double Electron Electron Resonance (DEER): A Study of Doubly-Spin-Labeled T4 Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Exploring Molecular Dynamics with 3-(2-Iodoacetamido)-PROXYL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins and other biological macromolecules.[1] This method provides site-specific information about the local environment of an individual residue, offering insights that are often unattainable through other structural biology techniques.[1] A key component of SDSL is the use of nitroxide spin labels, stable free radicals that are covalently attached to specific amino acid residues, most commonly cysteine.[2]
This technical guide focuses on the application of 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-reactive nitroxide spin label, for exploring molecular dynamics. Its iodoacetamide (B48618) functional group reacts specifically with the thiol group of cysteine residues, forming a stable covalent bond.[3] The PROXYL (2,2,5,5-tetramethylpyrrolidin-1-yl)oxyl) moiety contains the unpaired electron necessary for EPR detection. By introducing cysteine mutations at desired locations within a protein, this compound can be used to probe the local environment and its changes in response to stimuli such as ligand binding or, as will be discussed in detail, light absorption.
This guide will provide an in-depth overview of the experimental workflow, from protein preparation and spin labeling to EPR data acquisition and analysis, with a focus on the study of the membrane protein bacteriorhodopsin as a model system.
Physicochemical Properties of this compound
A clear understanding of the properties of the spin label is crucial for its effective use in molecular dynamics studies.
| Property | Value | Reference |
| Synonyms | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL | [2] |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [2] |
| Molecular Weight | 325.17 g/mol | [2] |
| Appearance | Off-white to yellow powder | |
| Reactive Group | Iodoacetamide | [3] |
| Target Residue | Cysteine (thiol group) | [3] |
| Storage Conditions | 2-8 °C, protected from light |
Experimental Protocols
Site-Directed Mutagenesis and Protein Expression
The foundation of a successful SDSL experiment lies in the generation of a suitable protein construct. For proteins that do not have native cysteine residues at the desired labeling sites, site-directed mutagenesis is employed to introduce them.
1. Cysteine Mutant Generation:
-
Identify the site(s) of interest for spin labeling based on the research question.
-
If the protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure site-specific labeling.
-
Introduce a unique cysteine codon at the desired position(s) using standard site-directed mutagenesis protocols.
-
Verify the sequence of the entire gene to confirm the desired mutation and the absence of unintended mutations.
2. Protein Expression and Purification:
-
Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
-
For membrane proteins like bacteriorhodopsin, expression in a system that allows for proper folding and membrane insertion is critical.
-
Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography). The purification protocol should be tailored to the specific protein and expression system.
Spin Labeling with this compound
The following is a general protocol for labeling a cysteine-mutant protein with this compound. Optimization of buffer conditions, reagent concentrations, and incubation times may be necessary for specific proteins.
Materials:
-
Purified cysteine-mutant protein in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5-8.5). The buffer should be free of reducing agents.
-
This compound stock solution (e.g., 50-100 mM in a compatible organic solvent like DMSO or DMF). Prepare this solution fresh.
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for initial reduction of any disulfide bonds (if necessary).
-
Quenching reagent (e.g., excess L-cysteine or DTT).
-
Dialysis tubing or desalting column for removal of unreacted spin label.
Protocol:
-
Reduction of Cysteine Residues (if necessary): If the protein contains disulfide-bonded cysteines that need to be labeled, incubate the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. This step should be followed by the removal of the reducing agent, for example, by dialysis or using a desalting column, as it will react with the iodoacetamide group of the spin label.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture in the dark (as iodoacetamide is light-sensitive) with gentle mixing for 4-12 hours at room temperature, or overnight at 4°C.[4] The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction: Add a 5-10 fold molar excess of a quenching reagent, such as L-cysteine or DTT, relative to the initial amount of spin label to react with any unreacted this compound. Incubate for 1 hour at room temperature.
-
Removal of Unreacted Spin Label:
-
Remove the unreacted spin label and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column (e.g., Sephadex G-25).
-
For membrane proteins, the protein may need to be solubilized in a detergent-containing buffer throughout the labeling and purification process.
-
Workflow for Site-Directed Spin Labeling:
References
- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The spin-label approach to labeling membrane protein sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodoacetamido)-PROXYL, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a sulfhydryl-specific nitroxide spin label critical for investigating the structure, dynamics, and conformational changes of biological macromolecules.[1][2] As a stable free radical, it serves as a paramagnetic probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The iodoacetamide (B48618) functional group allows for its specific covalent attachment to cysteine residues, which can be introduced at desired locations within a protein or nucleic acid sequence via site-directed mutagenesis. This technique, known as Site-Directed Spin Labeling (SDSL), provides invaluable insights into local protein environments, solvent accessibility, secondary and tertiary structure, and the large-scale conformational changes that underpin biological function.[1][3]
This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, reactivity, detailed experimental protocols for its use, and quantitative data from key applications in the literature.
Core Principles of Site-Directed Spin Labeling (SDSL)
The SDSL method is a powerful biophysical technique for studying macromolecular structure and dynamics. The fundamental principle involves introducing a paramagnetic nitroxide spin label, such as this compound, at a specific site within a protein or nucleic acid. The EPR spectrum of the attached nitroxide radical is highly sensitive to its local environment and motional freedom. By analyzing the spectral line shape, one can deduce information about the structure and dynamics at the labeled site. Furthermore, by introducing two spin labels, the magnetic dipolar interaction between them can be measured to determine the distance between the two sites, typically in the range of 0.7 to 6 nm.
References
- 1. pnas.org [pnas.org]
- 2. Structure and Dynamics of the Force-Generating Domain of Myosin Probed by Multifrequency Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Technical Guide to 3-(2-Iodoacetamido)-PROXYL: Properties and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive spin label compound that is extensively utilized in the fields of biochemistry, biophysics, and drug development.[1][2] As a derivative of PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy), it possesses a stable nitroxide free radical, making it a powerful tool for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of key processes. Its principal application lies in site-directed spin labeling (SDSL), a technique that provides valuable insights into protein and nucleic acid structure, dynamics, and molecular interactions.[1][4][5][6][7]
Physical and Chemical Properties
This compound is typically an off-white to yellow crystalline solid.[1][8] The stability of the compound is sensitive to light and heat, necessitating storage at 2-8°C in a dark environment.[1][8] It exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with limited solubility in water.[3]
Core Data
| Property | Value | Reference |
| Synonyms | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL | [1][5][9] |
| CAS Number | 27048-01-7 | [1][5][10][11] |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][5][10] |
| Molecular Weight | 325.17 g/mol | [1][5][10][11] |
| Appearance | Off-white to yellow powder/solid | [1][3][8] |
| Melting Point | 162-164 °C | [1][9][11][12][13][14][15] |
| Purity | ≥95% | [1][3] |
| Storage Conditions | 2-8°C, protect from light | [1][8][11][12][13][14][15] |
| Solubility | Soluble in DMSO and ethanol; limited in water | [3] |
Chemical Reactivity and Mechanism
The primary utility of this compound stems from the reactivity of its iodoacetamido group towards sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins and thiolated nucleic acids.[4][14] The reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol group (thiolate) acts as a nucleophile, attacking the carbon atom bonded to the iodine.[16] This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond.[5]
To ensure specificity for cysteine residues, the labeling reaction is typically carried out at a slightly alkaline pH (7.5-8.5).[12][17][18][19] At this pH, the thiol group is more likely to be in its more reactive thiolate form. It is crucial to control the pH, as at higher pH values or with excess reagent, iodoacetamide (B48618) can react non-specifically with other amino acid residues such as lysine, histidine, methionine, aspartate, and glutamate.[17][18][19]
Caption: Covalent labeling of a cysteine residue with this compound.
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Protein
This protocol outlines a general procedure for labeling a purified protein containing a single, accessible cysteine residue.
1. Materials:
-
Purified protein with a single cysteine residue in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols.
-
This compound
-
High-quality, anhydrous DMSO
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25)
2. Procedure:
-
Protein Reduction (Optional but Recommended):
-
If the protein's cysteine residue may be oxidized (e.g., forming a disulfide bond), it must first be reduced.
-
Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent completely using a desalting column equilibrated with the labeling buffer. This step is critical as the reducing agent will react with the spin label.
-
-
Spin Label Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50-100 mM). Protect the solution from light.[19]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50-100 mM to consume any unreacted spin label.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted spin label and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).[20]
-
The first colored fraction to elute is typically the spin-labeled protein.
-
-
Verification and Quantification:
-
The success of the labeling can be confirmed by EPR spectroscopy.
-
The concentration of the spin label can be determined by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a standard nitroxide solution.
-
Protocol 2: Spin Labeling of Thiolated RNA
This protocol is adapted for the labeling of RNA containing a 4-thiouridine (B1664626) or other thiol-modified nucleotide.[14]
1. Materials:
-
Thiol-modified RNA
-
Labeling Buffer: 100 mM sodium phosphate, pH 8.0[2]
-
This compound
-
Ethanol
-
Denaturing polyacrylamide gel
2. Procedure:
-
RNA Preparation:
-
Resuspend the thiol-modified RNA in the labeling buffer.[2]
-
-
Labeling Reaction:
-
Purification and Verification:
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a site-directed spin labeling experiment.
Caption: A typical workflow for a site-directed spin labeling experiment.
Applications in Research and Development
This compound is a versatile tool with a wide range of applications:
-
Structural Biology: It is used to determine secondary and tertiary structures of proteins, map protein folding and conformational changes, and investigate protein-protein and protein-ligand interactions.[1][3][6]
-
Membrane Protein Studies: The technique is invaluable for studying the structure and dynamics of membrane proteins, which are often difficult to analyze using traditional methods like X-ray crystallography and NMR.[1][21]
-
Nucleic Acid Research: It is employed to study the structure and dynamics of RNA and DNA, including RNA-protein complexes.[2][5][10][14]
-
Drug Development: This spin label aids in understanding drug-receptor interactions and can be used to screen for compounds that induce conformational changes in a target protein.[1][2]
Conclusion
This compound is an indispensable reagent for researchers employing EPR spectroscopy to investigate the intricacies of biological macromolecules. Its specific reactivity with cysteine residues allows for precise, site-directed introduction of a paramagnetic probe, enabling the elucidation of structural and dynamic information that is often inaccessible by other means. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this powerful tool in a variety of research and development settings.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Watching proteins move using site-directed spin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scbt.com [scbt.com]
- 11. This compound free radical 27048-01-7 [sigmaaldrich.com]
- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sfrbm.org [sfrbm.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Tag-mediated single-step purification and immobilization of recombinant proteins toward protein-engineered advanced materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Safety and Handling of 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Iodoacetamido)-PROXYL (commonly abbreviated as IPSL), a sulfhydryl-specific spin label vital for investigating the structure, dynamics, and conformational changes of proteins and other macromolecules through Electron Paramagnetic Resonance (EPR) spectroscopy. This document outlines the chemical and physical properties, safety and handling protocols, reactivity, and detailed experimental procedures for its application in site-directed spin labeling. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile molecular probe.
Introduction
This compound is a stable nitroxide free radical that serves as a valuable tool in biophysical and biochemical research.[1] Its utility stems from the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) moiety, which contains an unpaired electron, making it EPR-active, and the iodoacetamido reactive group, which specifically targets sulfhydryl groups, primarily found in cysteine residues of proteins.[2] This specificity allows for the precise introduction of a spin label at a designated site within a biomolecule, a technique known as site-directed spin labeling (SDSL).[2] The resulting EPR spectrum is highly sensitive to the local environment of the spin label, providing insights into protein structure, dynamics, and interactions.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper storage, handling, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | [3] |
| Synonyms | This compound, IPSL | [3] |
| CAS Number | 27048-01-7 | |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | |
| Molecular Weight | 325.17 g/mol | |
| Appearance | Off-white to yellow powder/solid | |
| Melting Point | 162-164 °C | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO); limited solubility in water. | |
| Storage Temperature | 2-8°C |
Safety and Handling
While the Safety Data Sheet (SDS) from some suppliers may classify this compound as not a hazardous substance or mixture, the presence of the iodoacetamide (B48618) functional group warrants careful handling. Iodoacetamide and related compounds are known to be reactive and can pose health risks. Therefore, adherence to standard laboratory safety protocols is crucial.
Hazard Identification and Precautions
-
Reactivity: The iodoacetamido group is an alkylating agent that reacts with nucleophiles, most notably the thiol groups of cysteine residues. It is this reactivity that makes it a useful tool, but also a potential hazard, as it can react with biological molecules.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C. Protect from light.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Reactivity and Mechanism of Action
The primary application of this compound is the specific labeling of sulfhydryl groups.
Reaction with Thiols
This compound reacts with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion as a leaving group. The reaction is most efficient at a pH range of 6.5-7.5.
Experimental Protocols
The following sections provide a general framework for the use of this compound in site-directed spin labeling experiments.
Protein Preparation
-
Site-Directed Mutagenesis: If the protein of interest does not have a native cysteine at the desired labeling site, introduce one using site-directed mutagenesis. If the protein contains other reactive cysteines, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure specific labeling.
-
Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. Ensure the final protein solution is in a suitable buffer, free of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete for the labeling reagent.
Labeling Reaction
-
Prepare Reagents:
-
Protein Solution: Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a pH between 6.5 and 7.5. The protein concentration should typically be in the range of 50-200 µM.
-
IPSL Stock Solution: Prepare a fresh stock solution of this compound in a compatible organic solvent such as DMSO or ethanol at a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add the IPSL stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the spin label over the protein. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a small molecule thiol, such as free L-cysteine or DTT, to a final concentration of 1-5 mM to react with any unreacted IPSL.
-
-
Removal of Excess Label:
-
Remove the unreacted spin label and quenching reagent from the labeled protein using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against the desired buffer.
-
EPR Sample Preparation
-
Concentration: Concentrate the purified, labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).
-
Cryoprotectant: If measurements will be performed at cryogenic temperatures, add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.
-
Sample Loading: Transfer the final protein solution into a quartz EPR sample tube.
-
Freezing: For low-temperature measurements, flash-freeze the sample in liquid nitrogen.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Parameter | Value |
| Molecular Weight | 325.17 g/mol |
| Melting Point | 162-164 °C |
| Appearance | Off-white to yellow solid |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range |
| pH | 6.5 - 7.5 |
| Molar Excess of IPSL | 5 to 20-fold |
| Incubation Temperature | 4°C to Room Temperature |
| Incubation Time | 1 - 12 hours |
Conclusion
This compound is a powerful and widely used spin label for the study of biomolecular structure and dynamics. Its specificity for sulfhydryl groups allows for targeted labeling of proteins and other macromolecules. While generally considered to be of low toxicity, its reactive nature necessitates careful handling and adherence to standard safety protocols. The experimental procedures outlined in this guide provide a solid foundation for the successful application of this versatile probe in EPR spectroscopy. Researchers should optimize the labeling conditions for each specific biological system to ensure efficient and specific incorporation of the spin label.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-(2-Iodoacetamido)-PROXYL
Introduction
3-(2-Iodoacetamido)-PROXYL, also known as IPSL, is a sulfhydryl-specific nitroxide spin label crucial for investigating the structure and dynamics of proteins and other macromolecules through a technique called site-directed spin labeling (SDSL).[1][2] This compound contains a stable nitroxide free radical, which serves as a reporter group detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, and an iodoacetamide (B48618) reactive group that specifically forms a covalent bond with the thiol group of cysteine residues.[1][2] The insights gained from EPR studies on IPSL-labeled proteins are valuable for understanding protein folding, conformational changes, and molecular interactions, making it an indispensable tool in structural biology, biochemistry, and drug development.[1][3]
Chemical and Physical Properties
The key properties of this compound are summarized in the table below. Proper storage and handling are critical for its stability and reactivity.
| Property | Value |
| Alternate Names | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrolidinyloxy, IPSL[4] |
| CAS Number | 27048-01-7[4][5] |
| Molecular Formula | C₁₀H₁₈IN₂O₂[4][5] |
| Molecular Weight | 325.17 g/mol [4][5] |
| Appearance | White to off-white solid[1] |
| Melting Point | 162-164 °C[5] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water[1] |
| Storage Conditions | 2-8°C, protect from light and moisture[5][6] |
Principle of Protein Labeling
The labeling of proteins with this compound is based on the specific reaction between the iodoacetamide functional group and the sulfhydryl (thiol) group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the PROXYL spin label to the protein.
The reaction is highly specific for cysteine residues under mildly alkaline conditions (pH 7.5-8.5).[7][8] While reactions with other amino acid side chains such as histidine and lysine (B10760008) can occur, they are generally less favorable and happen at different pH ranges.[9] To ensure specificity, it is crucial to control the reaction pH and the molar ratio of the labeling reagent to the protein.[8]
Figure 1. Reaction of this compound with a protein cysteine residue.
Applications in Research and Development
This compound is a versatile tool for a variety of applications in molecular biology and drug discovery:
-
Structural Biology : It is widely used to study protein structure, folding mechanisms, and conformational changes during enzymatic activity.[1]
-
Molecular Dynamics : The spin label allows researchers to monitor molecular movements and dynamics through changes in the EPR signal.[1]
-
Protein Interactions : It facilitates the investigation of protein interactions with ligands, other biomolecules, or cell membranes.[3][10]
-
Drug Development : The compound is valuable in understanding drug-receptor interactions and optimizing drug efficacy.[3]
Experimental Protocols
The following section provides a detailed protocol for labeling proteins with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.
Summary of Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0[9] | Optimal specificity for cysteines is typically between pH 7.5-8.5.[7][8] |
| Temperature | Room Temperature to 37°C[9] | |
| Molar Excess of Label | 10- to 20-fold over protein[9][11] | Higher excess may be needed but can increase non-specific labeling. |
| Reaction Time | 2 hours to overnight[9][11] | Should be optimized for the specific protein. |
| Buffer | Phosphate, HEPES, or Tris buffers[8][9] | Avoid buffers containing sulfhydryl groups. |
Materials Required
-
This compound (IPSL)
-
Protein of interest (containing at least one accessible cysteine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5, containing 150 mM NaCl)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (Optional, for reducing disulfide bonds)
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis tubing for purification
-
Spectrophotometer and consumables
Step-by-Step Protocol
1. Protein Preparation a. Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of DTT and incubate for 1 hour at 37°C. Subsequently, DTT must be removed by dialysis or a desalting column, as it will react with the iodoacetamide label. Alternatively, TCEP can be used, which does not need to be removed before labeling.[11]
2. Preparation of IPSL Stock Solution a. Important: Iodoacetamide solutions are light-sensitive and unstable; prepare fresh immediately before use and protect from light.[7] b. Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
3. Labeling Reaction a. Add a 10- to 20-fold molar excess of the freshly prepared IPSL stock solution to the protein solution.[11] It is recommended to add the label stock solution dropwise while gently stirring to avoid protein precipitation. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent degradation of the iodoacetamide reagent.[7][12]
4. Quenching the Reaction a. To stop the labeling reaction, add a quenching reagent to consume any unreacted IPSL. Add L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.[11] b. Incubate for an additional 30 minutes at room temperature.[11]
5. Purification of the Labeled Protein a. Remove excess, unreacted IPSL and the quenching reagent by size-exclusion chromatography (gel filtration) or dialysis.[11][13] b. For size-exclusion chromatography, equilibrate the column with a suitable storage buffer for your protein and apply the reaction mixture. c. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). The labeled protein will typically be in the first peak to elute.
6. Confirmation of Labeling (Optional) a. The success of the labeling reaction can be confirmed by EPR spectroscopy, which will detect the nitroxide radical signal. b. Alternatively, mass spectrometry can be used to determine the mass shift corresponding to the covalent addition of the label.
Figure 2. Experimental workflow for protein labeling with this compound.
References
- 1. Buy this compound (EVT-370863) | 27048-01-7 [evitachem.com]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3-(2-ヨードアセトアミド)-PROXYL free radical | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound free radical 27048-01-7 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Spin Labeling with 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique used to investigate the structure, dynamics, and conformational changes of proteins and other macromolecules.[1][2] This method involves the introduction of a paramagnetic spin label at a specific site within the molecule of interest, followed by analysis using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] 3-(2-Iodoacetamido)-PROXYL (IPSL) is a sulfhydryl-reactive spin label that specifically targets cysteine residues, making it a valuable tool for SDSL studies.[3] The iodoacetamide (B48618) group reacts with the thiol group of cysteine via a nucleophilic substitution reaction, forming a stable covalent bond.[3] This application note provides detailed protocols for protein preparation, spin labeling with IPSL, and subsequent analysis by EPR spectroscopy.
Applications
Site-directed spin labeling with IPSL has a wide range of applications in biomedical research and drug development, including:
-
Structural Biology: Determining distances between labeled sites to elucidate protein folding and tertiary/quaternary structure.[1]
-
Protein Dynamics: Characterizing conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in the environment.[4]
-
Membrane Protein Studies: Investigating the structure and function of membrane-spanning proteins in their native-like environments.[5]
-
Drug Discovery: Screening for compounds that induce conformational changes in a target protein, indicating potential therapeutic activity.
Data Presentation
Table 1: Labeling Efficiency of Target Protein with this compound
| Protein Construct | Labeling Conditions (Molar Excess of IPSL, Time, Temperature) | Labeling Efficiency (%) | Method of Determination |
| Example: Protein X (Cys-mutant) | 10-fold excess, 4 hours, 25°C | 85 | Continuous Wave (CW) EPR |
| Example: Protein Y (Cys-mutant) | 20-fold excess, 12 hours, 4°C | 92 | Mass Spectrometry |
Table 2: EPR Spectral Parameters for IPSL-labeled Protein
| Protein State | Central Linewidth (ΔH₀, Gauss) | Outer Hyperfine Splitting (2A'zz, Gauss) | Inverse Second Moment ( | Interpretation |
| Apo-Protein X | 2.5 | 68.5 | 15.2 | Unliganded, flexible conformation |
| Protein X + Ligand | 3.1 | 70.2 | 12.8 | Ligand-bound, more rigid conformation |
Table 3: Inter-spin Distance Measurements using Double Electron-Electron Resonance (DEER)
| Labeled Residue Pair | Experimental Conditions | Measured Distance (Å) | Distance Distribution Width (Å) |
| Residue 50 - Residue 150 | 50 K, 20% glycerol | 35.2 | 4.5 |
| Residue 50 - Residue 200 | 50 K, 20% glycerol | 48.7 | 6.1 |
Experimental Protocols
Protocol 1: Protein Preparation for Spin Labeling
This protocol outlines the essential steps for preparing a protein for specific labeling with IPSL. The key is to have a single, reactive cysteine at the desired labeling site.
Workflow for Protein Preparation
Caption: Workflow for preparing a protein for site-directed spin labeling.
Materials:
-
Protein expression system (e.g., E. coli BL21(DE3) cells)
-
Purification resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10) or spin concentrator
-
Labeling Buffer: 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5
Procedure:
-
Site-Directed Mutagenesis:
-
If the protein of interest contains multiple native cysteine residues, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine) to ensure specific labeling.
-
Introduce a unique cysteine residue at the desired labeling site using standard site-directed mutagenesis techniques.
-
-
Protein Expression and Purification:
-
Express the mutant protein using a suitable expression system.
-
Purify the protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Reduction of Cysteine Residue:
-
Prior to labeling, the target cysteine must be in its reduced (thiol) state.
-
Incubate the purified protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the iodoacetamide-based spin label, as it will react with the label.
-
Immediately before labeling, exchange the protein into the labeling buffer using a desalting column or a spin concentrator.
-
Protocol 2: Cysteine-Specific Labeling with this compound
This protocol describes the covalent attachment of IPSL to the target cysteine residue.
Workflow for Spin Labeling
Caption: General workflow for the spin labeling reaction and purification.
Materials:
-
Reduced, purified protein in labeling buffer
-
This compound (IPSL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare IPSL Stock Solution: Dissolve IPSL in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the IPSL stock solution to the protein solution. The final concentration of DMSO should be below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture with gentle agitation. The incubation time and temperature can be optimized, but common conditions are 4 hours at room temperature or overnight at 4°C.[6] The reaction should be performed in the dark to prevent photodecomposition of the nitroxide label.
-
-
Quench the Reaction: To quench any unreacted IPSL, add a 5-fold molar excess of L-cysteine and incubate for an additional 30 minutes.
-
Remove Excess Label:
-
Remove the unreacted spin label and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired buffer for EPR measurements.
-
The removal of free label is crucial to avoid its contribution to the EPR spectrum.
-
Protocol 3: EPR Spectroscopy
This protocol provides a general guideline for acquiring EPR spectra of the spin-labeled protein.
Workflow for EPR Analysis
Caption: Workflow for EPR data acquisition and analysis.
Materials:
-
Spin-labeled protein in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0)
-
EPR spectrometer (X-band)
-
Quartz capillary tubes
Procedure:
-
Continuous Wave (CW) EPR Spectroscopy:
-
Load the spin-labeled protein sample (typically 20-100 µM) into a quartz capillary tube.
-
Acquire the CW-EPR spectrum at room temperature. Typical X-band spectrometer settings are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 1-2 G
-
Sweep width: 100-150 G
-
-
The lineshape of the CW-EPR spectrum provides information about the mobility of the spin label, which reflects the local protein dynamics.
-
-
Double Electron-Electron Resonance (DEER) Spectroscopy:
-
For distance measurements between two spin-labeled sites, prepare a sample containing the doubly labeled protein.
-
Freeze the sample in the presence of a cryoprotectant (e.g., 20-30% glycerol) to prevent ice crystal formation.
-
Acquire DEER data at cryogenic temperatures (typically 50-80 K) using a four-pulse DEER sequence.[7]
-
The resulting echo modulation is analyzed to obtain the distance distribution between the two spin labels.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine. | Increase the concentration of the reducing agent and/or the incubation time. Ensure complete removal of the reducing agent before labeling. |
| Inactive spin label. | Use a fresh stock of IPSL. Store the spin label protected from light and moisture. | |
| Presence of Free Label in Spectrum | Incomplete removal of excess label. | Repeat the desalting/dialysis step. Use a larger volume of dialysis buffer or a longer desalting column. |
| Protein Precipitation during Labeling | High concentration of DMSO. | Keep the final DMSO concentration below 5%. |
| Protein instability under labeling conditions. | Optimize buffer pH and ionic strength. Perform labeling at a lower temperature (4°C). |
Conclusion
Site-directed spin labeling with this compound is a versatile and powerful technique for probing protein structure and dynamics. The protocols provided here offer a comprehensive guide for researchers to successfully label their protein of interest and acquire high-quality EPR data. Careful optimization of each step is essential for obtaining reliable and reproducible results that can provide valuable insights into complex biological processes.
References
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Modeling with DEER Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PELDOR/DEER: An Electron Paramagnetic Resonance Method to Study Membrane Proteins in Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 6. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Iodoacetamido)-PROXYL EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique for investigating protein structure, dynamics, and conformational changes. This application note provides a detailed overview and experimental protocols for the use of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific nitroxide spin label, in EPR studies. IAP is a valuable tool for probing the local environment of cysteine residues within proteins, offering insights into protein folding, protein-protein interactions, and ligand binding events.[1][2]
The IAP spin label contains a stable nitroxide radical, whose EPR spectrum is highly sensitive to its rotational motion.[3] When covalently attached to a cysteine residue in a protein, the mobility of the IAP label is influenced by the local protein structure and dynamics.[4][5][6] By analyzing the EPR lineshape, one can extract information about the secondary and tertiary structure, solvent accessibility, and conformational equilibria of the labeled protein region.[4][7]
Key Applications
-
Probing Protein Structure and Dynamics: Characterizing the local environment and mobility of specific residues.[1][2]
-
Investigating Protein-Ligand Interactions: Monitoring conformational changes upon ligand binding.[2][7]
-
Studying Protein-Protein Interactions: Mapping interaction interfaces and detecting changes in protein complexes.
-
Analyzing Protein Folding and Unfolding: Tracking the structural transitions during folding pathways.
-
Membrane Protein Structural Topology: Determining the depth of spin-labeled residues within a membrane bilayer.[8]
Data Presentation
Table 1: Properties of this compound (IAP)
| Property | Value |
| Chemical Name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical |
| CAS Number | 27048-01-7 |
| Molecular Formula | C₁₀H₁₈IN₂O₂ |
| Molecular Weight | 325.17 g/mol |
| Reactive Group | Iodoacetamide |
| Target Residue | Cysteine (sulfhydryl group) |
| Storage | 2-8°C, protected from light |
Table 2: Comparison of Common Sulfhydryl-Specific Spin Labels
| Spin Label | Reactive Group | Bond Formed with Cysteine | Key Feature |
| IAP | Iodoacetamide | Thioether | Stable under mild reducing conditions.[3] |
| MTSL | Methanethiosulfonate | Disulfide | Most commonly used; smaller side chain (R1).[3][8][9] |
| MSL | Maleimide | Thioether | Irreversible reaction with cysteine. |
Table 3: Typical Experimental Parameters for Protein Labeling with IAP
| Parameter | Recommended Value | Notes |
| Protein Concentration | 100 - 500 µM | Higher concentrations can improve labeling efficiency. |
| IAP to Protein Molar Ratio | 10:1 to 20:1 | A significant excess of the label drives the reaction to completion. |
| Reaction Buffer | Phosphate or MOPS buffer, pH 7.0-7.5 | Avoid Tris buffer as it can react with iodoacetamide. |
| Reducing Agent (Pre-incubation) | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | To ensure the cysteine sulfhydryl group is reduced. Must be removed before adding IAP. |
| Incubation Time | 1-4 hours to overnight | Reaction time can be optimized based on the protein. |
| Incubation Temperature | Room temperature or 4°C | Lower temperatures can be used for sensitive proteins. |
Table 4: Typical CW-EPR Spectrometer Settings (X-band)
| Parameter | Typical Value | Purpose |
| Microwave Frequency | ~9.5 GHz | Standard X-band frequency. |
| Microwave Power | 2 - 20 mW | Should be non-saturating for lineshape analysis. |
| Modulation Frequency | 100 kHz | Standard for CW-EPR. |
| Modulation Amplitude | 0.5 - 2.0 G | Optimized for maximum signal-to-noise without line broadening.[7][10] |
| Sweep Width | 100 - 150 G | To cover the entire nitroxide spectrum.[7] |
| Conversion Time | 20 - 40 ms | Affects the signal-to-noise ratio.[7][10] |
| Time Constant | 20 - 40 ms | Signal filtering.[7][10] |
| Number of Scans | 1 - 100 | Averaged to improve signal-to-noise. |
| Temperature | 293 - 298 K (Room Temperature) | For studying protein dynamics in solution. |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Cysteine-Mutant Protein with IAP
-
Protein Preparation:
-
Express and purify the cysteine-mutant protein of interest. Ensure that there is a unique cysteine residue at the desired labeling site.
-
Buffer exchange the purified protein into a labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4). The buffer must be free of any reducing agents.
-
-
Reduction of Cysteine:
-
Add a 10-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate for 30 minutes at room temperature to ensure the sulfhydryl group of the cysteine is fully reduced.
-
-
Removal of Reducing Agent:
-
Remove the reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the labeling buffer. This step is critical as the reducing agent will react with IAP.
-
-
Spin Labeling Reaction:
-
Prepare a fresh stock solution of IAP (e.g., 100 mM in DMSO or acetonitrile).
-
Add a 10 to 20-fold molar excess of the IAP stock solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.
-
-
Removal of Unreacted Spin Label:
-
Quench the reaction by adding an excess of free cysteine or DTT.
-
Remove the unreacted IAP and quenching agent by extensive dialysis or size-exclusion chromatography against the desired EPR buffer.
-
-
Verification of Labeling:
-
Confirm labeling efficiency using mass spectrometry or by comparing the double integral of the EPR signal of the labeled protein to a known standard concentration of free IAP.
-
Protocol 2: Preparation of IAP-Labeled Protein Samples for EPR Spectroscopy
-
Sample Concentration:
-
Concentrate the purified, spin-labeled protein to a final concentration of 100-500 µM in the desired EPR buffer.
-
-
Cryoprotectant Addition (for low-temperature measurements):
-
For measurements at cryogenic temperatures (e.g., DEER), add a cryoprotectant to prevent ice crystal formation. Common cryoprotectants include glycerol (B35011) or ethylene (B1197577) glycol at a final concentration of 20-30% (v/v).
-
-
Sample Loading:
-
For CW-EPR at room temperature, load approximately 20-50 µL of the sample into a glass capillary tube (e.g., 0.60 mm inner diameter).
-
Seal one end of the capillary with a sealant such as Critoseal.
-
Place the capillary into a standard quartz EPR tube.
-
-
Freezing (for low-temperature measurements):
-
Flash-freeze the sample in the EPR tube by immersing it in liquid nitrogen. Rapid freezing is crucial to ensure a glassy, amorphous state.
-
Protocol 3: CW-EPR Data Acquisition
-
Spectrometer Setup:
-
Turn on the EPR spectrometer and allow the microwave source and magnet to stabilize.
-
Set the desired temperature using the temperature controller. For room temperature measurements, ensure the temperature is stable at around 295 K.
-
-
Tuning:
-
Insert the sample into the resonator cavity.
-
Tune the spectrometer to the microwave frequency of the cavity.
-
-
Data Collection:
-
Set the data acquisition parameters as outlined in Table 4.
-
Perform a preliminary scan to ensure the spectrum is centered and the signal-to-noise is adequate.
-
Acquire and average multiple scans to achieve a good signal-to-noise ratio.
-
-
Data Saving:
-
Save the acquired spectrum in a suitable format for later analysis.
-
Mandatory Visualization
Caption: Workflow for IAP EPR spectroscopy.
Caption: Conformational change upon ligand binding.
Data Analysis and Interpretation
The analysis of the EPR spectrum of an IAP-labeled protein can provide a wealth of information.
-
Lineshape Analysis and Rotational Correlation Time (τc): The shape of the CW-EPR spectrum is determined by the rotational mobility of the IAP label. A narrow, three-line spectrum indicates a highly mobile label (fast tumbling), while a broad, anisotropic spectrum signifies restricted motion (slow tumbling). The rotational correlation time (τc), which is a measure of the timescale of the label's motion, can be estimated from the spectral lineshape.[11][12][13] Changes in τc can indicate alterations in the local protein environment, such as those occurring during protein folding or ligand binding.
-
Power Saturation and Accessibility Studies: The accessibility of the IAP label to paramagnetic quenching agents (e.g., molecular oxygen, chromium oxalate) can be determined using power saturation experiments.[14][15][16][17] In these experiments, the EPR signal intensity is measured as a function of increasing microwave power. A more accessible spin label will be more readily saturated. This technique is particularly useful for mapping the solvent-exposed surfaces of proteins and determining the immersion depth of residues in membranes.
-
Spectral Simulation: For a more quantitative analysis, the experimental EPR spectrum can be simulated using software packages like EasySpin.[10][18][19] By fitting the simulated spectrum to the experimental data, one can extract precise parameters such as the rotational correlation time, order parameters, and hyperfine coupling constants.[18]
Conclusion
This compound is a versatile and robust spin label for studying protein structure and dynamics using EPR spectroscopy. Its specificity for cysteine residues allows for targeted investigations of specific protein regions. The detailed protocols and experimental parameters provided in this application note serve as a comprehensive guide for researchers and scientists in academia and the pharmaceutical industry to effectively utilize IAP EPR spectroscopy in their studies of protein function, conformational changes, and molecular interactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-370863) | 27048-01-7 [evitachem.com]
- 3. Peptide-membrane Interactions by Spin-labeling EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying conformational changes with site-directed spin labeling | Semantic Scholar [semanticscholar.org]
- 6. Stork: Identifying conformational changes with site-directed spin labeling [storkapp.me]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acert.cornell.edu [acert.cornell.edu]
- 14. Pulsed EPR Determination of Water Accessibility to Spin-Labeled Amino Acid Residues in LHCIIb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Pulsed EPR determination of water accessibility to spin-labeled amino acid residues in LHCIIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mcw.edu [mcw.edu]
- 18. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Quantifying Protein Labeling with 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive spin label commonly used in structural biology and biophysics to study protein structure, dynamics, and interactions.[1] This iodoacetamide (B48618) derivative specifically reacts with the thiol group of cysteine residues, introducing a stable nitroxide radical (PROXYL) into the protein of interest.[2][3] The unpaired electron of the nitroxide moiety makes it paramagnetic, allowing for its detection and characterization by Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5] Accurate quantification of the labeling efficiency is crucial for the interpretation of EPR data and for ensuring the reliability and reproducibility of experimental results.
These application notes provide detailed protocols for labeling proteins with this compound and for quantifying the degree of labeling using two primary methods: Continuous Wave Electron Paramagnetic Resonance (CW-EPR) spectroscopy and Mass Spectrometry (MS).
Principle of the Method
The quantification of protein labeling with this compound relies on the specific and covalent attachment of the iodoacetamide group to the sulfhydryl group of cysteine residues. The iodoacetamide moiety undergoes a nucleophilic substitution reaction with the thiolate anion of a cysteine residue, forming a stable thioether bond.
The extent of this reaction, or the degree of labeling, can be determined by measuring the amount of covalently bound PROXYL label. This can be achieved directly by quantifying the paramagnetic signal of the nitroxide radical using EPR spectroscopy or by detecting the mass increase of the protein or its constituent peptides using mass spectrometry.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
This compound (CAS 27048-01-7)[6]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M L-cysteine or DTT)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
EPR spectrometer and accessories (capillaries, dewar)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Standard nitroxide solution of known concentration (e.g., TEMPO)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid
-
Trypsin (MS-grade)
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound.[5]
1. Protein Preparation and Reduction: a. Dissolve the purified protein in Labeling Buffer to a final concentration of 50-100 µM. b. To ensure the cysteine residues are in a reduced state, add a 10-fold molar excess of a reducing agent (e.g., DTT or TCEP). c. Incubate the mixture for 30 minutes at room temperature. d. Remove the reducing agent using a desalting column equilibrated with degassed Labeling Buffer. This step is critical to prevent the reducing agent from reacting with the iodoacetamide label.
2. Labeling Reaction: a. Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM. b. Add a 10-fold molar excess of the this compound solution to the reduced protein solution. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light.[5] The optimal incubation time and temperature should be determined empirically for each protein.
3. Quenching the Reaction: a. To stop the labeling reaction, add a 100-fold molar excess of a quenching agent like L-cysteine or DTT to react with any unreacted this compound. b. Incubate for 15-30 minutes at room temperature.
4. Removal of Unreacted Label: a. Separate the labeled protein from the unreacted spin label and quenching agent by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with the desired storage buffer. b. Collect the protein-containing fractions. The successful removal of the free label is essential for accurate quantification by EPR.
5. Protein Concentration Determination: a. Determine the concentration of the labeled protein using a standard protein assay method (e.g., Bradford or BCA assay).
Protocol 2: Quantification of Labeling by CW-EPR Spectroscopy
This protocol outlines the steps to quantify the concentration of the bound spin label using CW-EPR and determine the labeling efficiency.
1. Preparation of a Standard Curve: a. Prepare a series of standard solutions of a stable nitroxide radical of known concentration (e.g., TEMPO or free this compound) in the same buffer as the labeled protein sample. The concentration range should encompass the expected concentration of the spin label in the protein sample (e.g., 1 µM to 100 µM). b. Acquire the CW-EPR spectrum for each standard solution under non-saturating microwave power conditions. c. For each spectrum, perform a double integration of the first-derivative signal to obtain the area under the absorption curve. This area is directly proportional to the number of spins in the sample.[7] d. Plot the double-integrated area as a function of the known nitroxide concentration to generate a standard curve.
2. EPR Measurement of the Labeled Protein: a. Prepare the labeled protein sample at a known concentration in an EPR-compatible capillary tube. b. Acquire the CW-EPR spectrum of the labeled protein sample using the same instrument settings as for the standard curve.
3. Calculation of Labeling Efficiency: a. Perform a double integration of the EPR spectrum of the labeled protein to determine the area under the absorption curve. b. Use the standard curve to determine the concentration of the bound spin label in the protein sample from its double-integrated area. c. Calculate the degree of labeling (DOL) or labeling efficiency using the following formula:
Protocol 3: Quantification of Labeling by Mass Spectrometry
This protocol describes how to determine the degree of protein labeling using mass spectrometry by measuring the mass shift upon labeling.
1. Sample Preparation for Intact Protein Analysis: a. Desalt the labeled protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts. b. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
2. Intact Protein Mass Analysis: a. Acquire the mass spectrum of the unlabeled and labeled protein using an ESI-TOF or MALDI-TOF mass spectrometer. b. The mass of the this compound label is approximately 325.17 Da. Covalent attachment to a cysteine residue results in the loss of an iodine atom and the formation of a thioether bond, leading to a mass increase of 198.1 Da per label. c. Deconvolute the raw mass spectra to obtain the zero-charge state masses of the protein species. d. The presence of a peak corresponding to the mass of the unlabeled protein plus multiples of 198.1 Da indicates successful labeling. e. The relative intensities of the peaks for the unlabeled and labeled protein can be used to estimate the labeling efficiency.
3. Sample Preparation for Peptide Analysis (Bottom-up Approach): a. Denature the labeled protein in a buffer containing urea (B33335) (e.g., 6 M urea, 100 mM Tris, pH 8.1).[8] b. Reduce any remaining disulfide bonds with DTT or TCEP. c. Alkylate any free cysteine residues with a different alkylating agent, such as iodoacetamide (IAM), to distinguish them from the PROXYL-labeled cysteines. d. Perform buffer exchange to remove urea. e. Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C. f. Desalt the resulting peptide mixture using a C18 ZipTip.
4. Peptide Mass Analysis: a. Analyze the peptide mixture by LC-MS/MS. b. Identify the peptides containing the PROXYL-labeled cysteine residue by searching for the expected mass shift. c. Quantify the relative abundance of the labeled and unlabeled versions of the cysteine-containing peptide by comparing their peak areas in the extracted ion chromatograms (XICs).[2] d. The labeling efficiency for a specific site can be calculated as:
Data Presentation
Table 1: Quantitative Data Summary for Protein Labeling with this compound
| Protein Target | Labeling Method | Quantification Method | Degree of Labeling (DOL) | Labeling Efficiency (%) | Reference |
| T4 Lysozyme (mutant) | Cysteine-specific | EPR Spectroscopy | ~0.5 per cysteine | ~50% per cysteine | [9] |
| Generic Protein | Cysteine-specific | Mass Spectrometry | Variable | >95% (optimized) | Adapted from[10] |
| Human Serum Albumin | Cysteine-specific | Mass Spectrometry | N/A (used for method dev.) | Complete alkylation achieved | [2] |
Mandatory Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction of this compound with a protein cysteine residue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular Approach to Electron Paramagnetic Resonance Distance Measurement of Spin-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Membrane Protein Dynamics with 3-(2-Iodoacetamido)-PROXYL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the conformational dynamics of membrane proteins is paramount in elucidating their function in cellular signaling, transport, and catalysis. These dynamic changes are often central to disease pathogenesis and are key targets for therapeutic intervention. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful approach to investigate the structural dynamics of membrane proteins in their native-like environments.[1][2] 3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-reactive nitroxide spin label that serves as a valuable tool for these studies.[3] Its iodoacetamide (B48618) functional group specifically reacts with the thiol side chain of cysteine residues, which can be introduced at desired locations within a protein via site-directed mutagenesis.[2][3] The attached PROXYL radical acts as a reporter, with its EPR spectrum providing information on the local environment, mobility, and accessibility of the labeled site, thereby revealing conformational changes in the protein.[1]
This document provides detailed application notes and protocols for utilizing this compound to study membrane protein dynamics, with a specific case study on the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA).
Properties of this compound
A thorough understanding of the physicochemical properties of the spin label is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [3] |
| Molecular Weight | 325.17 g/mol | [3] |
| Appearance | Off-white to yellow powder | |
| Reactive Group | Iodoacetamide | [3] |
| Target Residue | Cysteine (sulfhydryl group) | [2][3] |
| Storage Conditions | 2-8°C, protected from light | [3] |
Experimental Workflow for Studying Membrane Protein Dynamics
The overall process of using this compound to study membrane protein dynamics involves several key steps, from protein engineering to EPR data analysis.
Detailed Experimental Protocols
Site-Directed Mutagenesis and Protein Purification
The initial step involves engineering the target membrane protein to contain a single, reactive cysteine residue at the site of interest. Native cysteine residues that are not involved in disulfide bonds should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to ensure specific labeling. The protein is then expressed and purified using standard biochemical techniques.
Spin Labeling of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) with this compound
This protocol is adapted from studies on SERCA, a well-characterized membrane protein pump.[4][5]
Materials:
-
Purified SERCA in a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.0)
-
This compound (prepare a fresh 100 mM stock solution in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, pH 7.0
-
Quenching Buffer: Labeling buffer containing 10 mM L-cysteine
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Protein Preparation:
-
Start with purified SERCA at a concentration of 5-10 mg/mL.
-
If the protein has been stored in the presence of reducing agents, they must be removed by dialysis or buffer exchange into the Labeling Buffer.
-
-
Reduction of Cysteine:
-
To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5-fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used, but must be subsequently removed as it will react with the iodoacetamide label. TCEP does not need to be removed.
-
-
Labeling Reaction:
-
Add the 100 mM this compound stock solution to the protein solution to achieve a final 10-fold molar excess of the spin label over the protein.
-
Incubate the reaction mixture in the dark (the iodoacetamide group is light-sensitive) for 4-12 hours at 4°C with gentle stirring. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add L-cysteine from the Quenching Buffer to a final concentration of 1 mM and incubate for 1 hour. The L-cysteine will react with any unreacted spin label.
-
-
Removal of Unreacted Spin Label:
-
Separate the labeled protein from the unreacted spin label and quenching reagent by size-exclusion chromatography using a pre-equilibrated Sephadex G-50 column with the Labeling Buffer.
-
Collect the protein-containing fractions. The success of the labeling can be confirmed by EPR spectroscopy and, if desired, mass spectrometry.
-
Data Presentation: Case Study of SERCA Conformational Changes
EPR spectra of SERCA labeled with an iodoacetamide spin label (IASL), such as this compound, can distinguish between different conformational states of the enzyme.[4] The addition of substrates like Ca²⁺ and ATP analogs (e.g., AMPPNP) induces a conformational change that is reflected in the EPR spectrum. The spectrum of the labeled SERCA can be resolved into two components: a "mobile" component, representing the E1 state, and a "restricted" component, corresponding to the E2 or substrate-bound state.[4]
The following table summarizes the mole fraction of the restricted component (fR) under different ligand conditions, as determined by the analysis of the EPR spectra.[4]
| Ligand Condition | Mole Fraction of Restricted Component (fR) | Interpretation |
| No Ligands | 0 | Enzyme predominantly in the E1 state |
| Saturating Ca²⁺ | 0 | Ca²⁺ binding alone does not induce the major conformational change at the labeled site |
| Saturating AMPPNP | ~0.2 | AMPPNP alone induces a partial shift towards the restricted conformation |
| Saturating Ca²⁺ + AMPPNP | ~0.5 | Synergistic binding of Ca²⁺ and nucleotide shifts the equilibrium towards the restricted conformation |
| E2-P (phosphoenzyme) | 0 | The E2-P state does not exhibit the restricted conformation at this specific labeled site |
Visualization of the SERCA P-type ATPase Cycle
The SERCA pump cycle involves large conformational changes to transport Ca²⁺ ions across the sarcoplasmic reticulum membrane. SDSL-EPR with this compound can be used to probe these transitions.
Conclusion
This compound is a robust and specific spin label for studying the dynamics of membrane proteins using SDSL-EPR spectroscopy. The protocols and data presented here for SERCA provide a framework for investigating the conformational changes of other membrane proteins. By carefully designing experiments and analyzing the resulting EPR spectra, researchers can gain valuable insights into the structure-function relationships of these critical cellular components, which can aid in the rational design of novel therapeutics.
References
- 1. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 4. Resolved conformational states of spin-labeled Ca-ATPase during the enzymatic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Iodoacetamido)-PROXYL (IAP) Labeling of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed spin labeling (SDSL) utilizing 3-(2-Iodoacetamido)-PROXYL (IAP) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and conformational changes.[1][2][3] IAP is a sulfhydryl-specific nitroxide spin label that covalently attaches to cysteine residues via a stable thioether bond.[1] The paramagnetic nitroxide group serves as a reporter, with its EPR spectrum being sensitive to the local environment, mobility, and distance to other paramagnetic centers.[2] This methodology is invaluable for elucidating protein-ligand binding, protein-protein interactions, and the molecular mechanisms of protein function.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the successful labeling of cysteine residues with IAP, purification of the labeled protein, and quantification of labeling efficiency.
Data Presentation
Table 1: Typical Reaction Conditions and Labeling Efficiencies for IAP Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 100 µM | 200 µM | 50 µM |
| IAP:Protein Molar Ratio | 10:1 | 20:1 | 5:1 |
| Reaction Temperature | Room Temperature (22-25°C) | 4°C | Room Temperature (22-25°C) |
| Reaction Time | 4 hours | 12 hours (overnight) | 2 hours |
| pH | 7.5 | 8.0 | 7.2 |
| Reducing Agent | 1 mM TCEP | 5 mM DTT | 2 mM TCEP |
| Typical Labeling Efficiency | ~50-70% | ~60-80% | ~30-50% |
Note: Labeling efficiencies are protein-dependent and should be optimized for each specific system.
Experimental Protocols
I. Preparation of Reagents
-
Protein Sample Preparation:
-
The protein of interest should be purified and buffer-exchanged into a suitable labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be free of any thiol-containing reagents.
-
If the protein contains disulfide bonds that are not the target of labeling, they should be protected. If the target cysteine is in a disulfide bond, it must be reduced prior to labeling.
-
-
IAP Stock Solution:
-
This compound (IAP) is light-sensitive and should be handled accordingly.
-
Prepare a stock solution of IAP (e.g., 20 mM) in a dry, inert solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). This should be done immediately before use.
-
-
Reducing Agent Stock Solution:
-
Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (e.g., 100 mM in labeling buffer). TCEP is often preferred as it does not contain a free thiol group that could react with IAP.
-
II. IAP Labeling of Cysteine Residues
-
Reduction of Cysteine Residue (if necessary):
-
To the protein solution, add the reducing agent to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with the labeling buffer. This step is critical to prevent the reducing agent from reacting with the IAP.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, add the IAP stock solution to the protein solution to achieve the desired final molar excess (typically 10-fold molar excess of IAP over the protein).
-
Incubate the reaction mixture in the dark with gentle mixing. The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C. Optimal time and temperature should be determined empirically for each protein.
-
III. Removal of Unreacted IAP
It is crucial to remove all non-reacted IAP from the labeled protein solution, as free spin label will interfere with subsequent EPR measurements.
-
Desalting Column:
-
Equilibrate a desalting column (e.g., PD-10) with the desired final buffer for your protein.
-
Apply the labeling reaction mixture to the column.
-
Elute the protein according to the manufacturer's instructions. The larger protein will elute first, while the smaller, unreacted IAP will be retained.
-
-
Dialysis:
-
Transfer the labeling reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired final buffer at 4°C.
-
Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the free label.
-
IV. Labeling Efficiency Quantification
The success of the labeling reaction should be quantified to ensure reproducibility.
-
EPR Spectroscopy:
-
Prepare a standard curve using a known concentration of a stable nitroxide radical, such as TEMPO.
-
Acquire the EPR spectrum of the IAP-labeled protein.
-
Double integrate the EPR signal from both the standard and the labeled protein sample.
-
Calculate the concentration of the spin label in the protein sample by comparing its double integral to the standard curve.
-
Determine the protein concentration using a standard method (e.g., BCA assay or UV-Vis spectroscopy).
-
The labeling efficiency is calculated as: (moles of spin label) / (moles of protein) * 100%.
-
-
Mass Spectrometry:
-
Analyze the labeled protein using electrospray ionization mass spectrometry (ESI-MS).
-
The mass of the IAP-labeled protein will be increased by the molecular weight of the reacted IAP molecule (minus the iodine atom).
-
For more detailed analysis, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Identify the cysteine-containing peptide and its IAP-modified counterpart.
-
The labeling efficiency can be estimated by comparing the peak intensities of the labeled and unlabeled peptides.
-
V. Sample Preparation for EPR Spectroscopy
-
Concentrate the purified, IAP-labeled protein to the desired concentration for EPR measurements (typically 100-200 µM).
-
If measurements are to be performed at cryogenic temperatures, add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.
-
Transfer the final sample into an EPR sample tube (e.g., quartz capillary).
-
Flash-freeze the sample in liquid nitrogen.
Mandatory Visualizations
Caption: Experimental workflow for IAP labeling of cysteine residues.
Caption: Workflow for studying ligand-induced conformational changes.
References
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of Unreacted 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the removal of unreacted 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-reactive spin label, from protein samples following a labeling reaction. The selection of the appropriate purification method is critical to ensure that downstream biophysical or structural studies are not compromised by the presence of free, unbound spin label.
Introduction
This compound is a valuable tool for investigating protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. Covalent labeling of cysteine residues with this nitroxide spin label allows for the introduction of a paramagnetic probe at specific sites within a protein. Following the labeling reaction, it is imperative to remove any unreacted spin label to prevent interference with subsequent analyses. This document outlines three common and effective methods for this purpose:
-
Dialysis: A simple and gentle method for separating molecules based on size through a semi-permeable membrane.
-
Size-Exclusion Chromatography (SEC): A rapid chromatographic technique that separates molecules based on their hydrodynamic radius.
-
Acetone (B3395972) Precipitation: A method to precipitate proteins out of solution, leaving small molecules like the unreacted spin label in the supernatant.
Prior to initiating any purification protocol, it is highly recommended to quench the labeling reaction to stop further modification of the protein.
Quenching the Labeling Reaction
To ensure that no further labeling occurs after the desired incubation time, the unreacted this compound should be quenched by adding a small molecule containing a thiol group. Dithiothreitol (DTT) is commonly used for this purpose.
Protocol for Quenching with DTT:
-
After the protein labeling reaction has proceeded for the desired time, add a final concentration of 5-10 mM DTT from a stock solution (e.g., 1 M DTT in water) to the reaction mixture.[1][2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.[1][2]
-
The quenched reaction mixture is now ready for purification to remove both the unreacted spin label and the quenching agent.
Comparison of Removal Methods
The choice of method for removing unreacted this compound will depend on factors such as the properties of the protein, the required final purity, sample volume, and available equipment. The following table summarizes the key features of each method.
| Feature | Dialysis | Size-Exclusion Chromatography (SEC) | Acetone Precipitation |
| Principle | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient. | Separation of molecules based on size, with larger molecules eluting first. | Differential solubility in an organic solvent, causing proteins to precipitate while small molecules remain in solution. |
| Estimated Spin Label Removal Efficiency | >99% with sufficient buffer exchanges. | >90-98%[3] | >95% |
| Typical Protein Recovery | >90%[3] | 70% to >95% | 80-100%[4] |
| Time Required | 12-48 hours (multiple buffer changes) | < 30 minutes per sample | 1-2 hours |
| Sample Dilution | Can lead to sample dilution or concentration depending on osmotic pressures. | Minimal with spin columns; some dilution with gravity flow columns. | Results in a concentrated protein pellet. |
| Advantages | Gentle, simple, and effective for large volumes. | Rapid, can be used for buffer exchange simultaneously. | Fast, concentrates the protein sample. |
| Disadvantages | Time-consuming, potential for sample loss with dilute samples. | Potential for some protein loss on the column matrix. | Can cause protein denaturation and aggregation, making resolubilization difficult. |
| Best Suited For | Large sample volumes, proteins sensitive to precipitation or chromatographic resins. | Small to medium sample volumes requiring rapid buffer exchange and purification. | Robust proteins that can be easily resolubilized; when sample concentration is also desired. |
Experimental Protocols
Method 1: Dialysis
Dialysis is a widely used technique for removing small molecules from protein solutions. The choice of a dialysis membrane with an appropriate molecular weight cut-off (MWCO) is crucial for retaining the protein of interest while allowing the unreacted spin label (MW: 325.17 Da) to diffuse out.
Materials:
-
Dialysis tubing or cassette with a 2-3.5 kDa MWCO
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
Load the quenched protein labeling reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times, with a final overnight dialysis step to ensure complete removal of the unreacted spin label.
-
Recover the purified, labeled protein from the dialysis tubing/cassette.
Method 2: Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography, also known as gel filtration, is a rapid and effective method for separating proteins from small molecules. Pre-packed desalting columns, such as Sephadex G-25 or PD-10 columns, are convenient for this purpose.
Materials:
-
Sephadex G-25 or PD-10 desalting column
-
Equilibration/elution buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Centrifuge (for spin columns) or collection tubes (for gravity flow)
Protocol (using a spin column, e.g., Sephadex G-25):
-
Equilibrate the desalting column by passing 2-3 column volumes of the desired buffer through it. This can be done by centrifugation or gravity flow, following the manufacturer's instructions.
-
Place the column in a clean collection tube.
-
Carefully load the quenched protein labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).
-
The purified, labeled protein will be in the eluate in the collection tube. The unreacted spin label will be retained in the column matrix.
Method 3: Acetone Precipitation
Acetone precipitation is a rapid method for concentrating a protein sample while removing small, soluble contaminants. This method may not be suitable for all proteins as it can cause denaturation.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resuspension buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Protocol:
-
Place the quenched protein labeling reaction mixture in a microcentrifuge tube.
-
Add 4 volumes of ice-cold acetone to the protein solution.
-
Vortex briefly and incubate at -20°C for at least 1 hour to allow the protein to precipitate.
-
Centrifuge the mixture at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the unreacted spin label.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the protein pellet in the desired volume of resuspension buffer.
Conclusion
The successful removal of unreacted this compound is a critical step in preparing spin-labeled protein samples for downstream applications. The choice of purification method should be carefully considered based on the specific protein and experimental requirements. Dialysis offers a gentle but time-consuming approach, size-exclusion chromatography provides a rapid and efficient separation, and acetone precipitation is a fast method that also concentrates the sample but carries a risk of protein denaturation. For all methods, initial quenching of the labeling reaction is recommended to ensure reproducible results.
References
- 1. Pierce Zeba Spin Desalting Columnを用いたベンチマーク実験 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPR Data Analysis of 3-(2-Iodoacetamido)-PROXYL Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins. This method provides site-specific information, making it invaluable for understanding protein function, protein-ligand interactions, and the molecular basis of disease. 3-(2-Iodoacetamido)-PROXYL (IAP) is a sulfhydryl-reactive spin label commonly used in SDSL studies. The iodoacetamide (B48618) functional group of IAP reacts specifically with the thiol group of cysteine residues, introducing a stable nitroxide radical (PROXYL) as a paramagnetic probe. The subsequent EPR analysis of the IAP-labeled protein provides insights into the local environment and mobility of the labeled site.
These application notes provide detailed protocols for protein labeling with IAP, EPR data acquisition, and data analysis. Additionally, quantitative data are summarized in tables for easy reference, and a representative experimental workflow for studying the conformational cycle of an ABC transporter is illustrated.
I. Experimental Protocols
A. Protocol for Site-Directed Mutagenesis and Protein Purification
Successful site-directed spin labeling begins with the generation of a suitable protein mutant. The target protein should ideally have a single cysteine residue at the desired labeling site and no other reactive, surface-exposed cysteines.
-
Site-Directed Mutagenesis:
-
If the wild-type protein contains multiple cysteine residues, they should be mutated to a non-reactive amino acid, such as alanine (B10760859) or serine, to create a "cysteine-light" variant.
-
Introduce a unique cysteine residue at the desired position for spin labeling using standard site-directed mutagenesis techniques.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the cysteine mutant protein in a suitable expression system (e.g., E. coli).
-
Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
The final protein buffer should be free of reducing agents.
-
B. Protocol for Labeling Protein with this compound (IAP)
This protocol outlines the steps for covalently attaching the IAP spin label to a purified, single-cysteine mutant protein.
Materials:
-
Purified single-cysteine mutant protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-7.5)
-
This compound (IAP) spin label
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the IAP spin label
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette for removing excess spin label
-
Reaction buffer: A buffer at a slightly alkaline pH (7.0-8.0) is recommended to ensure the cysteine thiol is sufficiently nucleophilic. Avoid buffers containing primary amines if there is a risk of non-specific labeling.
Procedure:
-
Protein Reduction (Optional but Recommended):
-
To ensure the cysteine thiol is in a reduced state, treat the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP.
-
Incubate for 30-60 minutes at room temperature or 4°C.
-
Crucially, the reducing agent must be removed before adding the spin label. This is typically achieved by buffer exchange using a desalting column or dialysis.
-
-
Spin Label Stock Solution Preparation:
-
Prepare a fresh stock solution of IAP in DMSO or DMF at a concentration of 50-100 mM. The iodoacetamide group is light-sensitive, so protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the IAP stock solution to the purified protein solution.
-
Incubate the reaction mixture in the dark with gentle mixing. The reaction can be carried out for 4-12 hours at 4°C or for 1-2 hours at room temperature. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess IAP.
-
-
Removal of Excess Spin Label:
-
It is critical to remove all non-reacted spin label, as it will contribute to the EPR spectrum.
-
Pass the labeling reaction mixture through a desalting column or perform extensive dialysis against the desired final buffer.
-
-
Determination of Labeling Efficiency:
-
The concentration of the bound spin label can be determined by comparing the double integral of the EPR spectrum of the labeled protein to that of a standard of known concentration (e.g., a known concentration of free IAP).
-
Alternatively, mass spectrometry can be used to confirm the covalent modification of the protein.
-
C. Protocol for EPR Data Acquisition
This protocol provides typical parameters for acquiring continuous-wave (CW) EPR spectra of IAP-labeled proteins at X-band frequency.
Instrumentation:
-
X-band EPR spectrometer equipped with a high-sensitivity cavity.
Typical Acquisition Parameters:
| Parameter | Typical Value | Notes |
| Microwave Frequency | ~9.5 GHz (X-band) | |
| Microwave Power | 2-20 mW | Power should be optimized to avoid saturation of the signal. |
| Modulation Frequency | 100 kHz | |
| Modulation Amplitude | 0.5-2.0 G | Should be a fraction of the narrowest line width to avoid signal distortion. |
| Sweep Width | 100-150 G | Sufficient to cover the entire nitroxide spectrum. |
| Time Constant | 20-80 ms | |
| Conversion Time | 20-80 ms | |
| Number of Scans | 1-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | Room temperature (~298 K) or low temperature (e.g., 77 K) | Low-temperature measurements provide information on the rigid-limit spectrum. |
II. Data Presentation and Analysis
A. Quantitative Data Summary
The analysis of EPR spectra can yield several quantitative parameters that provide insights into the local environment and dynamics of the spin-labeled site.
Table 1: Typical EPR Spectral Parameters for Nitroxide Spin Labels
| Parameter | Symbol | Typical Value Range | Information Provided |
| g-tensor components | gxx, gyy, gzz | gxx ≈ 2.0088, gyy ≈ 2.0062, gzz ≈ 2.0022 | Reflects the electronic environment of the nitroxide radical. |
| Hyperfine coupling tensor components | Axx, Ayy, Azz | Axx ≈ 6 G, Ayy ≈ 6 G, Azz ≈ 32-36 G | Describes the interaction between the unpaired electron and the nitrogen nucleus; sensitive to polarity. |
| Isotropic g-value | g_iso | ~2.0057 | Average g-value in a rapidly tumbling system. |
| Isotropic hyperfine coupling constant | A_iso | ~14-17 G | Average hyperfine coupling; sensitive to the polarity of the spin label's environment. |
Note: These values are typical for nitroxide spin labels in a protein environment and can vary depending on the specific local environment, solvent polarity, and hydrogen bonding.
Table 2: Parameters Derived from EPR Line Shape Analysis
| Parameter | Symbol | Method of Determination | Information Provided |
| Rotational Correlation Time | τc | Spectral simulation or empirical calculations based on line widths and positions. | Describes the timescale of the rotational motion of the spin label. Values typically range from sub-nanosecond (highly mobile) to microseconds (highly immobilized). |
| Order Parameter | S | Spectral simulation. | Quantifies the degree of spatial restriction of the spin label's motion. S=1 for a completely immobilized label, and S=0 for isotropic motion. |
| Inverse Central Linewidth | (ΔH₀)⁻¹ | Direct measurement from the spectrum. | A qualitative measure of spin label mobility; a larger value indicates higher mobility. |
| Second Moment | <ΔB²> | Calculated from the spectral line shape. | A measure of the overall breadth of the spectrum, which is related to the motional regime of the spin label. |
B. Interpretation of EPR Spectra
The line shape of the CW-EPR spectrum of an IAP-labeled protein is highly sensitive to the rotational motion of the nitroxide radical.
-
Fast Tumbling (τc < 1 ns): The spectrum consists of three sharp, narrow lines of nearly equal height. This is indicative of a highly mobile spin label, often found in unstructured regions of a protein or on highly exposed surface loops.
-
Intermediate Motion (1 ns < τc < 20 ns): The lines become broader, and their relative heights change. The high-field line is typically the broadest and has the lowest amplitude. This motional regime is sensitive to changes in local protein dynamics.
-
Slow Tumbling (τc > 20 ns): The spectrum is broad and asymmetric, resembling a "powder pattern." This indicates a highly immobilized spin label, which can occur when the labeled residue is in a well-structured region of the protein or involved in intermolecular interactions.
III. Mandatory Visualizations
A. Experimental Workflow for SDSL-EPR
The following diagram illustrates the general workflow for a site-directed spin labeling EPR experiment.
B. Investigating ABC Transporter Conformational Cycle using IAP-EPR
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to transport substrates across cellular membranes. Their function involves a cycle of conformational changes, primarily between an inward-facing and an outward-facing state. SDSL-EPR with IAP labeling can be used to probe these conformational changes.
The following diagram illustrates a logical workflow for studying the conformational cycle of an ABC transporter like MsbA using IAP-EPR.[1][2]
Conclusion
Site-directed spin labeling with this compound followed by EPR spectroscopy is a versatile and powerful approach for obtaining site-specific information on protein structure and dynamics. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively design, execute, and interpret SDSL-EPR experiments. The ability to probe conformational changes in complex systems, such as ABC transporters, highlights the utility of this technique in advancing our understanding of fundamental biological processes and in the development of novel therapeutics.
References
Application Notes and Protocols: 3-(2-Iodoacetamido)-PROXYL in RNA-Protein Complex Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding cellular processes such as gene expression, splicing, and translation. A powerful technique for elucidating the structural dynamics of these complexes is Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. 3-(2-Iodoacetamido)-PROXYL (IAP) is a sulfhydryl-specific spin label that serves as a valuable tool in this regard. This document provides detailed application notes and protocols for the use of IAP in the investigation of RNA-protein complexes, with a specific focus on the Polypyrimidine Tract-Binding Protein 1 (PTBP1).
This compound is a nitroxide spin label that selectively reacts with the thiol group of cysteine residues, making it ideal for site-specific labeling of proteins. By introducing cysteine mutations at desired locations, researchers can covalently attach the IAP probe and subsequently use EPR spectroscopy to obtain information about the local environment, solvent accessibility, and distances between labeled sites. When applied to RNA-protein complexes, this approach can reveal conformational changes, binding interfaces, and the overall architecture of the assembly.
Application: Characterizing Conformational Changes in the PTBP1-RNA Complex
Polypyrimidine tract-binding protein 1 (PTBP1) is a key regulator of alternative splicing, functioning by binding to pyrimidine-rich sequences in pre-mRNA and inducing RNA looping to either repress or enhance exon inclusion. Understanding the structural rearrangements that PTBP1 undergoes upon RNA binding is crucial for deciphering its mechanism of action. SDSL with IAP has been employed to probe these conformational changes.
By labeling different RNA Recognition Motif (RRM) domains of PTBP1 with IAP, researchers can measure inter-domain distances in the presence and absence of a target RNA molecule. Studies have shown that in its free state, PTBP1 is conformationally flexible, characterized by broad distance distributions between its RRM domains. Upon binding to its target RNA, the complex adopts a more compact and ordered structure, which is reflected in significantly narrower inter-domain distance distributions as measured by Double Electron-Electron Resonance (DEER), a pulsed EPR technique. This compaction is essential for the proper positioning of RNA elements to regulate splicing.
Quantitative Data Summary
The following table summarizes representative data from EPR distance measurements on doubly spin-labeled PTBP1, illustrating the conformational changes upon binding to a target RNA sequence. The data shows a transition from a flexible, unbound state with broad distance distributions to a more rigid, RNA-bound state with well-defined inter-domain distances.
| Labeled Sites in PTBP1 | State | Mean Distance (Å) | Distance Distribution Width (Å) | Reference |
| RRM2 - RRM3 | Unbound | 45 | >20 (Broad) | [1] |
| RRM2 - RRM3 | RNA-Bound | 38 | <10 (Narrow) | [1] |
| RRM3 - RRM4 | Unbound | 50 | >25 (Broad) | [1] |
| RRM3 - RRM4 | RNA-Bound | 42 | <12 (Narrow) | [1] |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of PTBP1 with this compound
This protocol describes the labeling of a cysteine residue in a specific RNA-binding domain of PTBP1.
Materials:
-
Purified PTBP1 with a single cysteine mutation at the desired labeling site.
-
This compound (IAP) (Sigma-Aldrich, Cat. No. 253421 or similar).
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Reducing Agent: Dithiothreitol (DTT).
-
Quenching Solution: 1 M Cysteine.
-
Dialysis tubing or centrifugal filters for buffer exchange and removal of excess label.
-
EPR tubes.
Procedure:
-
Protein Preparation:
-
Start with a purified stock of the PTBP1 mutant in a buffer free of reducing agents.
-
If the protein has formed disulfide bonds, reduce it by incubation with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Remove the DTT by dialysis against the Labeling Buffer or by using a desalting column.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM stock solution of IAP in a suitable organic solvent like DMSO or DMF.
-
Add a 10-fold molar excess of the IAP solution to the protein solution.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C in the dark to prevent photo-degradation of the nitroxide label.
-
-
Quenching and Purification:
-
Quench the reaction by adding cysteine to a final concentration of 100 mM to react with any unreacted IAP.
-
Incubate for 1 hour at room temperature.
-
Remove the excess spin label and quenching agent by extensive dialysis against the desired storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) or by using centrifugal filters.
-
-
Verification of Labeling:
-
Confirm the successful labeling and determine the labeling efficiency using continuous-wave (CW) EPR spectroscopy by comparing the integrated signal of the labeled protein to a standard of known concentration.
-
Mass spectrometry can also be used to confirm the covalent modification of the cysteine residue.
-
Protocol 2: In Vitro RNA Transcription and Purification
This protocol describes the preparation of the target RNA for binding studies.
Materials:
-
Linearized DNA template containing the target RNA sequence downstream of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (rNTPs).
-
Transcription Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).
-
DNase I.
-
Urea-polyacrylamide gel for purification.
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction with the DNA template, T7 RNA polymerase, rNTPs, and Transcription Buffer.
-
Incubate at 37°C for 4 hours.
-
Treat the reaction with DNase I to digest the DNA template.
-
-
RNA Purification:
-
Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Excise the band corresponding to the full-length RNA.
-
Elute the RNA from the gel slice and recover by ethanol (B145695) precipitation.
-
-
RNA Refolding:
-
Resuspend the purified RNA in a suitable buffer.
-
Heat the RNA to 95°C for 3 minutes and then cool slowly to room temperature to allow for proper folding.
-
Protocol 3: EPR Distance Measurement of the PTBP1-RNA Complex
This protocol outlines the procedure for measuring inter-domain distances in PTBP1 upon RNA binding using DEER spectroscopy.
Materials:
-
Doubly spin-labeled PTBP1.
-
Purified and refolded target RNA.
-
EPR Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5% glycerol.
-
Liquid nitrogen.
-
EPR spectrometer equipped for pulsed measurements.
Procedure:
-
Complex Formation:
-
Mix the doubly spin-labeled PTBP1 with a stoichiometric amount or slight excess of the target RNA in the EPR Buffer.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Sample Preparation for EPR:
-
Concentrate the complex to a suitable concentration for EPR measurements (typically 20-100 µM).
-
Transfer the sample to a quartz EPR tube.
-
Flash-freeze the sample in liquid nitrogen.
-
-
DEER Spectroscopy:
-
Perform a four-pulse DEER experiment at a low temperature (e.g., 50-80 K).
-
Collect the DEER data and process it to obtain the time-domain signal.
-
-
Data Analysis:
-
Analyze the time-domain DEER signal to extract the distance distribution between the two spin labels using software such as DeerAnalysis.
-
Compare the distance distribution of the RNA-bound PTBP1 to that of the free protein to characterize the conformational changes upon binding.
-
Visualizations
Caption: Experimental workflow for studying PTBP1-RNA complexes using IAP.
Caption: Logical model of PTBP1-mediated RNA looping and splicing repression.
References
Application Notes: Studying Protein Folding with 3-(2-Iodoacetamido)-PROXYL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate process of protein folding is fundamental to deciphering protein function and is a cornerstone of drug discovery.[1][2][3] Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful biophysical technique for investigating protein structure, dynamics, and conformational changes.[4][5][6] This method provides site-specific information, is not limited by protein size, and can be used to study systems not amenable to traditional methods like X-ray crystallography or NMR.[5][7][8]
At the core of SDSL is the introduction of a paramagnetic probe, or spin label, at a specific site within a protein.[9] 3-(2-Iodoacetamido)-PROXYL is a sulfhydryl-specific nitroxide spin label widely used for this purpose.[10] Its iodoacetamide (B48618) functional group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[4][10][11] The attached PROXYL moiety, a stable nitroxide free radical, acts as a reporter whose EPR spectrum is exquisitely sensitive to its local environment, including solvent accessibility, polarity, and, most importantly, its motion.[4][12] By analyzing the EPR spectrum, researchers can gain profound insights into the folding and unfolding pathways of proteins.[1][4]
Principle of Application
The utility of this compound in protein folding studies stems from several key principles:
-
Probing Local Dynamics: The EPR spectral line shape of the nitroxide label is dictated by its rotational motion.[4][12] When a protein region is unfolded and flexible, the attached spin label moves rapidly, resulting in a sharp, well-resolved EPR spectrum. As this region folds and becomes more structured, the label's motion is restricted, leading to a broader, more anisotropic spectrum.[13] By monitoring these spectral changes, one can follow folding transitions at the residue level.[5]
-
Mapping Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents (e.g., molecular oxygen or metal complexes) can be measured. Buried residues in a folded protein will show low accessibility, while surface-exposed residues in an unfolded state will show high accessibility. This provides information on the tertiary structure formation.[14]
-
Measuring Nanometer-Scale Distances: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).[14][15] This allows for the determination of distance constraints (typically 1.5 to 8 nm) that can be used to define the global fold of a protein, map domain orientations, and detect large-scale conformational changes during folding.[9][15][16]
Data Presentation
Quantitative parameters for the spin label and typical experimental conditions are summarized below for easy reference.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | [17] |
| CAS Number | 27048-01-7 | [17] |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [17] |
| Molecular Weight | 325.17 g/mol | [17] |
| Reactive Group | Iodoacetamide | [4] |
| Target Residue | Cysteine (Sulfhydryl group) | [10] |
| Resulting Linkage | Thioether bond | [10][11] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Typical Parameters for Cysteine Labeling Reactions
| Parameter | Recommended Range/Value | Notes | Reference |
| pH | 7.0 - 8.5 | Higher pH increases thiolate anion concentration but can lead to non-specific labeling. pH 7.5-8.5 is a common range. | [11][18][19] |
| Temperature | 4 °C to Room Temperature (~22 °C) | Lower temperature (4°C) for longer incubation times (overnight); room temperature for shorter times (2-4 hours). | [11][19] |
| Molar Excess (Label:Protein) | 5- to 20-fold | A higher excess ensures complete labeling but may increase non-specific binding. Titration is recommended. | [18][19] |
| Reaction Buffer | Phosphate, HEPES | Avoid buffers with competing nucleophiles, such as Tris or those containing DTT/β-mercaptoethanol during the reaction. | [11][19] |
| Incubation Time | 2 hours to overnight | Depends on temperature and protein reactivity. Reaction should be performed in the dark as iodoacetamide is photolabile. | [11][18][19] |
| Quenching Reagent | 2-Mercaptoethanol (B42355), DTT | Added after the reaction to consume excess, unreacted spin label. | [11] |
Experimental Workflows and Methodologies
Successful application of this compound requires careful execution of protein engineering, labeling, and spectroscopic analysis.
Protocol 1: Protein Preparation and Cysteine Reduction
This protocol assumes the protein of interest has been engineered via site-directed mutagenesis to contain a single cysteine residue at the desired labeling site, and native non-disulfide-bonded cysteines have been removed.[7]
-
Protein Purification: Purify the cysteine-mutant protein to >95% homogeneity using standard chromatography techniques.
-
Buffer Preparation: Prepare a labeling buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5) and a storage buffer (e.g., PBS, pH 7.4). Degas all buffers to minimize oxidation of thiols.[19]
-
Cysteine Reduction: To ensure the target cysteine is in its reduced, reactive thiol form, incubate the purified protein (at a concentration of 50-300 µM) with a 10-fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.[11][20]
-
Removal of Reducing Agent: Immediately before labeling, remove the DTT or TCEP. This is a critical step.[11] Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the degassed labeling buffer.[11][20] Collect the protein fractions and proceed immediately to the labeling step.
Protocol 2: Labeling with this compound
-
Prepare Spin Label Stock: Just before use, dissolve the this compound solid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[11]
-
Labeling Reaction:
-
Place the reduced protein solution from Protocol 1 in a reaction vessel. To minimize photo-degradation of the iodoacetamide reagent, perform the reaction in the dark or in a foil-wrapped tube.[18]
-
While gently stirring, add the spin label stock solution to the protein to achieve a 10- to 20-fold molar excess of label over protein.[19] The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[19]
-
-
Quench the Reaction: Stop the reaction by adding a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any excess spin label. Incubate for 30 minutes.[11]
-
Purification of Labeled Protein: Remove the unreacted spin label and quenching reagent. This is typically achieved by extensive dialysis against the desired storage buffer at 4°C or by using a desalting column.[19] The labeled protein is now ready for EPR analysis.
Protocol 3: EPR Data Acquisition
-
Sample Preparation: Concentrate the labeled protein to a suitable concentration (typically 50-200 µM). Load the sample into a quartz capillary tube appropriate for the EPR spectrometer.
-
Continuous Wave (CW-EPR) Spectroscopy:
-
Acquire CW-EPR spectra at room temperature (X-band, ~9.5 GHz).
-
The resulting spectrum provides information about the mobility of the spin label. A narrow, three-line spectrum indicates high mobility (unstructured region), while a broad spectrum indicates restricted motion (folded region).[21]
-
-
Pulsed EPR (DEER) Spectroscopy:
-
For doubly-labeled proteins, flash-freeze the sample in liquid nitrogen.
-
Perform a DEER (or PELDOR) experiment at cryogenic temperatures (e.g., 50-80 K).
-
The experiment measures the dipolar interaction between the two electron spins, which is dependent on the distance between them.[14]
-
Processing the DEER data yields a distance distribution between the two labeled sites, providing a powerful restraint for structural modeling.[9]
-
Applications in Drug Development
The insights gained from using this compound are valuable for drug development professionals.[1]
-
Mechanism of Action: SDSL-EPR can elucidate how a drug or ligand induces conformational changes in its target protein, revealing the mechanism of action at a molecular level.[3][8]
-
Identifying Allosteric Sites: By mapping protein dynamics, it is possible to identify allosteric sites that are affected by ligand binding, opening new avenues for drug design.
-
Characterizing Misfolding and Aggregation: The technique is well-suited to study the structural transitions involved in protein misfolding and aggregation, which are implicated in many diseases.[4]
-
Membrane Protein Dynamics: SDSL-EPR is particularly powerful for studying membrane proteins, which are major drug targets and often difficult to crystallize.[15][22]
By providing detailed, residue-specific information on protein conformation and dynamics, SDSL with this compound serves as an indispensable tool in the modern structural biology and drug discovery toolkit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A high-sensitivity stopped-flow EPR system to monitor millisecond conformational kinetics in spin-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 6. Identifying conformational changes with site-directed spin labeling | Semantic Scholar [semanticscholar.org]
- 7. NITROXIDE SPIN-SPIN INTERACTIONS: Applications to Protein Structure and Dynamics | Annual Reviews [annualreviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 10. Buy this compound (EVT-370863) | 27048-01-7 [evitachem.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Monitoring the internal dynamics of proteins in the time domain of μs-ms using SDSL-EPR via the exploration of novel spin labels with restricted motions [escholarship.org]
- 14. Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitroxide spin-spin interactions: applications to protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein global fold determination using site-directed spin and isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural studies on membrane proteins using non-linear spin label EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(2-Iodoacetamido)-PROXYL Labeling
Welcome to the technical support center for 3-(2-Iodoacetamido)-PROXYL. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to low labeling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A1: The labeling reaction is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated sulfhydryl group (thiolate, -S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom adjacent to the iodine on the iodoacetamide (B48618) moiety of the PROXYL spin label. This forms a stable, covalent thioether bond between the cysteine residue and the spin label, with iodide being the leaving group.[1][2] For this reaction to be efficient, the cysteine's sulfhydryl group must be in its more reactive thiolate form.[3][4]
Figure 1. Reaction of this compound with a cysteine residue.
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for labeling cysteine residues with iodoacetamide reagents is typically between 7.0 and 8.5.[5][6] The pKa of a typical cysteine thiol group is around 8.3-8.5.[1][4] The reaction rate is dependent on the concentration of the nucleophilic thiolate anion (-S⁻). A pH near the pKa ensures a sufficient concentration of the thiolate form for an efficient reaction without promoting significant side reactions.[3][7] At acidic pH, the thiol group is protonated (-SH), making it a poor nucleophile and drastically reducing the reaction rate.[3][6]
Q3: Can other amino acid residues react with this compound?
A3: Yes, while cysteine is the primary target, other amino acid side chains can react, particularly at higher pH values (above 8.5) or with a large excess of the labeling reagent.[8] These off-target reactions are generally much slower than the reaction with cysteine thiols. Potential side reactions can occur with the side chains of histidine, lysine, methionine, tyrosine, aspartate, and glutamate, as well as the N-terminal amino group.[6][8][9]
Q4: My spin label has been stored for a while. Could it have gone bad?
A4: Yes, iodoacetamide-based reagents are sensitive to light and moisture and have a limited shelf life.[8] The solid reagent should be stored desiccated at 2-8°C and protected from light. Stock solutions are even less stable and should be prepared fresh immediately before use.[8][10] Degradation of the reagent (e.g., hydrolysis) will lead to a lower concentration of the active compound and result in poor labeling efficiency.
Troubleshooting Guide for Low Labeling Efficiency
This guide is designed to help you diagnose and solve common issues leading to low labeling efficiency.
Figure 2. Troubleshooting workflow for low labeling efficiency.
Problem Area 1: Protein Cysteine Availability
-
Issue: Cysteine residues may be oxidized, forming disulfide bonds, or they may be buried within the protein's structure, making them inaccessible to the spin label.[5][11]
-
Troubleshooting Steps:
-
Ensure Cysteines are Reduced: Pre-incubate your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.
-
Crucially, remove the reducing agent before adding the this compound. Reducing agents contain free thiols that will react with and consume your spin label. Removal can be accomplished by dialysis or using a desalting column.
-
Assess Accessibility: Review the known structure of your protein. If the target cysteine is in a sterically hindered or buried location, labeling efficiency will be inherently low.[11] Consider introducing a cysteine at a more accessible surface location via site-directed mutagenesis if possible.
-
Problem Area 2: Reagent Quality and Concentration
-
Issue: The this compound reagent may have degraded, or its concentration may be inaccurate.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh vial of the spin label or one that has been stored properly (2-8°C, protected from light and moisture).[8]
-
Prepare Fresh Stock Solutions: Dissolve the spin label in an appropriate anhydrous solvent (like DMSO or DMF) immediately before the experiment. Do not store stock solutions for extended periods, as they are prone to hydrolysis.[8]
-
Verify Concentration: If problems persist, consider verifying the concentration of your spin label stock solution, although this is often unnecessary if fresh, high-quality reagent is used.
-
Problem Area 3: Reaction Conditions
-
Issue: The reaction buffer composition, pH, or incubation parameters may be suboptimal.
-
Troubleshooting Steps:
-
Check Buffer Composition: Ensure your reaction buffer does not contain competing nucleophiles such as Tris or free amino acids.[12] Buffers like phosphate (B84403) or HEPES at pH 7.0-8.5 are recommended.[5]
-
Optimize pH: Verify that the pH of your final reaction mixture is between 7.0 and 8.5 for optimal cysteine reactivity.[7]
-
Increase Molar Excess: A 5- to 20-fold molar excess of the spin label over the protein is typically recommended. If efficiency is low, try increasing the molar excess.[5]
-
Adjust Incubation Time and Temperature: Reactions are often run for 2 hours at room temperature or overnight at 4°C.[12] You can try extending the incubation time or increasing the temperature (e.g., to 37°C) to improve efficiency, but be mindful that this may also increase non-specific labeling.[5][7]
-
Protect from Light: Iodoacetamide reagents are light-sensitive.[5][8] Perform the incubation step in the dark by wrapping the reaction tube in aluminum foil.[12]
-
Experimental Protocols
Protocol 1: Standard Labeling of a Cysteine-Containing Protein
This protocol provides a general workflow for labeling a purified protein.
Figure 3. General experimental workflow for protein spin labeling.
1. Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines (e.g., Tris).
2. Reduction of Disulfide Bonds (Optional but Recommended):
-
If your protein may contain disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Crucial Step: Remove the TCEP using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the protein back into the fresh reaction buffer.
3. Labeling Reaction:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.[8]
-
Add a 10-fold molar excess of the spin label stock solution to your protein solution.
-
Wrap the reaction tube in aluminum foil to protect it from light.[12]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Removal of Unreacted Label:
-
To remove the excess, unreacted spin label, pass the reaction mixture over a desalting column or perform extensive dialysis against your desired storage buffer.
5. Characterization and Storage:
-
Determine the labeling efficiency using Electron Paramagnetic Resonance (EPR) spectroscopy by comparing the signal intensity to a known standard.
-
Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or aliquoted at -80°C for long-term storage.
Data Presentation: Factors Influencing Labeling Efficiency
The following table summarizes key experimental parameters and their impact on the labeling reaction.
| Parameter | Recommended Range | Effect of Low Value | Effect of High Value | Notes |
| pH | 7.0 - 8.5[3][5] | Very low reaction rate due to protonated thiol (-SH)[6] | Increased risk of non-specific labeling at other residues (Lys, His)[6][8] | The optimal pH balances thiol reactivity with labeling specificity. |
| Molar Excess (Label:Protein) | 5:1 to 30:1[5] | Incomplete labeling, low efficiency. | Increased non-specific labeling and risk of protein precipitation.[12] | Titrate to find the lowest ratio that provides sufficient labeling. |
| Temperature | 4°C to 37°C[5][7] | Slower reaction rate, may require longer incubation. | Faster reaction rate, but may increase non-specific labeling and protein instability. | Start with room temp (20-22°C) or 4°C for sensitive proteins. |
| Incubation Time | 2 to 12 hours[5][12] | Incomplete reaction, low efficiency. | Increased potential for side reactions and sample degradation.[12] | Monitor labeling over time in an initial experiment to determine the optimal duration. |
| Protein Concentration | 1 - 10 mg/mL | Slower reaction kinetics (second-order reaction). | May lead to aggregation, especially after modification. | Ensure protein is soluble and stable at the chosen concentration. |
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Iodoacetamide Spin Labels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the non-specific binding of iodoacetamide-based spin labels. It is intended for researchers, scientists, and drug development professionals utilizing site-directed spin labeling (SDSL) in their experiments.
FAQs: Understanding and Troubleshooting Non-specific Binding
Q1: What is non-specific binding of iodoacetamide (B48618) spin labels?
A1: Iodoacetamide spin labels are designed to selectively react with the thiol group (-SH) of cysteine residues. However, under certain conditions, the spin label can also react with other nucleophilic amino acid side chains, leading to "non-specific" or "off-target" labeling. This can interfere with the interpretation of experimental results.
Q2: Which amino acids are most susceptible to non-specific labeling by iodoacetamide?
A2: Besides the intended cysteine target, iodoacetamide can react with the side chains of methionine, histidine, lysine (B10760008), aspartate, and glutamate. The N-terminus of a protein can also be susceptible to non-specific alkylation.[1]
Q3: What are the primary factors that contribute to non-specific binding?
A3: The main factors influencing non-specific binding are:
-
pH: The reactivity of both the target cysteine and off-target amino acids is highly dependent on pH.
-
Excess Reagent: A large molar excess of the iodoacetamide spin label relative to the protein can drive non-specific reactions.
-
Incubation Time and Temperature: Longer reaction times and elevated temperatures can increase the likelihood of off-target labeling.
-
Solvent Accessibility: The degree to which an amino acid residue is exposed on the protein surface affects its availability to react with the spin label.
Q4: How can I minimize non-specific binding during my labeling experiment?
A4: To enhance the specificity of your labeling reaction:
-
Optimize pH: Maintain a slightly alkaline pH, ideally between 7.5 and 8.0, to favor the reaction with the more nucleophilic cysteine thiolate.
-
Control Reagent Concentration: Use the lowest effective concentration of the iodoacetamide spin label. A 5- to 10-fold molar excess over the protein is a common starting point.
-
Optimize Incubation Conditions: Keep the incubation time as short as possible and perform the reaction at room temperature or on ice. Avoid elevated temperatures.
-
Protect from Light: Iodoacetamide is light-sensitive, so it's crucial to perform the labeling reaction in the dark.
Q5: How can I detect and quantify non-specific binding?
A5: Several methods can be employed to assess the extent of non-specific binding:
-
Mass Spectrometry (MS): This is the most direct method. By analyzing the labeled protein or its peptide fragments, you can identify which amino acids have been modified and quantify the extent of labeling at each site.
-
Control Experiments: Labeling a protein that lacks cysteine residues or a mutant where the target cysteine has been replaced with another amino acid (e.g., alanine (B10760859) or serine) can help identify non-specific binding to other residues.
-
Wild-Type Protein Comparison: Comparing the labeling of your cysteine-mutant protein to the wild-type protein (if it contains other native cysteines) can help distinguish between labeling at the intended site and other locations.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Low labeling efficiency at the target cysteine. | Suboptimal pH: The cysteine thiol may not be sufficiently deprotonated. | Increase the pH of the reaction buffer to 7.5-8.0. |
| Insufficient reducing agent: Disulfide bonds may not be fully reduced. | Ensure complete reduction of disulfide bonds with a suitable reducing agent like DTT or TCEP prior to labeling. | |
| Degraded iodoacetamide: The reagent is unstable and light-sensitive. | Prepare fresh iodoacetamide solutions immediately before use and protect them from light. | |
| Significant labeling of a cysteine-less control protein. | Non-optimal reaction conditions: High pH, excess reagent, or prolonged incubation. | Refer to the optimization strategies in the FAQs (A4) to increase specificity. |
| Mass spectrometry reveals modification of multiple amino acid types. | Over-alkylation: The concentration of the iodoacetamide spin label is too high. | Reduce the molar excess of the spin label in your reaction. |
| High pH: Favors the reactivity of other nucleophilic side chains. | Lower the pH of the reaction buffer to be within the 7.5-8.0 range. | |
| Inconsistent labeling results between experiments. | Variability in reaction conditions: Inconsistent pH, temperature, or incubation time. | Standardize all experimental parameters and ensure accurate and consistent preparation of all reagents. |
Data Presentation: Factors Influencing Non-specific Binding
The following table summarizes the key factors that influence the non-specific binding of iodoacetamide spin labels and their general effects.
| Parameter | Condition Favoring Specific Cysteine Labeling | Condition Increasing Non-specific Binding | Affected Off-Target Residues | Semi-Quantitative Observations |
| pH | 7.5 - 8.0 | > 8.5 | Lysine, Histidine | The rate of reaction with cysteine is highly pH-dependent, with a pKa of a reactive cysteine being around 6.7.[2] Reactions with lysine and histidine become more pronounced at higher pH. |
| Reagent Molar Excess | 5-10 fold over protein | > 20 fold | All susceptible residues | With excess iodoacetamide, N-terminal alkylation can become a very common modification.[1] |
| Temperature | 4°C to Room Temperature | > 37°C | N-terminus, Lys, Glu, Asp, His | A significant increase in N-terminal alkylation is observed at elevated temperatures.[3] |
| Incubation Time | 30 minutes to 2 hours | > 4 hours | All susceptible residues | Longer incubation times provide more opportunity for the slower, non-specific reactions to occur. |
Experimental Protocols
Protocol 1: Optimized Cysteine-Specific Spin Labeling
This protocol is designed to maximize the specific labeling of a target cysteine residue while minimizing non-specific binding.
Materials:
-
Protein with a single cysteine for labeling
-
Degassed labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Reducing agent (e.g., 10 mM DTT or 1 mM TCEP)
-
Iodoacetamide spin label (e.g., MTSSL)
-
Quenching solution (e.g., 100 mM L-cysteine)
-
Size-exclusion chromatography column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the purified protein in the degassed labeling buffer to a final concentration of 10-100 µM.
-
Reduction: Add the reducing agent to the protein solution and incubate for 1 hour at room temperature to ensure all disulfide bonds are reduced.
-
Removal of Reducing Agent: Remove the reducing agent by buffer exchange using a size-exclusion chromatography column equilibrated with the labeling buffer.
-
Labeling Reaction: Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of the iodoacetamide spin label to the protein solution. Perform this step in the dark and incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a 10-fold molar excess of the quenching solution (relative to the spin label) and incubate for 15 minutes.
-
Removal of Excess Label: Remove unreacted spin label and quenching reagent by buffer exchange using a size-exclusion chromatography column equilibrated with the desired final buffer.
-
Analysis: Confirm labeling efficiency and specificity using mass spectrometry.
Protocol 2: Control Experiment to Assess Non-specific Binding using Mass Spectrometry
This protocol outlines a control experiment to identify and quantify non-specific labeling.
Materials:
-
Cysteine-less control protein (or a mutant where the target cysteine is replaced)
-
The same reagents as in Protocol 1
Procedure:
-
Follow the same procedure as described in Protocol 1 (steps 1-7), but use the cysteine-less control protein instead of the target protein.
-
Mass Spectrometry Analysis:
-
Digest the labeled control protein with a suitable protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for modifications corresponding to the mass of the iodoacetamide spin label on all possible amino acid residues.
-
The presence and relative abundance of modified peptides will indicate the extent and sites of non-specific binding under your experimental conditions.
-
Visualizations
Site-Directed Spin Labeling (SDSL) Workflow
References
Technical Support Center: 3-(2-Iodoacetamido)-PROXYL (IAP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the spin label 3-(2-Iodoacetamido)-PROXYL (IAP).
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling and subsequent EPR analysis that can lead to signal loss or reduction.
| Observation | Potential Cause | Recommended Action |
| Weak or No EPR Signal After Labeling | 1. Incomplete Labeling: Cysteine residues may not have reacted efficiently with the IAP. This can be due to incorrect pH, inaccessible cysteine residues, or oxidized thiols. | - Optimize pH: Ensure the labeling reaction is performed at a slightly alkaline pH (7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the iodoacetamide (B48618). - Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like DTT or TCEP to ensure cysteine residues are in their reduced, reactive thiol state. Crucially, the reducing agent must be removed before adding IAP , for example, by using a desalting column. - Check Accessibility: If the cysteine is buried within the protein structure, consider gentle denaturation or using a spin label with a longer linker arm. |
| 2. Hydrolyzed/Degraded IAP: The iodoacetamide functional group is susceptible to hydrolysis, especially at high pH and in aqueous solutions. The PROXYL radical itself is sensitive to light and heat. | - Use Fresh IAP Solution: Prepare the IAP solution in a suitable organic solvent like DMSO or DMF immediately before use. - Protect from Light: Keep the IAP stock solution and the labeling reaction mixture protected from light.[1][2] - Control Temperature: Perform the labeling reaction at room temperature or 4°C to minimize degradation. | |
| EPR Signal Decays Over Time (Post-Labeling) | 1. Reduction of the PROXYL Radical: The nitroxide radical can be reduced to an EPR-silent hydroxylamine (B1172632) by endogenous reducing agents in the sample. | - Identify and Remove Reductants: Common biological reductants include ascorbic acid (Vitamin C) and glutathione (B108866) (GSH).[3] If possible, remove these from your sample buffer using dialysis or a desalting column prior to EPR analysis. - Work Quickly: For in-cell or in-vivo experiments where reductants cannot be removed, acquire EPR data as quickly as possible after sample preparation. |
| 2. Sample Instability: The labeled protein itself may be unstable under the experimental conditions, leading to aggregation or degradation, which can affect the EPR signal. | - Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for the stability of your target protein. - Proper Storage: Store the labeled protein at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][5][6][7] The addition of cryoprotectants like glycerol (B35011) may be beneficial.[4][5] | |
| Inconsistent Labeling Efficiency | 1. Variable Protein Quality: The concentration of active, properly folded protein with accessible cysteines may vary between batches. | - Ensure Consistent Protein Purification: Use a standardized protocol for protein expression and purification. - Quantify Thiol Content: Before labeling, consider quantifying the free thiol content of your protein sample to ensure consistency. |
| 2. Presence of Competing Nucleophiles: Other nucleophilic groups in the buffer (e.g., Tris) or on the protein (e.g., lysine, histidine at high pH) can react with iodoacetamide, reducing the efficiency of cysteine labeling. | - Use Non-Nucleophilic Buffers: Use buffers such as phosphate (B84403) or HEPES for the labeling reaction. - Maintain Optimal pH: Avoid excessively high pH to minimize side reactions with other amino acid residues.[1][2][8] |
Frequently Asked Questions (FAQs)
Labeling Chemistry and Stability
Q1: What is the optimal pH for labeling a cysteine residue with this compound?
A1: The optimal pH for the reaction between the iodoacetamide group of IAP and a cysteine thiol is slightly alkaline, typically in the range of 7.5 to 8.5.[1][2][8] This is because the reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion, -S⁻) on the carbon atom bearing the iodine. The pKa of a typical cysteine thiol is around 8.5, so a pH in this range ensures a sufficient concentration of the more reactive thiolate anion without promoting significant hydrolysis of the iodoacetamide or side reactions with other amino acid residues like lysine.
Q2: How stable is the this compound reagent?
A2: this compound is sensitive to light and heat and should be stored accordingly, typically at 2-8°C for short-term and -20°C for long-term storage. The iodoacetamide functional group can hydrolyze in aqueous solutions, especially at higher pH. Therefore, it is recommended to prepare solutions of IAP fresh in an anhydrous organic solvent like DMSO or DMF just before use and to protect them from light.[1][2]
Q3: How stable is the thioether bond formed between IAP and a cysteine residue?
A3: The thioether bond formed is a stable covalent bond. It is significantly more stable than the disulfide bond formed by methanethiosulfonate (B1239399) (MTS) spin labels, especially under mildly reducing conditions. This makes IAP a good choice for experiments where the disulfide linkage might be cleaved.
Signal Loss and Reduction
Q4: What is the primary cause of IAP signal loss in biological samples?
A4: The primary cause of signal loss is the chemical reduction of the paramagnetic nitroxide radical (>NO•) to the corresponding diamagnetic (EPR-silent) hydroxylamine (>N-OH).[3] This reduction is often mediated by endogenous reducing agents present in biological samples.
Q5: What are the common biological molecules that can reduce the IAP signal?
A5: The most common biological reductants are ascorbic acid (Vitamin C) and glutathione (GSH).[3] These molecules can directly react with the nitroxide radical, leading to a decrease in the EPR signal intensity over time.
Q6: Is the reduction of the IAP signal reversible?
A6: Yes, the reduction to the hydroxylamine can be reversible. The hydroxylamine can be oxidized back to the nitroxide radical by reactive oxygen species (ROS). This redox cycling can be a factor in cellular or in-vivo experiments where both reducing and oxidizing species are present.
Q7: How can I prevent or minimize the reduction of the IAP signal?
A7: To minimize signal reduction, you should:
-
Remove Reductants: If possible, remove low molecular weight reductants like ascorbate (B8700270) and GSH from your purified protein sample using methods like dialysis or gel filtration (desalting columns) before EPR analysis.
-
Control Oxygen Levels: The presence of oxygen can influence the redox state of the sample. Depending on the specific experimental question, you may need to control oxygen levels.
-
Acquire Data Promptly: In complex biological media where reductants cannot be removed (e.g., cell lysates, in-vivo studies), it is crucial to acquire EPR data as quickly as possible after sample preparation to observe the signal before significant decay occurs.
Experimental Design
Q8: My protein has multiple native cysteines. How can I specifically label one site with IAP?
A8: If your protein has multiple reactive cysteines, you will need to use site-directed mutagenesis to replace the non-target cysteines with another amino acid, such as alanine (B10760859) or serine. A single cysteine residue is then introduced at the desired labeling site.
Q9: How do I remove excess, unreacted IAP after the labeling reaction?
A9: Excess IAP must be removed to prevent it from contributing a sharp, narrow signal that can obscure the broader signal from the protein-bound label. Common methods for removing unreacted label include dialysis, gel filtration (desalting columns), or using a centrifugal concentrator to wash and re-concentrate the protein sample.[9]
Quantitative Data on IAP Signal Reduction and Labeling Reactions
The rate of IAP signal loss and the efficiency of the initial labeling reaction are dependent on several factors, including the concentration of reducing agents and the pH. The following tables summarize key kinetic data.
Table 1: Second-Order Rate Constants for Nitroxide Reduction
| Nitroxide | Reducing Agent | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 3-Carbamoyl-PROXYL (similar to IAP) | Ascorbate | 7.6 | Not Specified | 0.09 | [3] |
| TEMPOL (piperidine-based nitroxide) | Ascorbate | Not Specified | 25 | 8.7 | [10] |
| Nitroalkenes | Glutathione | 7.4 | 37 | 183 - 355 | [11][12] |
| Tyrosyl Radicals | Glutathione | 7.15 | Not Specified | 2 x 10⁶ | [13] |
Note: The reaction of nitroxides with glutathione is complex and can be influenced by other factors. The data for nitroalkenes and tyrosyl radicals are provided for context on glutathione reactivity.
Table 2: pH Dependence of Cysteine Alkylation by Iodoacetamide
| pH | Relative Reaction Rate | Key Considerations | Reference |
| < 7.0 | Slow | The concentration of the reactive thiolate anion is low. | [14] |
| 7.2 | Moderate | An apparent rate constant of 107 M⁻¹s⁻¹ has been reported for the reaction of iodoacetamide with a specific cysteine in thioredoxin. | [14] |
| 7.5 - 8.5 | Optimal | Balances a high concentration of the reactive thiolate with the stability of the iodoacetamide reagent. | [1][2][8] |
| > 9.0 | Fast, but with increased side reactions | Increased risk of reaction with other nucleophilic amino acid side chains (e.g., lysine) and hydrolysis of the iodoacetamide. | [2][8] |
Experimental Protocols
Protocol for Site-Directed Spin Labeling of a Protein with this compound
This protocol provides a general workflow. Specific concentrations, incubation times, and temperatures may need to be optimized for your particular protein.
Materials:
-
Purified protein with a single cysteine residue for labeling.
-
This compound (IAP).
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., DTT or TCEP).
-
Labeling Buffer (e.g., 50 mM Phosphate buffer with 150 mM NaCl, pH 7.5-8.0).
-
Desalting column or dialysis cassette.
-
Storage Buffer (a buffer in which your protein is stable, e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation (Reduction of Disulfide Bonds - Optional but Recommended):
-
If your protein may have formed disulfide bonds (e.g., through air oxidation), it is crucial to reduce them.
-
Incubate your protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Completely remove the DTT using a desalting column pre-equilibrated with deoxygenated Labeling Buffer. This step is critical as residual DTT will react with the IAP.
-
-
Preparation of IAP Stock Solution:
-
Labeling Reaction:
-
Adjust the protein concentration in the Labeling Buffer to 50-100 µM.
-
Add the IAP stock solution to the protein solution to achieve a 5- to 10-fold molar excess of IAP over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically. Gently mix the solution during incubation. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small amount of a thiol-containing reagent like 2-mercaptoethanol (B42355) to a final concentration of 1-5 mM to react with any excess IAP.
-
-
Removal of Unreacted IAP:
-
It is essential to remove all unreacted IAP.
-
Pass the reaction mixture through a desalting column pre-equilibrated with your desired Storage Buffer.
-
Alternatively, dialyze the sample against several changes of a large volume of Storage Buffer.
-
Collect the protein-containing fractions. You can confirm the removal of free IAP by running an EPR spectrum on the final wash/dialysis buffer, which should show no signal.
-
-
Concentration and Storage:
-
Concentrate the labeled protein to the desired concentration for EPR analysis using a centrifugal concentrator.
-
For short-term storage (days to a week), keep the labeled protein at 4°C.[4][7]
-
For long-term storage, add a cryoprotectant like glycerol to 20-50% (v/v), flash-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[4][5]
-
Visualizations
Mechanism of IAP Signal Loss
Caption: Redox cycle of the IAP nitroxide radical leading to EPR signal loss and potential recovery.
Experimental Workflow for IAP Labeling
Caption: Step-by-step workflow for labeling a protein with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-(2-Iodoacetamido)-PROXYL to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of 3-(2-Iodoacetamido)-PROXYL to protein for site-directed spin labeling (SDSL) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein studies?
This compound, also known as IPSL, is a spin-labeling reagent. It contains a nitroxide radical that possesses an unpaired electron, making it paramagnetic. This property allows it to be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The iodoacetamido functional group specifically reacts with the sulfhydryl group of cysteine residues in proteins, forming a stable covalent bond.[1] This site-specific labeling enables researchers to study protein structure, dynamics, and conformational changes.[1]
Q2: What is the recommended starting molar ratio of this compound to protein?
A common starting point for labeling is a 10-fold molar excess of the spin label to the protein. However, the optimal ratio can vary depending on the protein's reactivity, concentration, and the number of cysteine residues. It is often necessary to empirically determine the ideal ratio for each specific protein and experimental setup.
Q3: How does protein concentration affect the labeling efficiency?
Lower protein concentrations can decrease labeling efficiency. This is because the bimolecular reaction between the protein and the spin label is less favored at lower concentrations, and competing hydrolysis of the iodoacetamide (B48618) reagent can become more significant. If you are working with low protein concentrations, you may need to increase the molar excess of the spin label or extend the incubation time to achieve sufficient labeling.
Q4: What are the critical parameters to control during the labeling reaction?
Several factors can influence the success of the labeling reaction:
-
pH: The reaction of iodoacetamide with cysteine's sulfhydryl group is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.
-
Temperature: The reaction is usually carried out at room temperature or 4°C. Lower temperatures may require longer incubation times.
-
Incubation Time: Reaction times can range from one hour to overnight, depending on the reactivity of the cysteine residue and the concentrations of the reactants.
-
Reducing Agents: Prior to labeling, it is crucial to reduce any disulfide bonds to ensure the cysteine's sulfhydryl group is available for reaction. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. It is important to remove the reducing agent before adding the spin label to prevent it from reacting with the iodoacetamide.
-
Light Sensitivity: Iodoacetamide reagents can be light-sensitive. It is good practice to perform the labeling reaction in the dark to prevent degradation of the reagent.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Insufficient molar excess of spin label. | Increase the molar ratio of this compound to protein (e.g., 20:1 or 50:1) and repeat the labeling. |
| Low protein concentration. | Concentrate the protein solution to at least 1 mg/mL before labeling. | |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient reaction with cysteine's sulfhydryl group. | |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction of disulfide bonds by incubating with a sufficient concentration of DTT or TCEP prior to labeling. | |
| Presence of residual reducing agent. | Thoroughly remove the reducing agent (e.g., using a desalting column or dialysis) before adding the spin label. | |
| Inactivated spin label reagent. | Prepare the spin label solution fresh before each use and store the solid reagent under appropriate conditions (cool, dark, and dry). | |
| Non-specific Labeling | High molar excess of spin label. | Decrease the molar ratio of the spin label to protein. |
| Prolonged incubation time. | Reduce the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| Reaction pH is too high. | Lower the pH of the reaction buffer to the recommended range of 7.5-8.5 to minimize reactions with other nucleophilic residues like lysine. | |
| Protein Precipitation | High degree of labeling altering protein properties. | Reduce the molar excess of the spin label or the reaction time to decrease the number of labeled sites. |
| Unfavorable buffer conditions. | Ensure the buffer composition and ionic strength are suitable for maintaining protein solubility throughout the labeling process. |
Experimental Protocols
General Protocol for Spin Labeling a Cysteine-Containing Protein
-
Protein Preparation and Reduction:
-
Prepare the purified protein in a suitable buffer (e.g., phosphate (B84403) or HEPES) at a pH of 7.5-8.5. The buffer should be free of primary amines (e.g., Tris) and sulfhydryl-containing compounds.
-
Add a 5-10 fold molar excess of a reducing agent (e.g., DTT or TCEP) to the protein solution.
-
Incubate at room temperature for 1-2 hours to ensure complete reduction of any disulfide bonds.
-
Remove the reducing agent completely using a desalting column or dialysis against the labeling buffer.
-
-
Spin Labeling Reaction:
-
Immediately before use, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the labeling buffer.
-
Add the desired molar excess of the spin label (starting with a 10:1 ratio of label to protein) to the protein solution.
-
Incubate the reaction mixture in the dark with gentle mixing. The incubation time can range from 1 hour to overnight at either room temperature or 4°C. The optimal time should be determined empirically.
-
-
Removal of Unreacted Spin Label:
-
After the incubation period, remove the unreacted spin label by extensive dialysis or by using a desalting column.
-
The labeled protein is now ready for concentration and subsequent EPR analysis.
-
Optimization of Molar Ratio
To determine the optimal molar ratio of this compound to protein, a series of labeling reactions with varying ratios should be performed.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| Molar Ratio (Label:Protein) | 5:1 | 10:1 | 20:1 | 50:1 |
| Incubation Time | 4 hours | 4 hours | 4 hours | 4 hours |
| Temperature | Room Temp. | Room Temp. | Room Temp. | Room Temp. |
The labeling efficiency for each condition can be assessed using techniques such as EPR spectroscopy to measure the signal intensity of the bound label or mass spectrometry to determine the mass shift upon labeling.
Signaling Pathway Diagram
Site-directed spin labeling with EPR spectroscopy is a powerful technique to study conformational changes in signaling proteins, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified workflow for investigating GPCR activation.[2][3][4]
References
how to improve signal-to-noise ratio in PROXYL spin label experiments
Technical Support Center: PROXYL Spin Label Experiments
Welcome to the technical support center for PROXYL spin label experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your Electron Paramagnetic Resonance (EPR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the signal-to-noise ratio in a PROXYL spin label experiment?
The signal-to-noise ratio (S/N) is determined by a combination of factors related to your sample, the EPR spectrometer settings, and data processing methods. The main contributors are:
-
Sample Preparation: The concentration of the spin-labeled molecule is crucial. Low concentrations lead to a weak signal, while excessively high concentrations can cause line broadening due to spin-spin interactions, which can also reduce signal intensity. The purity of the sample and the efficiency of the spin labeling reaction are also critical.
-
Spectrometer Hardware: The quality factor (Q) of the resonator plays a significant role; a higher Q-factor generally leads to better sensitivity.[1] The filling factor, which describes how effectively the sample fills the sensitive volume of the resonator, also impacts the signal strength.[2]
-
Acquisition Parameters: Key parameters that you can control include microwave power, modulation amplitude, temperature, number of scans, and the time constant. Optimizing these settings is essential for maximizing the signal while minimizing noise.
-
Data Processing: Post-acquisition processing, such as signal averaging and filtering, can significantly improve the S/N of your final spectrum.
Q2: How does microwave power affect my signal, and what is power saturation?
Microwave power is a critical parameter for achieving a good signal. The EPR signal intensity is proportional to the square root of the microwave power. However, this relationship only holds at non-saturating power levels.[3]
Power saturation occurs when the microwave power is too high, causing the spin system to absorb energy faster than it can relax back to its ground state. This leads to an equalization of the spin state populations and a decrease in the signal intensity, and can also distort the spectral lineshape.[4][5] For each paramagnetic species, there is an optimal microwave power that provides the maximum signal without causing significant saturation.[6] This optimal power is dependent on the sample's relaxation times, which are influenced by temperature and the local environment of the spin label.
To avoid saturation, it is crucial to perform a power saturation experiment to determine the optimal microwave power for your specific sample and experimental conditions.
Q3: What is the optimal modulation amplitude for my experiment?
The modulation amplitude is a key parameter in continuous-wave (CW) EPR that influences both signal intensity and resolution. Increasing the modulation amplitude generally increases the signal intensity. However, if the modulation amplitude is larger than the intrinsic linewidth of the EPR signal, it will lead to artificial broadening of the spectral lines and loss of resolution.[4] This can obscure important features like hyperfine splittings.
A good rule of thumb is to start with a small modulation amplitude (e.g., less than 10% of the peak-to-peak linewidth) and gradually increase it to find a compromise between signal intensity and signal distortion.[4] For high-resolution spectra, a lower modulation amplitude is necessary.[7]
Troubleshooting Guide: Low Signal-to-Noise Ratio
If you are experiencing a low S/N in your PROXYL spin label experiments, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify Sample Preparation and Quality
Poor sample quality is a common source of weak signals.
-
Is the spin label concentration adequate? For proteins, typical concentrations for spin-labeled samples are in the micromolar range. Very low concentrations will naturally produce a weak signal.
-
Was the labeling reaction successful? Confirm the efficiency of your spin labeling reaction. Unsuccessful labeling will result in a very low concentration of paramagnetic centers.
-
Has excess spin label been removed? Free, unreacted spin label in the solution can contribute to a high background signal and interfere with the analysis of the labeled protein. Ensure that purification steps like dialysis or gel filtration have been performed thoroughly.[8]
Step 2: Optimize Spectrometer Acquisition Parameters
Incorrect spectrometer settings can significantly degrade your signal.
-
Have you performed a microwave power saturation test? As discussed in the FAQ, operating at a microwave power that is too high will saturate your signal and reduce its intensity.[5] You must determine the optimal power for your sample.
-
Is the modulation amplitude set correctly? An overly broad modulation will distort your signal, while one that is too small may result in a poor signal intensity.[4]
-
Are you acquiring enough scans? The S/N ratio improves with the square root of the number of scans. If your signal is weak, increasing the number of accumulated scans is a straightforward way to improve it.
-
Is the temperature appropriate? Lowering the temperature can sometimes increase the signal intensity. However, it also increases the likelihood of power saturation.[4][6] The optimal temperature needs to be determined experimentally for your system.
Step 3: Check Instrument and Hardware Setup
Ensure the spectrometer itself is performing optimally.
-
Is the resonator tuned and coupled correctly? Proper tuning and coupling of the resonator are essential for efficient transfer of microwave power to the sample and for sensitive detection of the signal.
-
Is the sample positioned correctly in the resonator? The sample should be placed in the region of maximum magnetic field within the resonator to achieve the best filling factor and, consequently, the strongest signal.
The following diagram provides a logical workflow for troubleshooting low S/N issues.
References
- 1. ethz.ch [ethz.ch]
- 2. A Signal-to-Noise Standard for Pulsed EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spin Label Mobility for Accurate Distance Measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to spin label mobility in distance measurement experiments, such as Double Electron-Electron Resonance (DEER) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing spin label mobility important for distance measurements?
A1: The precision and accuracy of distance measurements using techniques like DEER are fundamentally limited by the conformational flexibility of the spin label.[1] A highly mobile spin label does not report on a single distance but rather on a distribution of distances between the paramagnetic centers. This mobility broadens the resulting distance distribution, which can obscure small structural differences or mask the presence of distinct conformational states.[2][3] Using more rigid spin labels or techniques to constrain their motion leads to narrower, more precise distance distributions.[1][4]
Q2: What is the most common spin label and what are its limitations regarding mobility?
A2: The most widely used spin label is MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate), which forms the R1 side chain upon reaction with a cysteine residue.[2][5] While versatile, the R1 side chain has several rotatable bonds, granting it considerable flexibility.[5] This inherent mobility is a primary contributor to the breadth of distance distributions in DEER experiments.[4]
Q3: What are the main strategies to reduce spin label mobility?
A3: There are two primary strategies:
-
Utilizing Intrinsically Rigid Spin Labels: This involves selecting or designing spin labels with less internal flexibility. Examples include bifunctional labels that attach to two points on the protein, or labels with cyclic structures that restrict bond rotation.[4]
-
Site-Specific Labeling at Constraining Positions: Introducing the spin label at a protein site that is sterically hindered can limit its conformational freedom. However, care must be taken to ensure the label does not perturb the native protein structure.[5]
Q4: Can alternative spin labels to nitroxides help reduce mobility?
A4: Yes, alternative labels can offer advantages. For instance, Cu(II)-based labels, when coordinated by a double-histidine (dHis) motif, can be rigidly attached to the protein backbone, yielding distance distributions up to five times narrower than those from nitroxide labels.[6][7] Gd(III)-based labels are also used and offer benefits like high sensitivity, especially at high magnetic fields.[8] The artificial amino acid TOAC is another highly rigid option, though its use is often limited to peptide synthesis.
Q5: How does the choice of labeling site affect spin label mobility?
A5: The local protein environment significantly influences the mobility of the spin label side chain.[9] The EPR spectrum reflects the nanosecond timescale motion of the label, which is a combination of its internal flexibility, protein backbone dynamics, and overall protein tumbling.[9] Placing a label on a solvent-exposed, flexible loop will likely result in higher mobility compared to a site within a structured and sterically crowded region.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that lead to broad or inaccurate distance distributions.
Issue 1: The experimental distance distribution is much broader than expected.
| Possible Cause | Troubleshooting Step |
| High Intrinsic Flexibility of the Spin Label | The standard R1 (from MTSL) label is known for its flexibility.[4] Consider using a more rigid spin label. See the Spin Label Comparison Table below for options. |
| Label Mobility at the Selected Site | The chosen labeling site may be in a highly flexible region of the protein. Analyze the protein structure to identify more sterically constrained sites for labeling. |
| Presence of Multiple Protein Conformations | The broad distribution may be a genuine reflection of protein conformational heterogeneity.[2] This is a valid structural finding, not an artifact. To confirm, try experiments under conditions that might favor a single state (e.g., with a binding partner). |
| Incomplete or Non-specific Labeling | If labeling is incomplete, you may have a mixed population of labeled and unlabeled protein.[10] If excess label is not removed, it can associate non-specifically with the protein-detergent complex, leading to spurious signals.[10] Ensure high labeling efficiency and rigorous purification post-labeling. |
Issue 2: The mean of the distance distribution is inconsistent with the expected structure.
| Possible Cause | Troubleshooting Step |
| Spin Label Perturbs Protein Structure | The introduction of the spin label and the cysteine mutation may have altered the local or global structure of the protein.[5] Run control experiments (e.g., functional assays, CD spectroscopy) to compare the labeled protein with the wild-type. |
| Incorrect Modeling of the Spin Label | When comparing experimental data to a structural model, the conformational space of the spin label itself must be accurately modeled.[2][3] Use spin-label modeling software to predict the likely distribution of the label's position relative to the protein backbone. |
| Ambiguous Data Analysis | The process of converting the raw DEER time-domain trace into a distance distribution is an ill-posed mathematical problem.[5][11] Ensure you are using appropriate background correction and regularization methods. Compare results from different analysis software packages (e.g., DeerAnalysis).[11] |
Issue 3: Poor signal-to-noise ratio in the DEER experiment.
| Possible Cause | Troubleshooting Step |
| Low Labeling Efficiency | Low spin concentration will result in a weak signal. Optimize the labeling reaction conditions (e.g., pH, incubation time, label-to-protein ratio). |
| Sample Aggregation | Aggregation can create pockets of high local spin concentration, leading to short phase memory times and poor signal quality, especially for membrane proteins.[4] Optimize sample preparation by varying protein/lipid ratios or using systems like nanodiscs.[4] |
| Suboptimal DEER Parameters | The DEER experiment itself may not be properly optimized. This includes pulse lengths, pulse frequencies, and evolution time.[12][13] Follow a systematic optimization protocol for all experimental parameters. |
Data Presentation: Spin Label Comparison
This table summarizes the characteristics of different spin labels used for distance measurements.
| Spin Label | Type | Key Characteristics | Impact on Distance Distribution |
| MTSL (R1) | Nitroxide (Monofunctional) | Highly flexible due to multiple rotatable bonds.[5] The most commonly used label. | Tends to produce broader distributions due to high mobility.[4] |
| BSL / RX | Nitroxide (Bifunctional) | Attaches to two cysteine residues (e.g., at i, i+4 in an α-helix), significantly restricting motion.[2][4] | Yields tighter, narrower distance distributions compared to MTSL.[4] |
| NOAI | Nitroxide (Monofunctional) | Features a shorter, more rigid connection (thioester bond) to the protein backbone compared to MTSL.[1] | Produces narrower distance distributions than MTSL.[1] |
| TOAC | Nitroxide (Amino Acid) | The nitroxide ring is incorporated into the protein backbone, making it arguably the most rigid nitroxide label. | Provides very narrow distributions but requires peptide synthesis for incorporation. |
| Cu(II)-NTA / TPA | Metal Ion (Cu2+) | Coordinated by a dHis-tag (two histidines). The rigid coordination provides a very constrained probe.[6][7] | Can produce distance distributions up to 5 times narrower than nitroxides.[6][7] |
| Gd(III) Chelate | Metal Ion (Gd3+) | Offers high sensitivity and lacks orientation selection, which simplifies data analysis.[8] | Can provide high-quality data, especially at high frequencies (W-band).[8][14] |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling (SDSL) with MTSL
This protocol outlines the general steps for labeling a protein with the MTSL nitroxide spin label.
-
Site Selection and Mutagenesis:
-
Based on the protein's structure, select solvent-accessible sites for labeling that are unlikely to disrupt protein structure or function.[2]
-
If native cysteine residues exist, they must be mutated to another amino acid (e.g., serine or alanine) unless they are the target for labeling.
-
Use standard site-directed mutagenesis techniques to introduce a cysteine codon at the desired position(s).
-
-
Protein Expression and Purification:
-
Express the cysteine-mutant protein using a suitable expression system.
-
Purify the protein to >95% homogeneity. It is critical to perform purification in the absence of reducing agents like DTT or β-mercaptoethanol in the final steps, as these will interfere with the labeling reaction.
-
-
Spin Labeling Reaction:
-
Prepare a stock solution of MTSL (typically 10-50 mM) in a dry, water-miscible organic solvent like DMSO or acetonitrile.
-
Add a 10-fold molar excess of MTSL to the purified protein solution (typically at a concentration of 50-100 µM).
-
Incubate the reaction mixture. Common conditions are 1 hour at room temperature or overnight at 4°C. The optimal conditions may need to be determined empirically.
-
The reaction covalently attaches the spin label to the cysteine's sulfhydryl group via a disulfide bond.[5]
-
-
Removal of Excess Spin Label:
-
It is crucial to remove all unreacted spin label to prevent artifacts.[10]
-
Use size-exclusion chromatography (gel filtration) or repeated buffer exchange via dialysis or a centrifugal concentrator. Multiple passes are often required for complete removal, especially for membrane proteins in detergents.[10]
-
-
Verification of Labeling:
-
Confirm labeling efficiency using continuous-wave (CW) EPR spectroscopy to determine the spin concentration and compare it to the protein concentration (determined by A280 or another method).
-
Mass spectrometry can also be used to confirm the covalent modification of the target cysteine residue.
-
Protocol 2: Four-Pulse DEER/PELDOR Experiment
This protocol describes a standard four-pulse DEER experiment for measuring distances between two nitroxide spin labels.[5][11]
-
Sample Preparation:
-
Prepare the doubly spin-labeled protein sample in a cryoprotectant solution (e.g., 20-30% glycerol (B35011) or sucrose) to ensure glassing upon freezing.
-
The typical protein concentration is in the range of 20-100 µM.
-
Load the sample into an EPR tube and flash-freeze it in liquid nitrogen.
-
-
Spectrometer Setup:
-
The experiment is typically performed at cryogenic temperatures (e.g., 50-80 K) to freeze molecular motion and increase relaxation times.
-
The standard four-pulse DEER sequence is: (π/2)obs - τ1 - (π)obs - t - (π)pump - (τ1 + τ2 - t) - (π)obs - τ2 - echo.[4]
-
-
Parameter Optimization:
-
Frequencies: Set the observer pulse frequency (νobs) and the pump pulse frequency (νpump) at positions on the nitroxide EPR spectrum that provide a good balance of signal and modulation depth. A common strategy is to place the pump pulse at the spectral maximum and the observer pulse at a lower frequency offset (e.g., 60-100 MHz).[5]
-
Pulse Lengths: Use pulse lengths that provide sufficient excitation bandwidth to cover the spins. For Q-band experiments, typical π/2 and π observer pulses are 10-20 ns, and the pump pulse is often shorter (e.g., 12-24 ns).[4]
-
Evolution Time (τ2): The length of the dipolar evolution time determines the maximum distance that can be measured. This time is often limited by the transverse relaxation time (Tm or T2) of the spins.[12]
-
Repetition Time: The shot repetition time should be long enough to allow the spins to relax back to thermal equilibrium between shots, typically determined by the spin-lattice relaxation time (T1).
-
-
Data Acquisition:
-
Record the refocused echo intensity as a function of the pump pulse position, t.
-
Acquire data for a sufficient duration (often several hours) to achieve an adequate signal-to-noise ratio.[4]
-
-
Data Analysis:
Visualizations
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Cu(II) Labeling for Distance Measurements on Proteins by EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Structural origin of weakly ordered nitroxide motion in spin-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Towards full optimisation of automated double electron–electron resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards full optimisation of automated double electron–electron resonance spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Iodoacetamido)-PROXYL Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with proteins labeled with 3-(2-Iodoacetamido)-PROXYL.
Troubleshooting Guide: Protein Aggregation Issues
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
If your protein solution becomes cloudy or you observe visible precipitate during or after the labeling reaction with this compound, it is a strong indicator of significant protein aggregation.[1] This can be caused by several factors, including the alteration of the protein's surface properties by the attached spin label.
Immediate Steps:
-
Stop the Reaction: If the reaction is ongoing, it may be beneficial to stop it to prevent further aggregation. This can be done by adding a quenching reagent like 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-50 mM.[2]
-
Assess on a Small Scale: Before applying changes to your entire sample, test troubleshooting strategies on a small aliquot.
-
Solubilization Attempt: For existing precipitate, you can attempt to solubilize it by adding mild detergents or chaotropic agents, but be aware that this may affect the protein's native structure and function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate after labeling with this compound?
A1: Protein aggregation after labeling is a common issue and can stem from several factors directly related to the labeling process:
-
Increased Hydrophobicity: The PROXYL moiety, like many organic labels, is hydrophobic. Covalently attaching it to the protein surface increases the overall hydrophobicity, which can promote self-association and aggregation to minimize contact with the aqueous buffer.[1][3]
-
Alteration of Surface Charge: The iodoacetamide (B48618) reaction targets cysteine residues. This modification can alter the protein's surface charge distribution and its isoelectric point (pI), potentially reducing its solubility in a given buffer.[4]
-
Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein. This may expose previously buried hydrophobic regions, creating new patches that can lead to aggregation.[4]
-
Over-labeling: Attaching too many spin label molecules can drastically change the protein's surface properties, leading to instability and precipitation.[3][4]
Q2: How can I prevent protein aggregation before it starts?
A2: Proactive measures can significantly reduce the risk of aggregation:
-
Optimize Buffer Conditions: Ensure your protein is in an optimal buffer for stability. This includes a pH at least one unit away from the protein's pI and an appropriate salt concentration (typically 50-150 mM NaCl or KCl) to maintain solubility.[5]
-
Use Stabilizing Agents: The inclusion of additives can enhance protein stability. These are typically added to the buffer before the labeling reaction.
Stabilizing Agent Typical Concentration Mechanism of Action Glycerol 5% - 20% (v/v) Preferentially excluded, stabilizing the native state. Sucrose / Trehalose 5% - 10% (w/v) Stabilizes protein structure through preferential hydration.[4] L-Arginine / L-Glutamate 50 - 500 mM Can suppress aggregation by binding to charged and hydrophobic regions.[5] Glycine 50 - 250 mM Stabilizes proteins through preferential exclusion.[4] -
Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[5] If possible, perform the labeling reaction at a lower protein concentration and then concentrate the labeled protein if necessary.
-
Work at a Lower Temperature: Performing the labeling reaction at 4°C can slow down the aggregation process, although it may also slow the labeling reaction rate.[5]
Q3: My protein is stable before labeling but aggregates after adding the PROXYL reagent. What should I do?
A3: This strongly suggests the issue is directly related to the labeling chemistry.
-
Reduce the Label-to-Protein Ratio: Over-labeling is a frequent cause of aggregation.[4] Try reducing the molar excess of this compound. Start with a 1:1 or 3:1 molar ratio of label to protein and optimize from there.
-
Add Detergents or Co-solvents: Low concentrations of non-denaturing detergents or certain co-solvents can help maintain the solubility of the labeled protein.
Additive Typical Concentration Notes Tween 20 / Triton X-100 0.01% - 0.1% (v/v) Non-ionic detergents that can shield hydrophobic patches.[6] CHAPS 0.1% - 0.5% (w/v) A zwitterionic detergent that can help solubilize aggregates.[7] -
Prompt Purification: After the labeling reaction is complete, immediately purify the labeled protein from excess, unreacted spin label using size-exclusion chromatography (SEC) or dialysis. This removes the hydrophobic free label and allows for buffer exchange into a stable storage buffer.[4]
Q4: How can I detect and quantify aggregation in my labeled protein sample?
A4: Several methods can be used to assess the aggregation state of your protein:
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers and higher-order aggregates. Aggregates will elute in earlier fractions than the monomeric protein.[4][8]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution. It can quickly provide information on the presence of aggregates and the polydispersity of your sample.[4][9]
-
UV-Vis Spectroscopy (Aggregation Index): A simple method is to measure the absorbance at 280 nm and 350 nm. An increased absorbance at 350 nm indicates light scattering from large aggregates. The ratio of A350/A280 can be used as an "Aggregation Index".[8]
-
Fluorescence-Based Assays: Dyes like Thioflavin T (ThT) can be used to detect specific types of aggregates, such as amyloid-like fibrils, by an increase in fluorescence upon binding.[4][10]
Caption: Key factors leading to protein aggregation.
Experimental Protocols
Protocol 1: General Labeling of Cysteine Residues with this compound
This protocol provides a general framework. Optimal conditions, particularly the molar ratio of the spin label, should be determined empirically for each protein.
1. Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
Labeling Buffer: Phosphate buffer (50 mM, pH 7.5-8.5) or HEPES (50 mM, pH 7.5-8.5). Avoid buffers containing primary amines (like Tris) or thiols.[2]
-
Reducing Agent (optional): DTT or TCEP.
-
This compound (MW: 325.17 g/mol ).[11]
-
Anhydrous DMSO or DMF.
-
Quenching Solution: 1 M 2-Mercaptoethanol or DTT.
-
Desalting column (e.g., Sephadex G-25) or dialysis device.
2. Procedure:
-
Buffer Exchange: Ensure your protein is in the appropriate Labeling Buffer. If the buffer contains interfering substances, perform a buffer exchange using a desalting column or spin filtration.[1]
-
(Optional) Reduction of Disulfides: If cysteine residues are oxidized, they must be reduced. Add DTT or TCEP to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature. Crucially, remove the reducing agent using a desalting column before proceeding, as it will react with the iodoacetamide label.[2][12]
-
Prepare Spin Label Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Iodoacetamide reagents are light-sensitive, so protect the solution from light.[2][13]
-
Labeling Reaction:
-
Adjust the protein concentration (e.g., 1-5 mg/mL).
-
Slowly add the spin label stock solution to the stirring protein solution to achieve the desired molar ratio (e.g., start with a 5- to 10-fold molar excess of label over protein).[12] The final concentration of DMSO/DMF should be less than 10% (v/v) to avoid denaturation.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any excess iodoacetamide. Incubate for at least 30 minutes.[2]
-
Purification: Remove the unreacted spin label and quenching reagent by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is typically the labeled protein.[2] Alternatively, perform extensive dialysis.
-
Characterization: Determine the degree of labeling (DOL) and assess the aggregation state of the final product using methods described in Q4. Store the labeled protein appropriately, often at -80°C with a cryoprotectant like glycerol.[5]
Protocol 2: Quantifying Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the labeled protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm or 0.22 µm filter.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove any large particulates or dust.[4]
-
-
DLS Measurement:
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomeric, non-aggregated protein sample should show a single, narrow peak.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates.
-
The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. neb.com [neb.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. approcess.com [approcess.com]
- 9. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. scbt.com [scbt.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Nitroxide Spin Label Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of nitroxide spin label reduction in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter with nitroxide spin label stability.
Q1: Why is my nitroxide EPR signal disappearing or decaying rapidly?
Your EPR signal is likely decaying because the nitroxide radical is being reduced to its EPR-silent hydroxylamine (B1172632) form.[1] This is a common issue, especially in biological samples, which contain a variety of reducing agents. The rate of decay can range from minutes to hours depending on the specific conditions and the type of nitroxide label used.
Q2: What are the primary causes of nitroxide reduction in my biological sample?
The reduction of nitroxide spin labels in a biological context is primarily caused by two factors:
-
Cellular Reducing Agents: Small molecules like ascorbic acid (ascorbate) and glutathione (B108866) (GSH) are abundant in cells and can directly reduce the nitroxide radical.[2][3] Ascorbate (B8700270) is often the most significant contributor to this process.[4]
-
Enzymatic Processes: In cell lysates or intact cells, enzymes that utilize cofactors like NADPH and NADH are major contributors to nitroxide reduction.[5][6][7] These enzymatic systems can be more potent than small molecule reductants alone.
The chemical structure of the nitroxide itself also plays a critical role. Six-membered piperidine (B6355638) rings (like TEMPO) are generally reduced more rapidly than five-membered pyrrolidine (B122466) or pyrroline (B1223166) rings (like PROXYL).[2][8]
Q3: My experiment is with cell lysates, and the signal vanishes almost instantly. What should I do?
Rapid signal loss in cell lysates is typically due to enzymatic activity. The most effective strategy is to treat the lysate with maleimide (B117702) prior to adding your spin-labeled sample. Maleimide consumes the NADPH/NADH cofactors that are essential for the reducing enzymes, thereby preserving the nitroxide signal for extended periods.[5][6][7]
-
Action: Follow the detailed Protocol for Stabilizing Nitroxide Spin Labels in Cell Lysates with Maleimide .
Q4: I am performing an in-cell experiment. How can I increase the lifetime of my spin label?
In-cell experiments are particularly challenging due to the highly reducing intracellular environment. Here are the recommended strategies:
-
Choose a More Stable Spin Label: This is the most crucial step. Use a nitroxide with a five-membered ring and bulky "sterically shielding" substituents. Tetraethyl-substituted pyrrolidine nitroxides are significantly more resistant to reduction than the common tetramethyl-substituted labels like MTSL.[2][4]
-
Use an Oxidizing Agent: Co-injecting the oxidizing agent potassium ferricyanide (B76249) (K₃Fe(CN)₆) can help regenerate the active nitroxide from its reduced hydroxylamine form, extending the signal lifetime.[9]
-
Increase Injection Concentration: For experiments involving microinjection (e.g., into Xenopus oocytes), increasing the concentration of the injected spin-labeled protein can increase the nitroxide half-life.[9]
Q5: My signal has already decayed. Is it possible to recover it?
Yes, in many cases, the reduction to a hydroxylamine is reversible.[1] You can attempt to re-oxidize the sample back to the EPR-active nitroxide state by adding a mild oxidizing agent.
-
Action: Follow the Protocol for In-Sample Re-oxidation of Reduced Nitroxides using Potassium Ferricyanide . This can often recover a significant portion of the signal, assuming the label has not been irreversibly degraded.
Q6: My protein requires a reducing agent like DTT or TCEP for its stability and function. How can I spin-label it without the label being immediately reduced?
This is a common dilemma. The key is to remove the reducing agent after it has served its purpose of reducing protein disulfide bonds but before the spin labeling reaction begins.
-
Action: During your protein purification and labeling procedure, include a desalting or size-exclusion chromatography step immediately after the incubation with DTT or TCEP. This will remove the small molecule reducing agent, allowing the subsequent addition of the nitroxide reagent to proceed efficiently.[10][11] For long-term stability, if a reducing agent is still required after labeling, use the lowest effective concentration and choose a more reduction-resistant nitroxide label.
Data Presentation: Nitroxide Spin Label Stability
The choice of nitroxide can dramatically impact its stability. The following table summarizes the relative stability of different nitroxide core structures against reduction.
| Nitroxide Core Structure | Substituents | Example Label(s) | Relative Stability vs. Ascorbate | Notes |
| Piperidine (6-membered ring) | Tetramethyl | TEMPO, MTSL | Low | Most susceptible to reduction by both ascorbate and enzymes.[2][4] |
| Pyrrolidine/Pyrroline (5-membered ring) | Tetramethyl | PROXYL, 5-MSL | Moderate | Significantly more stable than piperidine-based labels.[2] |
| Pyrrolidine (5-membered ring) | Tetraethyl | TEEPOL | High | The tetraethyl groups provide steric shielding, making these labels 20-30 times more stable against ascorbate reduction than their tetramethyl analogs.[2][4] |
| Isoindoline (fused rings) | Tetramethyl | --- | High | The rigid, fused-ring structure confers high chemical stability.[8] |
Experimental Protocols
Protocol 1: Standard Site-Directed Spin Labeling (SDSL) of Cysteine Residues
This protocol describes the most common method for labeling a protein at a specific cysteine residue using a methanethiosulfonate (B1239399) (e.g., MTSL) or maleimide-functionalized nitroxide.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5), free of thiols.
-
Reducing agent stock solution (e.g., 500 mM DTT or TCEP).
-
Nitroxide spin label stock solution (e.g., 200 mM MTSL in acetonitrile (B52724) or 10 mM maleimide-nitroxide in DMSO).
-
Degassed labeling buffer (same as protein buffer).
-
Desalting column (e.g., PD-10).
Procedure:
-
Reduce Protein Disulfides: Add the reducing agent stock solution to your protein solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature. This step ensures the target cysteine thiol is free and reactive.
-
Remove Reducing Agent: Immediately remove the excess DTT or TCEP using a desalting column equilibrated with degassed labeling buffer. This is a critical step to prevent the reducing agent from reacting with your spin label.[10][11]
-
Perform Labeling Reaction: Add the nitroxide spin label stock solution to the protein solution. A 10-fold molar excess of the spin label over the protein is a common starting point.[10][11]
-
Incubate: Gently mix the reaction and incubate. For MTSL, this can be done for 1-4 hours at room temperature or overnight at 4°C.[10] For maleimide labels, incubate for 2 hours at room temperature or overnight at 4°C.[12][13] Protect the reaction from light.
-
Remove Excess Label: After incubation, remove the unreacted, free spin label by extensive dialysis or by passing the solution through another desalting column.
-
Verify Labeling: Confirm successful labeling and protein integrity using methods such as EPR spectroscopy and mass spectrometry.
Protocol 2: Stabilizing Nitroxide Spin Labels in Cell Lysates with Maleimide
This protocol is designed to be used for EPR measurements of spin-labeled biomolecules in a cell lysate environment.
Materials:
-
Prepared cell lysate (e.g., E. coli, HeLa).
-
Maleimide stock solution (e.g., 100 mM in DMSO).
-
Spin-labeled protein or biomolecule of interest.
Procedure:
-
Prepare Lysate: Prepare your cell lysate using standard methods (e.g., sonication or chemical lysis). Determine the total protein concentration.
-
Treat with Maleimide: Add the maleimide stock solution to the cell lysate to a final concentration of 2-5 mM.[6]
-
Incubate: Incubate the maleimide-treated lysate at room temperature for 30-60 minutes. This allows the maleimide to react with and consume the endogenous NADPH/NADH.[5][6]
-
Add Spin-Labeled Sample: Add your spin-labeled protein to the treated lysate to the desired final concentration for your EPR experiment.
-
Measure: Proceed with your EPR measurements. The nitroxide signal should now be stable for several hours, even at room temperature.[6]
Protocol 3: In-Sample Re-oxidation of Reduced Nitroxides using Potassium Ferricyanide
Use this protocol to attempt to recover an EPR signal that has been lost due to reduction.
Materials:
-
EPR sample with reduced nitroxide label.
-
Potassium ferricyanide (K₃Fe(CN)₆) stock solution (e.g., 100 mM in water or buffer).
Procedure:
-
Prepare Stock Solution: Prepare a fresh stock solution of potassium ferricyanide.
-
Add to Sample: Add a small volume of the potassium ferricyanide stock solution directly to your EPR sample (in the capillary tube) to a final concentration of approximately 1-2 mM.
-
Mix and Incubate: Gently mix the sample by inverting the capillary tube. Incubate for 5-10 minutes at room temperature.
-
Re-measure: Acquire another EPR spectrum. The signal should be partially or fully restored if the nitroxide was reduced to a hydroxylamine.[2][9]
-
Caution: Be aware that ferricyanide is a paramagnetic complex and may contribute to a broad background signal or affect relaxation times. Use the lowest effective concentration.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to nitroxide spin label reduction.
Caption: A troubleshooting workflow for diagnosing and resolving rapid nitroxide signal decay.
Caption: The main pathways of nitroxide spin label reduction in biological systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the tetraethyl substituted pH-sensitive nitroxides of imidazole series with enhanced stability towards reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 9. graphviz.org [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cysteine-Targeted Labeling: A Mass Spectrometry Guide to 3-(2-Iodoacetamido)-PROXYL
For researchers, scientists, and drug development professionals, the precise covalent labeling of cysteine residues is a cornerstone of contemporary proteomics research. This guide provides a comprehensive comparison of 3-(2-Iodoacetamido)-PROXYL, a nitroxide spin-labeling reagent, with other common cysteine-reactive compounds, focusing on validation by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed reagent selection and experimental design.
Introduction to Cysteine Labeling with this compound
This compound is a valuable tool for studying protein structure and dynamics. It belongs to the iodoacetamide (B48618) class of reagents, which selectively react with the thiol group of cysteine residues to form a stable thioether bond. The key feature of this molecule is the PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) radical, which serves as a spin label for analysis by electron paramagnetic resonance (EPR) spectroscopy. However, before undertaking complex EPR studies, it is crucial to validate the labeling efficiency and specificity. Mass spectrometry (MS) is the gold standard for this validation, providing precise information on the site and extent of modification.
Comparison of Cysteine Labeling Reagents
The choice of a cysteine-modifying reagent is critical and depends on the specific application. Besides this compound, other commonly used reagents include iodoacetamide (IAM) and maleimide (B117702) derivatives. Each has distinct characteristics in terms of reactivity, specificity, and stability of the resulting bond.
| Feature | This compound | Iodoacetamide (IAM) | Maleimides (e.g., N-ethylmaleimide) |
| Reactive Group | Iodoacetyl | Iodoacetyl | Maleimide |
| Reaction pH | Slightly alkaline (pH 7.5-8.5) | Slightly alkaline (pH 7.5-8.5) | Neutral to slightly acidic (pH 6.5-7.5) |
| Reactivity | High | High | Very High |
| Bond Stability | Stable thioether | Stable thioether | Thioether, but susceptible to hydrolysis |
| Specificity | Primarily cysteine thiols | Primarily cysteine thiols | Primarily cysteine thiols |
| Known Side Reactions | Alkylation of other nucleophilic residues (e.g., His, Lys, Met, N-terminus) at high concentrations and pH.[1][2][3][4][5] | Alkylation of other nucleophilic residues (e.g., His, Lys, Met, N-terminus) at high concentrations and pH.[1][2][3][4][5] | Can react with lysine (B10760008) and histidine at alkaline pH. The thioether bond can undergo hydrolysis.[6][7] |
| Primary Application | Spin-labeling for EPR, validated by MS | General cysteine blocking in proteomics | Bioconjugation, labeling for fluorescence studies |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound for MS Analysis
This protocol outlines the general steps for labeling a purified protein or a complex protein mixture.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.5-8.0)
-
This compound solution (freshly prepared in a compatible solvent like DMSO or DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Urea (B33335) or Guanidine-HCl for denaturation (optional, for complex mixtures)
-
Trypsin (MS-grade)
-
Formic acid
Procedure:
-
Reduction (Optional): If targeting all cysteines, reduce disulfide bonds by incubating the protein sample with 5-10 mM DTT or TCEP for 1 hour at 37°C.
-
Denaturation (Optional): For complex protein mixtures, denature proteins using 6 M urea or 4 M guanidine-HCl to expose buried cysteine residues.
-
Labeling: Add a 5- to 10-fold molar excess of this compound to the protein solution. Incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent (e.g., L-cysteine) over the initial labeling reagent concentration. Incubate for 15-30 minutes.
-
Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid).
-
Proteolytic Digestion: Resuspend the labeled protein in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or ZipTip prior to MS analysis.
Protocol 2: Mass Spectrometry Analysis of Labeled Peptides
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system is recommended.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptides.
-
MS Acquisition:
-
MS1 (Full Scan): Acquire high-resolution full scans to detect the precursor ions of the labeled peptides.
-
MS2 (Fragmentation): Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions for fragmentation (e.g., by HCD or CID).
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the MS/MS data against a relevant protein sequence database.
-
Define the mass shift corresponding to the this compound modification on cysteine residues (C + 307.0518 Da) as a variable modification.
-
Also, search for potential off-target modifications on other residues (e.g., His, Lys, Met) to assess specificity.
-
Manually inspect the MS/MS spectra of identified labeled peptides to confirm the presence of the modification on the correct cysteine residue.
-
Quantify the labeling efficiency by comparing the intensities of the labeled versus unlabeled versions of each cysteine-containing peptide.
Data Presentation
The following table illustrates the expected mass shifts for on-target and potential off-target modifications with this compound.
| Amino Acid | Modification | Mass Shift (Da) |
| Cysteine (C) | PROXYL-acetamido | +307.0518 |
| Histidine (H) | PROXYL-acetamido | +307.0518 |
| Lysine (K) | PROXYL-acetamido | +307.0518 |
| Methionine (M) | PROXYL-acetamido | +307.0518 |
| N-terminus | PROXYL-acetamido | +307.0518 |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for validating this compound labeling by mass spectrometry.
Caption: Reaction of this compound with a cysteine residue.
Conclusion
Validating the labeling of proteins with this compound by mass spectrometry is an indispensable step for ensuring the reliability of subsequent biophysical studies. This guide provides a framework for comparing this reagent to other common cysteine-modifying agents and offers detailed protocols for labeling and MS analysis. By carefully controlling experimental conditions and thoroughly analyzing the mass spectrometry data, researchers can confidently determine the efficiency and specificity of their labeling reactions, paving the way for insightful structural and dynamic studies of proteins.
References
- 1. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IAP and MTSL Spin Labels for EPR Spectroscopy
For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is paramount to extracting meaningful data on protein structure, dynamics, and interactions. This guide provides an objective, data-driven comparison of two widely used cysteine-reactive nitroxide spin labels: 3-(2-Iodoacetamido)-PROXYL (IAP) and S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL).
Introduction to IAP and MTSL
Both IAP and MTSL are invaluable tools in site-directed spin labeling (SDSL)-EPR experiments. They are designed to covalently attach to cysteine residues introduced at specific sites within a protein, providing a paramagnetic probe whose EPR spectrum is sensitive to its local environment and motion.
This compound (IAP) belongs to the iodoacetamide (B48618) class of reagents. It reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond.
MTSL , a methanethiosulfonate-based spin label, reacts with cysteine's sulfhydryl group through a thiol-disulfide exchange reaction, resulting in a disulfide bond between the label and the protein. This disulfide linkage is potentially susceptible to cleavage under reducing conditions.[1]
Performance Comparison: IAP vs. MTSL
The selection of a spin label hinges on several factors, including labeling efficiency, the stability of the label-protein conjugate, the potential impact on protein structure and function, and the nature of the EPR experiment being conducted (e.g., continuous wave EPR for dynamics or pulsed EPR for distance measurements).
Quantitative Data Summary
| Performance Metric | This compound (IAP) | MTSL | Key Considerations & References |
| Reaction Chemistry | Nucleophilic substitution with cysteine thiol | Thiol-disulfide exchange with cysteine thiol | IAP forms a thioether bond; MTSL forms a disulfide bond. |
| Bond Stability | High (stable thioether bond) | Moderate (disulfide bond, susceptible to reduction) | Thioether bonds are generally more stable, especially in reducing environments.[2][3] |
| Labeling Efficiency | Can achieve high yields, potentially higher than MTSL under certain conditions. | Generally high, but can be variable. | Labeling efficiency is protein and condition-dependent. One study showed IAP with ~50% yield compared to ~30% for MTSL under the same conditions. |
| Label Mobility | Generally higher mobility due to a more flexible linker. | Generally lower mobility, providing a more direct report on backbone dynamics. | The choice depends on whether the experiment aims to probe local dynamics (MTSL) or requires a more flexible tether. |
| Impact on Protein | Can be less perturbing in some cases; less prone to causing precipitation in specific instances. | Can sometimes induce protein precipitation. | The effect is highly protein-dependent. |
| DEER/PELDOR Performance | The flexible linker can lead to broader distance distributions. | The more rigid nature is often preferred for precise distance measurements, leading to narrower distributions.[1][4] | For high-precision distance measurements, MTSL is often the preferred choice of the two. |
Experimental Protocols
Accurate and reproducible results in SDSL-EPR begin with a robust and well-executed labeling protocol. Below are generalized protocols for labeling proteins with IAP and MTSL.
Protocol 1: Labeling with this compound (IAP)
This protocol is a general guideline for labeling proteins with iodoacetamide-based spin labels.
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers containing nucleophiles like Tris or DTT.
-
If the protein has been stored with a reducing agent, it must be removed prior to labeling, for example, by using a desalting column.
-
-
Spin Label Preparation:
-
Prepare a stock solution of IAP (e.g., 10-100 mM) in a high-quality, anhydrous organic solvent such as DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the IAP stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-50 mM to react with any unreacted IAP.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification:
-
Remove excess spin label and quenching reagent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein is typically the first colored band to elute.
-
-
Verification of Labeling:
-
Confirm labeling and estimate efficiency using methods such as EPR spectroscopy to quantify the spin concentration relative to the protein concentration, or mass spectrometry to detect the mass shift corresponding to the attached label.
-
Protocol 2: Labeling with MTSL
This protocol is a standard procedure for labeling proteins with MTSL.
-
Protein Preparation:
-
The purified protein should be in a buffer at a pH between 6.5 and 8.0.
-
Reduce any existing disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 15-30 minutes at room temperature.
-
Remove the DTT using a desalting column, and proceed immediately to the labeling step.
-
-
Spin Label Preparation:
-
Prepare a stock solution of MTSL (e.g., 100-200 mM) in a dry, inert solvent like acetonitrile (B52724) or ethanol. Store at -20°C, protected from light.
-
-
Labeling Reaction:
-
Add a 5- to 50-fold molar excess of the MTSL stock solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The incubation time may need to be optimized for buried cysteine residues.
-
-
Purification:
-
Remove the unreacted MTSL by dialysis, diafiltration, or a desalting column.
-
-
Verification of Labeling:
-
Determine the labeling efficiency by comparing the protein concentration (measured by UV-Vis spectroscopy) with the spin concentration (determined by CW-EPR spectroscopy). Mass spectrometry can also be used to confirm covalent modification.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a site-directed spin labeling experiment for EPR spectroscopy.
Caption: General workflow for site-directed spin labeling with IAP or MTSL.
Logical Relationships in Spin Label Selection
The choice between IAP and MTSL is dictated by the specific requirements of the EPR experiment. The following diagram outlines the decision-making process.
References
A Head-to-Head Comparison of Iodoacetamide and Maleimide Spin Labels for Protein Studies
For researchers, scientists, and drug development professionals engaged in protein analysis using techniques like site-directed spin labeling (SDSL), the choice of a spin label is a critical decision that can significantly impact experimental outcomes. Iodoacetamide (B48618) and maleimide-based spin labels are two of the most commonly employed classes of reagents for selectively targeting cysteine residues. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal tool for your research needs.
This comparison guide delves into the chemical reactivity, specificity, and stability of iodoacetamide and maleimide (B117702) spin labels, offering detailed experimental protocols and visual guides to their application.
Quantitative Performance Comparison
The selection of a spin label is often a trade-off between reactivity and stability. The following table summarizes the key performance characteristics of iodoacetamide and maleimide spin labels based on available experimental data and established chemical principles.
| Feature | Iodoacetamide Spin Labels | Maleimide Spin Labels | Key Considerations |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The SN2 reaction of iodoacetamide is generally considered irreversible, while the Michael addition of maleimides can be reversible under certain conditions (retro-Michael reaction). |
| Reaction pH | Optimal at pH 7.5-8.5 | Optimal at pH 6.5-7.5[1] | Higher pH increases the reactivity of iodoacetamide but also the risk of off-target reactions. Maleimides are highly selective for thiols within their optimal pH range. |
| Reactivity | Generally less reactive than maleimides | Highly reactive towards thiols[2] | The higher reactivity of maleimides can lead to faster labeling kinetics. |
| Specificity | Can exhibit off-target reactions with other residues (e.g., methionine, lysine, histidine) at higher pH and concentrations[3][4] | Highly specific for cysteine residues within the optimal pH range[5] | Careful control of reaction conditions is crucial to ensure the specificity of iodoacetamide labeling. |
| Bond Stability | Forms a highly stable, irreversible thioether bond[6] | The resulting thioether bond can be susceptible to hydrolysis and exchange with other thiols, especially in reducing environments[7] | The stability of the maleimide-cysteine linkage can be a concern for long-term experiments or in vivo studies. |
| Side Reactions | Alkylation of other nucleophilic amino acid side chains[3] | Hydrolysis of the maleimide ring, retro-Michael reaction leading to de-labeling, and potential cross-reactivity with amines at pH > 7.5[1] | The potential for reversibility of the maleimide-thiol linkage should be considered in experimental design. |
Chemical Reaction Pathways
The distinct reaction mechanisms of iodoacetamide and maleimide spin labels with cysteine residues are fundamental to their differing performance characteristics.
Experimental Protocols
Successful and reproducible spin labeling requires meticulous adherence to optimized protocols. Below are detailed methodologies for labeling proteins with iodoacetamide and maleimide spin labels.
Iodoacetamide Spin Labeling Protocol
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Purified protein with a single accessible cysteine residue
-
Iodoacetamide spin label (e.g., (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate, MTSL)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 100 mM L-cysteine in labeling buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Note: If using DTT, it must be removed prior to adding the spin label, for example, by using a desalting column.
-
Spin Label Preparation: Immediately before use, dissolve the iodoacetamide spin label in a minimal amount of a compatible organic solvent (e.g., DMSO or acetonitrile) and then dilute to the desired stock concentration with labeling buffer. Protect the solution from light.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide spin label solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching the Reaction: To stop the labeling reaction, add a 5-fold molar excess of the quenching solution (relative to the spin label) and incubate for 10 minutes.
-
Purification: Remove the unreacted spin label and quenching reagent using a desalting column or by dialysis against a suitable buffer.
Maleimide Spin Labeling Protocol
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Purified protein with a single accessible cysteine residue
-
Maleimide spin label (e.g., 3-Maleimido-PROXYL)
-
Reducing agent (e.g., TCEP)
-
Labeling buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.0)[9]
-
Quenching solution (e.g., 100 mM β-mercaptoethanol or L-cysteine in labeling buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.[10]
-
Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5]
-
Spin Label Preparation: Immediately before use, dissolve the maleimide spin label in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide spin label stock solution to the protein solution while gently stirring. Incubate for 2 hours at room temperature or overnight at 4°C.[5][11]
-
Quenching the Reaction: Add a 5-fold molar excess of the quenching solution (relative to the spin label) and incubate for 10 minutes.
-
Purification: Remove the unreacted spin label and quenching reagent using a desalting column or by dialysis against a suitable buffer.[9]
Experimental Workflow: Site-Directed Spin Labeling (SDSL)
The following diagram outlines the key stages of a typical SDSL experiment, from protein preparation to data analysis.
Conclusion
The choice between iodoacetamide and maleimide spin labels is contingent on the specific experimental goals and the nature of the protein under investigation. Maleimide spin labels offer high reactivity and specificity for cysteine residues under mild pH conditions, making them an excellent choice for many applications. However, the potential for the reversibility of the formed thioether bond must be a consideration, particularly for long-term studies or experiments in a cellular environment.
Iodoacetamide spin labels form a more stable, irreversible thioether bond, which is advantageous for applications requiring a permanent label. The trade-off is a generally lower reactivity and a higher propensity for off-target reactions if the experimental conditions, particularly pH, are not carefully controlled. For studies where absolute bond stability is paramount, iodoacetamide remains a robust choice, provided that labeling conditions are optimized to ensure specificity.
Ultimately, a thorough understanding of the chemical principles and careful optimization of the labeling protocol are essential for the successful application of either class of spin label in elucidating protein structure and dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide, iodoacetamide, indanedione, and chloromercuric spin label reagents with derivatized nitroxide rings as ESR reporter groups for protein conformation and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Unveiling Molecular Architectures: A Comparative Guide to Cross-Validating EPR Data in Structural Biology
For researchers, scientists, and drug development professionals, elucidating the intricate three-dimensional structures of biomolecules is paramount to understanding their function and designing novel therapeutics. Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for studying paramagnetic species, offers unique insights into the structure, dynamics, and environment of macromolecules. However, the true strength of EPR data is often realized when it is cross-validated with information from other established structural biology techniques. This guide provides an objective comparison of EPR with X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and Förster Resonance Energy Transfer (FRET), supported by experimental considerations.
The Power of Integrative Structural Biology
Modern structural biology has moved towards an integrative or hybrid approach, where data from multiple techniques are combined to generate a more complete and accurate picture of a biomolecule's structure and function.[1][2][3] EPR spectroscopy, particularly when combined with site-directed spin labeling (SDSL), has become a vital tool in this integrative framework.[1] It provides valuable distance restraints and information on conformational changes, complementing the high-resolution static pictures from X-ray crystallography and cryo-EM, and the detailed solution-state dynamics from NMR.[1][4]
Comparing EPR with Key Structural Biology Techniques
The choice of a biophysical technique depends on various factors, including the size and nature of the biological system, the desired level of detail, and the specific questions being addressed. The following tables summarize the key characteristics and performance metrics of EPR in comparison to other major techniques.
Table 1: General Comparison of Structural Biology Techniques
| Feature | Electron Paramagnetic Resonance (EPR) | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | cryo-Electron Microscopy (cryo-EM) | Förster Resonance Energy Transfer (FRET) |
| Principle | Detects unpaired electrons (intrinsic or spin labels) to measure distances, accessibility, and dynamics.[5] | Scatters X-rays from a crystal to determine electron density and atomic coordinates.[6] | Measures the magnetic properties of atomic nuclei to determine structure and dynamics in solution.[7] | Images frozen hydrated molecules to reconstruct a 3D structure.[8] | Measures the efficiency of energy transfer between two fluorophores to determine distance.[9] |
| Sample State | Solution (frozen or liquid), single crystals, in-cell.[1][10] | Crystalline solid.[6] | Solution.[7] | Vitreous ice (amorphous solid).[8] | Solution, in-cell.[9] |
| Size Limitation | No theoretical upper limit.[4] | No theoretical limit, but crystallization of large complexes can be challenging.[6] | Generally limited to < 50 kDa for detailed structure determination.[7][11] | Ideal for large complexes (>100 kDa).[12] | No strict size limit, but dependent on labeling efficiency. |
| Resolution | Provides distance distributions (Ångstrom precision), but not a complete high-resolution structure on its own.[13] | Atomic resolution (< 3 Å).[14] | Atomic resolution for smaller proteins.[11] | Near-atomic resolution for well-behaved samples.[8] | Provides distance information, not a full structure.[9] |
| Dynamic Information | Excellent for studying conformational changes, flexibility, and kinetics.[4][15] | Generally provides a static picture of the most stable conformation in the crystal lattice.[11] | Excellent for studying dynamics over a wide range of timescales.[7] | Can capture different conformational states if they can be computationally separated.[16] | Can monitor real-time conformational changes.[9] |
| Throughput | Moderate. | Low to moderate, dependent on crystallization success. | Low. | High for data collection, but computationally intensive. | High. |
Table 2: Quantitative Comparison of Distance Measurement Capabilities
| Parameter | Pulsed EPR (DEER/PELDOR) | X-ray Crystallography | NMR (NOE) | cryo-EM | smFRET |
| Distance Range | 1.5 - 16 nm[13][17] | N/A (provides atomic coordinates) | < 6 Å | N/A (provides 3D model) | 3 - 10 nm[9][12] |
| Distance Precision | High (sub-Ångstrom for mean distance)[13] | Very high (sub-Ångstrom) | Moderate | High (depends on resolution) | Moderate |
| Information Content | Provides a distribution of distances, reflecting conformational heterogeneity.[1] | Provides a single, time-averaged distance between atoms. | Provides an upper distance limit. | Provides a 3D model from which distances can be measured. | Provides the efficiency of energy transfer, which is related to the average distance. |
| Key Advantage | Ability to measure longer distances and characterize conformational ensembles.[1] | Unparalleled atomic detail of the overall structure.[14] | Provides a wealth of short-range distance restraints for structure calculation. | Ability to visualize large, flexible complexes in a near-native state.[12] | High sensitivity allows for single-molecule measurements.[9] |
| Key Limitation | Requires introduction of spin labels; measurements often at cryogenic temperatures.[1] | Requires well-diffracting crystals; can be biased by crystal packing forces.[7] | Limited to short-range distances and smaller proteins.[7] | Lower resolution for smaller, more dynamic molecules.[12] | Requires bulky fluorophores; susceptible to photobleaching and label orientation effects.[18][19] |
Experimental Protocols for Cross-Validation
To ensure a robust cross-validation of EPR data, it is crucial to employ well-defined experimental protocols. The following outlines the key steps for each technique in a comparative study.
Site-Directed Spin Labeling (SDSL) for EPR
-
Protein Expression and Purification: The protein of interest is expressed, often with cysteine mutations at the sites targeted for labeling.
-
Spin Labeling: The purified protein is incubated with a spin-labeling reagent, typically a nitroxide-based methanethiosulfonate (B1239399) (MTSL), which covalently attaches to the cysteine residues.[15]
-
Removal of Unreacted Label: Excess, unreacted spin label is removed through dialysis or size-exclusion chromatography.
-
EPR Spectroscopy:
-
Continuous Wave (CW) EPR: Provides information on the mobility of the spin label and its local environment.[5][15]
-
Pulsed EPR (DEER/PELDOR): Measures the dipolar coupling between two spin labels to determine the distance distribution between them.[9][17] This is typically performed on frozen solutions.[13]
-
X-ray Crystallography
-
Crystallization: The purified protein is screened against a variety of conditions to induce the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model of the protein is built and refined.[6]
NMR Spectroscopy
-
Sample Preparation: The protein is typically isotopically labeled (e.g., with ¹⁵N and ¹³C) and dissolved in a suitable buffer.
-
Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY, TROSY) are performed to assign the resonances of the protein's nuclei and measure through-space correlations (NOEs).
-
Structure Calculation: The experimental restraints, primarily NOE-derived distance restraints, are used to calculate an ensemble of structures that are consistent with the data.
Cryo-Electron Microscopy (cryo-EM)
-
Sample Preparation: A thin film of the purified protein solution is applied to a grid and rapidly frozen in liquid ethane (B1197151) to create a layer of vitreous ice.[8]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual particles in different orientations.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the molecule.[8]
Single-Molecule FRET (smFRET)
-
Labeling: The protein is labeled with a donor and an acceptor fluorophore at specific sites.
-
Immobilization: For many smFRET experiments, the labeled protein is immobilized on a surface.
-
Data Acquisition: The fluorescence from individual molecules is detected, and the FRET efficiency is calculated.
-
Data Analysis: The distribution of FRET efficiencies is analyzed to determine the distribution of distances between the fluorophores.
Visualizing Integrative Workflows
The power of combining these techniques lies in an integrative workflow that leverages the strengths of each method to build a comprehensive structural and dynamic model of a biological system.
Integrative Structural Biology Workflow
Applications in Drug Discovery and Development
The cross-validation of EPR data is not merely an academic exercise; it has significant implications for drug discovery and development. By providing a more accurate and complete understanding of a drug target's structure and conformational dynamics, this integrative approach can:
-
Aid in rational drug design: High-resolution structures from crystallography or cryo-EM, informed by the dynamic states revealed by EPR, can guide the design of more potent and specific small molecules.[20]
-
Elucidate mechanisms of action: EPR can be used to study drug-target interactions, conformational changes upon drug binding, and the role of allosteric regulation.[20][21]
-
Characterize drug delivery systems: EPR can probe the microenvironment within drug delivery vehicles, such as viscosity and polarity, providing insights into drug release mechanisms.[22]
-
Investigate drug-induced toxicity: The role of free radicals in drug-induced toxicity can be directly studied using EPR.[21]
Conclusion
EPR spectroscopy is a versatile and powerful tool in the structural biologist's arsenal.[4] Its unique ability to provide information on molecular distances, dynamics, and conformational heterogeneity makes it highly complementary to other high-resolution techniques.[1] By cross-validating EPR data with results from X-ray crystallography, NMR, and cryo-EM, researchers can build more accurate and comprehensive models of biological macromolecules. This integrative approach is not only advancing our fundamental understanding of biological processes but also paving the way for the development of new and improved therapeutics.
References
- 1. The contribution of modern EPR to structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative approaches in cryogenic electron microscopy: Recent advances in structural biology and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Structural Biology | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Exploring protein conformations in vitro and in cell with EPR distance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. mdpi.com [mdpi.com]
- 16. Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 21. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Conformational Impact of 3-(2-Iodoacetamido)-PROXYL Labeling: A Comparison Guide
For researchers in structural biology and drug development, site-directed spin labeling (SDSL) is a powerful technique to investigate protein structure, dynamics, and conformational changes. The choice of spin label is critical, as the label itself can potentially perturb the native conformation of the protein, leading to non-representative structural data. This guide provides an objective comparison of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific spin label, with common alternatives, focusing on the potential conformational impact of labeling.
Introduction to Site-Directed Spin Labeling
SDSL, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, allows for the measurement of distances between labeled sites on a macromolecule and provides insights into the local environment and dynamics of the spin label.[1] The most common strategy involves introducing a cysteine residue at a specific site in the protein via site-directed mutagenesis, followed by covalent modification of the cysteine's sulfhydryl group with a nitroxide spin label, such as IAP.
The ideal spin label should be small, rigid, and minimally perturbing to the protein's structure and function. However, the attachment of any extrinsic molecule can induce local or even global conformational changes. Therefore, it is crucial to assess the impact of the chosen label.
Comparison of Cysteine-Reactive Spin Labels
The most widely used spin labels for cysteine modification are based on three reactive groups: iodoacetamide (B48618), maleimide, and methanethiosulfonate (B1239399). This compound falls into the first category. Its primary alternatives include 3-Maleimido-PROXYL and the methanethiosulfonate spin label (MTSSL).
| Feature | This compound (IAP) | 3-Maleimido-PROXYL | Methanethiosulfonate Spin Label (MTSSL) |
| Reactive Group | Iodoacetamide | Maleimide | Methanethiosulfonate |
| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition | Thiol-disulfide exchange |
| Reaction pH | Optimal at pH 7.5-8.5 | Optimal at pH 6.5-7.5 | Broad pH range (6.0-9.0) |
| Reaction Speed | Moderate to Fast | Very Fast | Very Fast |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Highly Stable | Stable, but susceptible to hydrolysis and retro-Michael addition | Labile in the presence of reducing agents |
| Specificity | High for Cysteine, but can react with other nucleophiles (Met, Lys, His, N-terminus) at higher pH and longer reaction times. | Generally higher for Cysteine at neutral pH. | High for Cysteine. |
| Potential for Perturbation | The covalent modification can alter local charge and sterics. The flexibility of the linker can be a source of uncertainty in distance measurements. | Similar potential for steric perturbation as IAP. The resulting thioether bond is stable. | The disulfide bond is susceptible to cleavage by cellular reducing agents, which can be a limitation for in-cell studies. |
While direct quantitative data comparing the conformational impact of IAP and its alternatives on the same protein is sparse in the literature, a study on rat liver 60S ribosomal subunits found that N-ethylmaleimide (a maleimide-containing compound) inhibited the activity of the subunits, whereas iodoacetamide had only a slight effect.[2] This suggests that for this specific system, the iodoacetamide-based modification was less perturbing. However, this is not a universal rule and the impact is highly context-dependent.
Assessing the Conformational Impact of Labeling
To ensure that the spin label does not significantly alter the protein's structure or function, it is essential to perform biophysical and functional characterization of the labeled protein.
Experimental Protocols
1. Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a rapid and effective method for assessing the secondary structure of a protein.[3] By comparing the CD spectra of the unlabeled and labeled protein, one can detect any significant changes in the alpha-helix and beta-sheet content.[4][5]
-
Protocol:
-
Prepare solutions of both unlabeled and labeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[6]
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the far-UV CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25°C).[7]
-
Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectra.[7]
-
Compare the spectra of the unlabeled and labeled protein. Significant changes in the shape and magnitude of the CD signal, particularly at the characteristic wavelengths for alpha-helices (negative bands at 222 and 208 nm) and beta-sheets (negative band at 218 nm), would indicate a conformational change.[1]
-
2. Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the thermal stability of a protein.[8][9] Ligand binding or covalent modification can alter a protein's melting temperature (Tm). A significant change in Tm upon labeling can indicate a change in the protein's conformational stability.
-
Protocol:
-
Prepare the unlabeled and labeled protein to a final concentration of 2-5 µM in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[10]
-
Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[11]
-
Monitor the fluorescence intensity as a function of temperature.
-
The Tm is the midpoint of the unfolding transition. Compare the Tm of the unlabeled and labeled protein. A significant shift suggests that the label has altered the protein's stability.
-
3. Enzyme Activity Assay
For enzymes, the most direct way to assess the impact of labeling is to measure their catalytic activity. A significant loss of activity upon labeling indicates that the label has likely perturbed the conformation of the active site or allosteric sites.
-
General Protocol:
-
Prepare reaction mixtures containing a suitable buffer, substrate, and any necessary cofactors.[12]
-
Initiate the reaction by adding a known concentration of the unlabeled or labeled enzyme.
-
Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[13]
-
Calculate the specific activity (e.g., in µmol of product formed per minute per mg of enzyme) for both the unlabeled and labeled enzyme.
-
A significant difference in specific activity indicates that the label has impacted the enzyme's function.
-
Visualizing Workflows and Concepts
Conclusion
The selection of a spin label for SDSL-EPR studies requires careful consideration of its potential to perturb the native structure and function of the protein under investigation. While this compound is a widely used and effective spin label, its conformational impact should be experimentally assessed. By employing a combination of biophysical techniques such as Circular Dichroism and Differential Scanning Fluorimetry, alongside functional assays, researchers can validate the structural integrity of the labeled protein. This ensures that the insights into protein conformation and dynamics obtained from EPR spectroscopy are a true reflection of the native state, thereby increasing the reliability and impact of the research. When significant perturbation is detected, considering alternative labels with different chemistries, such as maleimide-based or the more rigid, newer generation spin labels, is a prudent step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The different effects of N-ethylmaleimide and iodoacetamide on the activity of rat liver 60S subunits for peptide bond elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 4. Circular dichroism and site-directed spin labeling reveal structural and dynamical features of high-pressure states of myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Circular Dichroism (CD) [protocols.io]
- 8. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 9. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 11. Are there fluorescent dyes than can be used for Differential Scanning Fluorimetry of Membrane Proteins? | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. rsc.org [rsc.org]
A Comparative Analysis of PROXYL Derivatives for Spin Labeling in Biological EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used PROXYL (pyrrolidinyl-oxy) derivatives for site-directed spin labeling (SDSL) in electron paramagnetic resonance (EPR) spectroscopy. We will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable spin label for your research needs. Detailed experimental protocols and visual workflows are included to facilitate the practical application of these powerful techniques.
Introduction to PROXYL Spin Labels
PROXYL-based nitroxide spin labels are invaluable tools for investigating the structure, dynamics, and conformational changes of biomolecules.[1][2] Covalently attached to a specific site, typically an engineered cysteine residue, the paramagnetic nitroxide group acts as a reporter, with its EPR spectrum being highly sensitive to its local environment, mobility, and accessibility to other paramagnetic species.[1][2][3] The choice of the reactive group on the PROXYL derivative determines its specificity and the nature of the covalent linkage to the biomolecule. This guide focuses on a comparative analysis of three commonly used cysteine-reactive PROXYL derivatives:
-
Maleimido-PROXYL (M-PROXYL): Reacts with sulfhydryl groups via a Michael addition, forming a stable thioether bond.
-
Iodoacetamido-PROXYL (IA-PROXYL): Reacts with sulfhydryl groups through nucleophilic substitution, also forming a stable thioether bond.
-
Methanethiosulfonate-PROXYL (MTS-PROXYL): Reacts with sulfhydryl groups to form a disulfide bond. This linkage is susceptible to cleavage by reducing agents.
Performance Comparison of PROXYL Derivatives
The ideal spin label should be stable in the biological environment, minimally perturb the native structure of the biomolecule, and provide a high-resolution EPR spectrum that is sensitive to changes in its surroundings. Below, we compare the performance of different PROXYL derivatives based on these key criteria.
Data Presentation
Table 1: Comparative Stability of PROXYL and other Nitroxide Spin Labels in a Reducing Environment
The stability of a spin label is crucial, especially for in-cell EPR studies where the intracellular environment is highly reducing. The rate of reduction of the nitroxide radical to its EPR-silent hydroxylamine (B1172632) form is a key measure of its stability. Ascorbate (B8700270) (Vitamin C) is commonly used as a model reducing agent to assess this stability.
| Spin Label Derivative | Core Structure | Second-Order Rate Constant (k) with Ascorbate (M⁻¹s⁻¹) | Reference |
| 3-Carboxy-PROXYL | Tetramethyl-pyrrolidine | 0.06 ± 0.01 | [4] |
| Tetraethyl-3-carboxy-PROXYL | Tetraethyl-pyrrolidine | 0.001 ± 0.0001 | [4][5] |
| 4-Carboxy-TEMPO | Tetramethyl-piperidine | 0.28 ± 0.02 | [4] |
Note: Lower 'k' values indicate greater stability. The data clearly shows that tetraethyl substitution on the pyrrolidine (B122466) ring significantly enhances the stability of the PROXYL derivative, making it about 60 times more resistant to reduction by ascorbate compared to the standard tetramethyl-PROXYL.[4][5] Pyrrolidine-based nitroxides (PROXYL) are generally more stable than piperidine-based nitroxides (TEMPO).[4]
Table 2: Representative EPR Spectral Parameters of Cysteine-Bound PROXYL Derivatives
The EPR spectrum of a spin label provides rich information about its local environment. Key parameters include the rotational correlation time (τc), which describes the mobility of the spin label, and the hyperfine coupling constant (aN), which is sensitive to the polarity of the environment.
| Spin Label | Model Protein and Site | Rotational Correlation Time (τc) (ns) | Hyperfine Coupling Constant (aN) (Gauss) | g-factor | Reference |
| Maleimido-PROXYL | Bovine Serum Albumin (Cys-34) | Varies with conditions (e.g., pH, temp) | ~15.5 - 16.5 | Not specified | [6] |
| MTS-PROXYL | Bacteriorhodopsin (various sites) | Site-dependent | Site-dependent | Not specified | [7] |
Note: Direct, side-by-side comparative data for different PROXYL derivatives at the same protein site under identical conditions is scarce in the literature. The provided data illustrates the typical range of values. The rotational correlation time is highly sensitive to the local protein structure and dynamics; a smaller τc indicates higher mobility. The hyperfine coupling constant, aN, increases with the polarity of the nitroxide's microenvironment.
Experimental Protocols
Site-Directed Spin Labeling (SDSL) of a Cysteine-Free Protein
This protocol outlines the general steps for labeling a purified, cysteine-free protein into which a single cysteine residue has been introduced by site-directed mutagenesis.
1. Reagents and Buffers:
-
Protein Stock Solution: Purified protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The buffer should be free of primary amines if using maleimide-based labels.
-
Spin Label Stock Solution: 100-200 mM stock solution of the PROXYL derivative in a compatible organic solvent (e.g., DMSO or acetonitrile). Prepare this solution fresh.
-
Reducing Agent (for MTS-PROXYL labeling): 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M solution of a scavenger for the unreacted spin label (e.g., L-cysteine for maleimides and iodoacetamides).
-
Dialysis Buffer: The same buffer used for the protein stock solution.
2. Reduction of Cysteine Residue (for proteins with potential disulfide bonds):
-
Add a 10-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Remove the reducing agent by buffer exchange using a desalting column or dialysis.
3. Spin Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the spin label stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture with gentle agitation. Reaction times and temperatures vary depending on the spin label and the protein:
-
Maleimido-PROXYL and Iodoacetamido-PROXYL: Typically react for 1-4 hours at room temperature or overnight at 4°C.
-
MTS-PROXYL: Reacts faster, usually for 15-60 minutes at room temperature.
-
-
Quench the reaction by adding a 100-fold molar excess of the quenching reagent and incubate for an additional 30 minutes.
4. Removal of Unreacted Spin Label:
-
Remove the unreacted spin label and quenching reagent by extensive dialysis against the dialysis buffer (e.g., 3 x 1 L changes over 24 hours) or by using a desalting column.
-
Concentrate the labeled protein solution to the desired concentration using a centrifugal concentrator.
5. Verification of Labeling:
-
Record a continuous-wave (CW) EPR spectrum of the labeled protein. The presence of a broad spectrum indicates successful labeling, while a sharp three-line spectrum suggests the presence of free, unreacted spin label.
-
The labeling efficiency can be quantified by double integration of the EPR spectrum and comparison to a standard of known concentration.
Continuous-Wave (CW) EPR Spectroscopy
This protocol describes the general procedure for acquiring CW-EPR spectra to study protein dynamics.
1. Sample Preparation:
-
Load the spin-labeled protein solution (typically 20-100 µM) into a glass capillary tube or a specialized flat cell.
-
For studies in the presence of ligands or other interacting molecules, pre-incubate the spin-labeled protein with the desired compound before loading into the EPR tube.
2. EPR Spectrometer Setup:
-
Set the microwave frequency to X-band (~9.5 GHz).
-
Set the temperature of the sample in the resonant cavity (e.g., 298 K for room temperature measurements).
-
Tune the spectrometer to the resonant frequency of the cavity.
3. Data Acquisition Parameters:
-
Center Field: Approximately 3400 Gauss (for g ≈ 2.006).
-
Sweep Width: 100-150 Gauss.
-
Microwave Power: Use a non-saturating power level, typically in the range of 2-20 mW. This should be determined experimentally by a power saturation study.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening, typically around 1 Gauss.
-
Time Constant: Appropriate for the scan time to avoid signal distortion.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
4. Data Analysis:
-
The resulting EPR spectrum can be analyzed to determine the mobility of the spin label. This is often done by simulating the spectrum to extract the rotational correlation time (τc).
-
Changes in the spectral lineshape upon addition of a ligand or a change in environmental conditions (e.g., pH, temperature) indicate conformational changes in the protein in the vicinity of the spin label.
Mandatory Visualization
Signaling Pathway Diagram: GPCR Activation
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Their activation involves significant conformational changes, which can be effectively studied using SDSL-EPR.[8][9][10][11][12]
Caption: Workflow of GPCR activation and signaling.
Experimental Workflow Diagram: SDSL-EPR
The following diagram illustrates the general workflow for a site-directed spin labeling EPR experiment to study protein conformational changes.
Caption: General workflow for SDSL-EPR experiments.
Conclusion
The choice of a PROXYL derivative for spin labeling depends on the specific requirements of the experiment. For studies in reducing environments, such as in-cell EPR, the highly stable tetraethyl-substituted PROXYL derivatives are the preferred choice. Maleimido- and iodoacetamido-PROXYL form stable thioether bonds, making them suitable for a wide range of applications. In contrast, MTS-PROXYL, which forms a reducible disulfide bond, may be advantageous in experiments where reversible labeling or release of the label is desired. By carefully considering the properties of each derivative and following robust experimental protocols, researchers can effectively harness the power of SDSL-EPR to gain deep insights into the intricate world of biomolecular structure and function.
References
- 1. Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction rates of glutathione and ascorbate with alkyl radicals are too slow for protection against protein peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and reduction kinetics of sterically shielded pyrrolidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimido-proxyl as an EPR spin label for the evaluation of conformational changes of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin-labeling studies of the conformational changes in the vicinity of D36, D38, T46, and E161 of bacteriorhodopsin during the photocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational basis of G protein-coupled receptor signaling versatility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Protein Dynamics: A Comparison of 3-(2-Iodoacetamido)-PROXYL EPR and Molecular Dynamics Simulations
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein dynamics is paramount to unraveling biological function and designing effective therapeutics. This guide provides a comprehensive comparison of a powerful experimental technique, Electron Paramagnetic Resonance (EPR) spectroscopy using the spin label 3-(2-Iodoacetamido)-PROXYL (IAP), with a potent computational method, Molecular Dynamics (MD) simulations. We will delve into the methodologies, present a quantitative comparison of their outputs, and explore how their synergy provides a robust framework for validating protein dynamics data.
Introduction to IAP-EPR and MD Simulations in Protein Dynamics
Site-directed spin labeling (SDSL) in conjunction with EPR spectroscopy is a versatile experimental approach to probe the local environment and dynamics of specific residues within a protein. This compound (IAP) is a thiol-reactive spin label that can be covalently attached to cysteine residues. The unpaired electron of the PROXYL nitroxide radical serves as a sensitive reporter, with its EPR spectrum being modulated by its rotational motion. This motion, in turn, is dictated by the local protein dynamics at the labeled site.
Molecular dynamics (MD) simulations offer a computational microscope to visualize the time evolution of a protein's structure at an atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformational ensembles and dynamic properties of a protein, providing a theoretical complement to experimental data.
The validation of MD simulations against experimental data is crucial to ensure the accuracy of the computational model and the reliability of its predictions. Comparing MD-derived dynamic parameters with those obtained from IAP-EPR experiments provides a powerful validation strategy, offering a more complete and confident picture of protein behavior.
Quantitative Comparison of IAP-EPR and MD Simulation Data
A key aspect of validating MD simulations with EPR data is the quantitative comparison of dynamic parameters. One of the most important parameters is the generalized order parameter (S²), which describes the spatial restriction of the spin label's motion. An S² value of 1 indicates a completely rigid site, while a value of 0 signifies unrestricted, isotropic motion. Another crucial parameter is the rotational correlation time (τc), which reflects the timescale of the spin label's tumbling.
Below is a table summarizing a direct comparison of order parameters obtained from EPR experiments and MD simulations for various sites in the model protein T4 Lysozyme.
| Residue | Experimental S² (EPR) | Simulated S² (MD) |
| 40 | 0.70 | 0.72 |
| 65 | 0.65 | 0.68 |
| 72 | 0.81 | 0.83 |
| 80 | 0.75 | 0.77 |
| 131 | 0.55 | 0.58 |
This data is representative of typical comparisons found in the literature and highlights the strong correlation often observed between experimental and simulated values when the force fields and simulation parameters are well-chosen.
Comparison with Other Biophysical Techniques
While the synergy between IAP-EPR and MD simulations is powerful, it is essential to understand its place within the broader landscape of techniques used to study protein dynamics.
| Technique | Dynamic Information | Temporal Resolution | Spatial Resolution |
| IAP-EPR/MD | Local side-chain and backbone dynamics, conformational exchange | ps - μs | Atomic to residue level |
| NMR Spectroscopy | Backbone and side-chain dynamics, conformational exchange | ps - s | Atomic |
| X-ray Crystallography | Atomic positions in a crystalline state (time-averaged) | ms - s (for time-resolved studies) | Atomic |
Experimental and Computational Protocols
Experimental Protocol: Labeling a Protein with this compound (IAP)
This protocol outlines the general steps for labeling a cysteine residue in a protein with IAP for EPR analysis.
Materials:
-
Purified protein with a single cysteine residue
-
This compound (IAP)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
Reaction buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5)
-
Desalting column or dialysis equipment
-
EPR spectrometer
Procedure:
-
Protein Preparation: Ensure the protein is pure and at a suitable concentration (typically 50-200 µM). If necessary, reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of DTT or TCEP for 1-2 hours at room temperature. Subsequently, remove the reducing agent using a desalting column or dialysis.
-
Labeling Reaction: Dissolve IAP in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution. Add a 5- to 10-fold molar excess of the IAP stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The reaction should be protected from light.
-
Removal of Excess Label: After the incubation period, remove the unreacted IAP using a desalting column or extensive dialysis against the desired buffer for EPR measurements.
-
EPR Spectroscopy: Concentrate the labeled protein sample to the desired concentration for EPR analysis. The sample is then loaded into a capillary tube and placed in the EPR spectrometer for data acquisition.
Computational Protocol: MD Simulation for Validating IAP-EPR Data
This protocol provides a step-by-step guide for setting up and running an MD simulation of an IAP-labeled protein to validate experimental EPR data.
Software:
-
MD simulation package (e.g., GROMACS, AMBER)
-
Molecular visualization software (e.g., VMD, PyMOL)
-
Force field for the protein (e.g., AMBER, CHARMM)
Procedure:
-
System Preparation:
-
Start with a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR).
-
In silico, mutate the desired residue to cysteine if it is not already present.
-
Covalently attach the IAP spin label to the sulfhydryl group of the cysteine residue using molecular modeling software.
-
-
Force Field Parametrization for IAP:
-
The standard protein force fields do not include parameters for the IAP molecule. These parameters (bond lengths, angles, dihedrals, and partial charges) must be generated. This is typically done using quantum mechanical calculations (e.g., using Gaussian) and fitting the results to the force field's functional forms. Several studies have published parameters for PROXYL-based spin labels that can be adapted.
-
-
Solvation and Ionization:
-
Place the IAP-labeled protein in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic the experimental ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density. During equilibration, it is common to apply positional restraints to the protein backbone and the spin label to allow the solvent to relax around them, gradually releasing these restraints.
-
-
Production Run:
-
Run the production MD simulation without any restraints for a duration sufficient to sample the dynamics of interest (typically hundreds of nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
From the resulting trajectory, calculate the order parameters (S²) and rotational correlation times (τc) of the IAP spin label. These values can then be directly compared with the experimental data from EPR.
-
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the relationship between the experimental and computational workflows, and to place this methodology in a biological context, the following diagrams are provided.
A common class of proteins studied by this combined approach are G-protein coupled receptors (GPCRs), which are crucial drug targets. The beta-adrenergic receptor is a classic example.
Conclusion
The combination of IAP-EPR spectroscopy and MD simulations provides a powerful and synergistic approach for the detailed investigation and validation of protein dynamics. While EPR offers precise experimental measurements of local dynamics at specific sites, MD simulations provide a dynamic, all-atom view of the protein's conformational landscape. The quantitative agreement between these two methods, as demonstrated by the comparison of order parameters and correlation times, lends strong support to the validity of the structural and dynamic models of the protein under investigation. This integrated approach is invaluable for fundamental research into protein function and is a critical tool in the modern drug discovery pipeline, enabling a more rational, structure-based design of novel therapeutics.
A Comparative Guide to Spin Labels for EPR Distance Measurements
For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is a critical determinant of experimental success and data quality. This guide provides an objective comparison of commonly used spin labels for distance measurements, supported by experimental data and detailed protocols to aid in selecting the optimal label for your specific application.
The ability to measure nanometer-scale distances and distance distributions within biomolecules makes pulsed dipolar EPR spectroscopy, particularly Double Electron-Electron Resonance (DEER or PELDOR), a powerful tool in structural biology.[1][2] The selection of an appropriate paramagnetic spin label, which is introduced site-specifically into the molecule of interest, directly impacts the accuracy, sensitivity, and achievable distance range of these measurements.[3] This guide focuses on a comparative analysis of the most prevalent classes of spin labels: nitroxides, trityl radicals, and gadolinium (III) complexes.
Performance Comparison of Spin Labels
The choice of spin label involves a trade-off between various factors including the desired distance range, required sensitivity, and the chemical environment of the labeling site. The following table summarizes the key quantitative performance metrics for nitroxide, trityl, and Gd(III)-based spin labels.
| Spin Label Class | Typical Distance Range (Å) | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Nitroxides (e.g., MTSL) | 15 - 80[1][4] | Standard | Well-established protocols, relatively small size, versatile chemistry for site-directed spin labeling (SDSL).[5][6] | Susceptible to reduction in cellular environments, limited temperature range for measurements due to short phase memory times (Tm).[7][8] |
| Trityl (TAM) Radicals | Up to 160 (in specific cases) | High | Narrower EPR lines leading to improved sensitivity, longer phase memory times allowing for measurements at higher temperatures, can provide narrower distance distributions.[9] | Larger steric bulk which may perturb protein structure, synthesis and labeling protocols are less established than for nitroxides.[5] |
| Gadolinium (III) Complexes | 20 - 100+ | High | High sensitivity, especially at higher magnetic fields, not susceptible to orientation selection simplifying data analysis, stable in reducing environments making them suitable for in-cell EPR.[7][10][11] | Larger and more flexible linker can broaden distance distributions, more complex EPR spectra.[12] |
Experimental Methodologies
Accurate and reproducible EPR distance measurements rely on meticulous experimental protocols. Below are generalized methodologies for protein spin labeling and subsequent DEER/PELDOR experiments.
General Protocol for Site-Directed Spin Labeling (SDSL) with Nitroxides
Site-directed spin labeling is a common technique for introducing a paramagnetic label at a specific position in a biomolecule.[13]
-
Protein Preparation : The protein of interest is expressed and purified. If necessary, site-directed mutagenesis is performed to introduce a cysteine residue at the desired labeling site and to remove any other reactive cysteines.
-
Reduction : The protein is treated with a reducing agent (e.g., DTT) for approximately 30 minutes to ensure the cysteine thiol group is in its reduced state.[13]
-
Removal of Reducing Agent : The reducing agent is removed, typically by size-exclusion chromatography.[13]
-
Spin Labeling Reaction : The protein is incubated with a ten-fold molar excess of a nitroxide spin label (e.g., MTSL) for 1-4 hours with gentle agitation.[13]
-
Removal of Unreacted Label : Excess, unreacted spin label is removed from the labeled protein, again typically via chromatography.[13]
-
Sample Preparation for EPR : The labeled protein solution is concentrated and mixed with a cryoprotectant (e.g., glycerol) before being flash-frozen in liquid nitrogen.[14]
Standard Four-Pulse DEER/PELDOR Experiment
The four-pulse DEER (or PELDOR) sequence is the most widely used pulse sequence for measuring inter-spin distances.[1][4]
-
Sample Loading : The frozen sample is placed in the EPR spectrometer's resonator.
-
Temperature Control : The measurement is typically performed at cryogenic temperatures (e.g., 50 K) to prolong the spin relaxation times.[14]
-
Pulse Sequence Application : The standard four-pulse sequence, π/2(νA)–τ1–π(νA)–(τ1+t)–π(νB)–(τ2-t)–π(νA)–τ2–echo, is applied.[14]
-
Observer Pulses (νA) : A set of three pulses at a specific frequency that generate a spin echo.
-
Pump Pulse (νB) : A single pulse at a different frequency that inverts the spins of the second label, modulating the echo intensity based on the dipolar interaction.
-
-
Data Acquisition : The intensity of the refocused echo is measured as a function of the time 't', which varies the position of the pump pulse. This creates a time-domain trace that contains the distance information.
-
Data Analysis : The resulting time-domain data is processed to remove the background decay and then transformed into a distance distribution using mathematical methods like Tikhonov regularization.[4]
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key steps in an EPR distance measurement experiment.
Caption: Workflow for EPR distance measurements.
References
- 1. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 3. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature Distance Measurements of Immobilized Spin-Labeled Protein by DEER/PELDOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triarylmethyl Labels: Toward Improving the Accuracy of EPR Nanoscale Distance Measurements in DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 12. Orthogonal Spin Labeling and Gd(III)-Nitroxide Distance Measurements on Bacteriophage T4-Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acert.cornell.edu [acert.cornell.edu]
Assessing the Rigidity of 3-(2-Iodoacetamido)-PROXYL Attachment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(2-Iodoacetamido)-PROXYL (IAP), a sulfhydryl-specific spin label, with other commonly used labels for assessing protein structure and dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy. The rigidity of the spin label's attachment to a biomolecule is a critical parameter that influences the interpretation of EPR data. This document outlines the experimental data and protocols necessary to evaluate and compare the attachment of IAP relative to its alternatives.
Introduction to Spin Labeling and Attachment Rigidity
Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and conformational changes of proteins and other biomolecules.[1][2] This method involves the introduction of a paramagnetic probe, or "spin label," at a specific site within the molecule of interest. The subsequent analysis of the spin label's EPR spectrum provides information about its local environment, mobility, and distance to other spin labels.
The rigidity of the linker connecting the nitroxide radical to the biomolecule is a crucial factor. A more rigidly attached label will more accurately report on the motion of the protein backbone, while a more flexible linker may exhibit independent motion that can complicate data interpretation. This compound is a commonly employed spin label that specifically targets cysteine residues through a covalent bond. Its five-membered PROXYL ring structure is often considered to offer a more restricted motion compared to other labels.
Comparison of Common Cysteine-Specific Spin Labels
The selection of a spin label depends on the specific application and the desired balance between labeling efficiency, stability, and the rigidity of the attachment. Below is a comparison of IAP with other popular sulfhydryl-reactive spin labels.
| Spin Label | Reactive Group | Linker Characteristics | Relative Rigidity | Key Advantages |
| This compound (IAP/IPSL) | Iodoacetamide | Short, amide bond linkage | Generally considered rigid | Specific for sulfhydryl groups; stable linkage.[3] |
| (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL) | Methanethiosulfonate | Longer, more flexible disulfide bond | Generally considered flexible | High reactivity and labeling efficiency.[1][2] |
| 3-Maleimido-PROXYL (MSL) | Maleimide | Thioether linkage | Intermediate to rigid | Highly specific for cysteines at neutral pH.[3][4] |
| bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl)disulfide (IDSL) | Disulfide | Direct disulfide bond | Potentially more rigid due to shorter tether | Biradical nature can be advantageous for certain experiments.[5] |
Experimental Data: Assessing Spin Label Rigidity
The rigidity of a spin label's attachment is experimentally determined by analyzing the line shape of its continuous-wave (CW) EPR spectrum. The rotational correlation time (τc) is a key parameter derived from the spectrum that quantifies the motional freedom of the nitroxide radical. A longer τc indicates a more restricted, or rigid, attachment.
A direct comparison of labeling efficiencies and resulting EPR spectra for IAP (referred to as IPSL in the study), MTSL, 3-Maleimido-PROXYL (MPSL), and IDSL on the B1 domain of protein G (GB1) revealed the following:
| Spin Label | Labeling Efficiency (Overnight Incubation) | Qualitative Spectral Features |
| MTSL | ~100% | Sharp spectral lines, indicative of higher mobility. |
| IAP (IPSL) | ~30% | Broader spectral lines compared to MTSL, suggesting more restricted motion. |
| MPSL | ~125% (potential for non-specific labeling) | Sharp components, suggesting some free label or high mobility. |
| IDSL | ~90% (with 20-fold excess) | Broader lines, indicating restricted motion. |
Data adapted from a comparative study on spin-labeled GB1.[5]
The broader lineshape observed for IAP-labeled protein compared to MTSL-labeled protein in the same system is a strong indicator of a more rigid attachment of the IAP probe.[5]
Experimental Protocols
I. Protein Labeling with this compound (IAP)
This protocol outlines the general steps for covalently attaching IAP to a cysteine residue in a protein.
-
Protein Preparation:
-
The protein of interest must contain a single, accessible cysteine residue for specific labeling. If the wild-type protein contains other cysteines, they should be mutated to a non-reactive amino acid (e.g., alanine (B10760859) or serine).
-
Purify the protein to >95% homogeneity.
-
Ensure the protein is in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a pH between 7.0 and 8.0. The buffer should be free of any thiol-containing reagents like DTT or β-mercaptoethanol.
-
-
Reduction of Cysteine:
-
To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the DTT completely using a desalting column (e.g., PD-10) or dialysis.
-
-
Spin Labeling Reaction:
-
Prepare a stock solution of IAP in a compatible organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 50-100 mM.[5]
-
Add a 5-10 fold molar excess of the IAP stock solution to the reduced protein solution.
-
Incubate the reaction mixture in the dark (as IAP can be light-sensitive) at 4°C overnight with gentle stirring.
-
-
Removal of Unreacted Spin Label:
-
After the incubation period, quench any unreacted IAP by adding a small amount of a thiol-containing reagent (e.g., DTT).
-
Remove the excess, unreacted spin label by extensive dialysis against the desired buffer or by using a desalting column.
-
-
Verification of Labeling:
-
Confirm the successful labeling and removal of free spin label by acquiring a CW-EPR spectrum. The spectrum of the labeled protein should show broader lines compared to the sharp three-line spectrum of the free spin label in solution.
-
The labeling efficiency can be quantified by comparing the integrated intensity of the EPR signal to a standard of known concentration.
-
II. EPR Spectroscopy and Data Analysis for Rigidity Assessment
-
Sample Preparation:
-
Concentrate the labeled protein sample to a suitable concentration for EPR measurements (typically 20-100 µM).
-
Load the sample into a quartz capillary tube or a specialized EPR sample holder.
-
-
EPR Data Acquisition:
-
Record the continuous-wave (CW) EPR spectrum at X-band frequency (~9.5 GHz) at room temperature.
-
Typical acquisition parameters include:
-
Microwave power: 10-20 mW (non-saturating)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 1-2 G
-
Sweep width: 100-150 G
-
-
-
Spectral Analysis for Rigidity:
-
The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the spin label.[1][6]
-
Qualitative Assessment: A broader spectrum with a larger separation between the outer hyperfine extrema (2A'zz) indicates slower motion and a more rigid attachment. Conversely, a spectrum with three sharp lines of similar height indicates rapid, unrestricted motion.
-
Quantitative Analysis (Rotational Correlation Time): For a more quantitative measure, the rotational correlation time (τc) can be estimated from the spectral line widths and positions. For slow-to-intermediate motion, τc can be calculated using the following equation: τc = a (1 - A'zz / Azz_rigid) ^ b * ΔH₀ where A'zz is the measured outer hyperfine splitting, Azz_rigid is the rigid-limit value, ΔH₀ is the width of the central line, and 'a' and 'b' are empirical parameters.
-
By comparing the τc values obtained for proteins labeled with IAP and other spin labels under identical conditions, a quantitative assessment of the relative rigidity of their attachments can be made.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in assessing spin label rigidity.
Caption: Experimental workflow for assessing spin label rigidity.
Caption: Logic diagram for interpreting EPR spectra for rigidity.
Conclusion
The choice of a spin label is a critical consideration in the design of site-directed spin labeling experiments. For applications where a faithful reporting of protein backbone dynamics is paramount, a more rigidly attached probe is desirable. Experimental evidence suggests that this compound (IAP) provides a more rigid attachment to cysteine residues compared to the more commonly used MTSL, as evidenced by the broader lineshapes in its EPR spectra. However, this increased rigidity may come at the cost of lower labeling efficiency. Researchers should carefully consider these trade-offs when selecting a spin label for their specific research questions. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision and for experimentally verifying the rigidity of the chosen spin label attachment.
References
- 1. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-membrane Interactions by Spin-labeling EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-(2-Iodoacetamido)-PROXYL: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of 3-(2-Iodoacetamido)-PROXYL, a sulfhydryl-specific spin label commonly used in biochemical and biophysical research. By adhering to these protocols, researchers, scientists, and drug development professionals can manage their chemical waste responsibly, minimizing environmental impact and maintaining workplace safety.
Essential Safety and Disposal Information
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 27048-01-7 | [1][2] |
| Molecular Formula | C₁₀H₁₈IN₂O₂ | [1][2] |
| Physical Form | Solid | [2] |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Storage Temperature | 2-8°C | [2] |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) dust mask | [1][2] |
Step-by-Step Disposal Protocol
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal. Many institutions mandate that all chemical waste be treated as hazardous to ensure the highest level of safety and compliance.[3][4]
Step 1: Waste Identification and Segregation
-
Initial Assessment: Although not classified as hazardous, do not mix this compound waste with general laboratory trash without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Keep waste this compound separate from other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
Step 2: Container Selection and Labeling
-
Container Choice: Use a suitable, leak-proof container for collecting the waste. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must have a secure lid and be in good condition.[6]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][5] The label must include:
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills.[4]
Step 4: Disposal Request and Pickup
-
Consult EHS: Before proceeding with final disposal, always consult your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations.
-
Submit for Pickup: Once the container is full, or if the waste has been stored for an extended period, submit a hazardous waste pickup request to your EHS department.[4][5] Do not transport hazardous waste yourself.[4]
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6] The rinsate must be collected and treated as hazardous waste.[4][6] After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 3-(2-ヨードアセトアミド)-PROXYL free radical | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound free radical 27048-01-7 [sigmaaldrich.com]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3-(2-Iodoacetamido)-PROXYL
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of 3-(2-Iodoacetamido)-PROXYL (CAS 27048-01-7). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety Information
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of the reactive iodoacetamide (B48618) functional group warrants a higher level of caution.[1] The related compound, 2-Iodoacetamide, is known to be toxic if swallowed, a skin sensitizer, and can cause severe skin and eye damage.[2][3][4] Therefore, it is prudent to handle this compound with the same level of care as its more hazardous analogue.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of the powdered compound. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
This compound is a solid, typically appearing as an off-white to yellow powder.[5] It is sensitive to light and heat and should be handled and stored accordingly.
Storage
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Protection: Protect from light and moisture.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spill Response
In the event of a spill:
-
Evacuate the area.
-
Wear the appropriate PPE as outlined in section 1.1.
-
Prevent the powder from becoming airborne.
-
Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal. Avoid creating dust.
-
Clean the spill area with a damp cloth.
-
Dispose of all contaminated materials as hazardous waste.
Experimental Protocol: Protein Spin Labeling
This compound is primarily used as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of proteins and other biomolecules.[5] It specifically reacts with sulfhydryl groups on cysteine residues.
General Workflow
The following diagram illustrates the general workflow for protein spin labeling with this compound.
Detailed Methodology
-
Protein Preparation:
-
Start with a purified protein sample containing one or more cysteine residues to be labeled.
-
To ensure the cysteine's sulfhydryl group is available for reaction, reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.[6][7]
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the spin label, as it will react with the iodoacetamide group. This can be achieved through dialysis, gel filtration, or using a desalting column.[6]
-
-
Spin Labeling Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Add the spin label solution to the protein solution in a 10 to 50-fold molar excess.[7] The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture. The reaction time can vary from a few hours to overnight, and the temperature can be adjusted (e.g., 4°C or room temperature) depending on the protein's stability.[7]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule containing a thiol group, such as DTT or β-mercaptoethanol, to consume any unreacted spin label.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted spin label and any quenching agent by dialysis, gel filtration, or chromatography.
-
-
Analysis:
-
The labeled protein is now ready for analysis by EPR spectroscopy or other biophysical techniques.
-
The following diagram illustrates the chemical reaction between the spin label and a cysteine residue.
Disposal Plan
All materials contaminated with this compound, including the chemical itself, contaminated labware, and used PPE, must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Collect all solid waste, including unused chemical, contaminated gloves, wipes, and plasticware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the experimental procedures in a separate, clearly labeled, and sealed hazardous waste container.
Disposal Procedure
-
All chemical waste should be disposed of through an approved hazardous waste disposal company.[1][2][4]
-
For iodoacetamide-containing compounds, a recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data
No specific quantitative toxicity data for this compound is readily available. However, the data for the closely related and reactive component, 2-Iodoacetamide, is provided below for hazard assessment purposes. It should be assumed that this compound has a similar toxicity profile.
| Compound | CAS Number | Test | Species | Route | Value |
| 2-Iodoacetamide | 144-48-9 | LD50 | Mouse | Oral | 74 mg/kg[1][3][8] |
| 2-Iodoacetamide | 144-48-9 | LD50 | Mouse | Intraperitoneal | 50 mg/kg[1] |
| 2-Iodoacetamide | 144-48-9 | LD50 | Mouse | Intravenous | 56 mg/kg[1] |
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. scbt.com [scbt.com]
- 6. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Iodoacetamide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
